Iodonium, [4-(octyloxy)phenyl]phenyl-
Description
Properties
IUPAC Name |
(4-octoxyphenyl)-phenyliodanium | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C20H26IO/c1-2-3-4-5-6-10-17-22-20-15-13-19(14-16-20)21-18-11-8-7-9-12-18/h7-9,11-16H,2-6,10,17H2,1H3/q+1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
VQVGJEIVVJBMCV-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCCCCCOC1=CC=C(C=C1)[I+]C2=CC=CC=C2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C20H26IO+ | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
409.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Foundational & Exploratory
An In-Depth Technical Guide to [4-(Octyloxy)phenyl]phenyliodonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
Authored by a Senior Application Scientist
This guide provides a comprehensive technical overview of [4-(octyloxy)phenyl]phenyliodonium hexafluoroantimonate, a prominent photoacid generator (PAG). It is designed to equip researchers and professionals in materials science and drug development with the essential knowledge to effectively utilize this compound in their work. We will delve into its chemical identity, synthesis, mechanism of action, and key applications, with a focus on the causality behind experimental choices and protocols.
Core Compound Identity and Properties
[4-(Octyloxy)phenyl]phenyliodonium hexafluoroantimonate is a diaryliodonium salt that serves as a highly efficient photoacid generator. Upon exposure to ultraviolet (UV) radiation, it decomposes to produce a strong Brønsted acid, which can then initiate a variety of chemical transformations.
Chemical Structure and CAS Number
The definitive identification of this compound is crucial for regulatory compliance and accurate scientific communication.
-
Chemical Name: [4-(Octyloxy)phenyl]phenyliodonium hexafluoroantimonate[1][2][3]
-
Synonyms: (4-n-Octyloxyphenyl)phenyliodonium hexafluoroantimonate, iodonium hexafluorostibate(V)[2][3]
Structure:
Caption: Chemical structure of the [4-(octyloxy)phenyl]phenyliodonium cation with its hexafluoroantimonate counter-anion.
Physicochemical Properties
A summary of the key physicochemical properties is presented in the table below for quick reference.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₆F₆IOSb | [3] |
| Molecular Weight | 645.08 g/mol | [3] |
| Appearance | White to light yellow powder or crystals | [2][3] |
| Purity | >98.0% (HPLC)(qNMR) | [2][3][4] |
| Melting Point | 58.0 to 62.0 °C | [2] |
| Storage Conditions | Store in a cool, dark place under an inert atmosphere (2-8°C recommended). | [1] |
| Solubility | Soluble in many common organic solvents. | |
| UV Absorption | Typically absorbs in the short-wavelength UV region (around 200-250 nm). | [5] |
Synthesis of [4-(Octyloxy)phenyl]phenyliodonium Hexafluoroantimonate
The synthesis of unsymmetrical diaryliodonium salts such as this one can be approached through various methods. One-pot syntheses are often favored for their efficiency and scalability.[6][7][8][9] Below is a detailed, two-step protocol adapted from established procedures, designed for practical laboratory application.
Synthetic Workflow Overview
The synthesis involves two primary stages: the formation of the iodonium tosylate salt, followed by an anion exchange to yield the final hexafluoroantimonate product. This two-step approach allows for the isolation and purification of an intermediate, ensuring a high-purity final product.
Caption: A two-step workflow for the synthesis of the target compound.
Detailed Experimental Protocol
Step 1: Synthesis of [4-(Octyloxy)phenyl]phenyliodonium p-toluenesulfonate
-
Reaction Setup: In a round-bottom flask equipped with a magnetic stirrer, dissolve iodobenzene diacetate (1.0 molar equivalent), 4-octyloxybenzene (1.0-1.2 molar equivalents), and p-toluenesulfonic acid monohydrate (1.0-1.2 molar equivalents) in trifluoroethanol. The use of trifluoroethanol as a solvent is advantageous for this reaction.
-
Reaction Execution: Stir the mixture at room temperature for 4-24 hours. The progress of the reaction can be monitored by thin-layer chromatography (TLC).
-
Workup and Isolation: Once the reaction is complete, remove the trifluoroethanol under reduced pressure.
-
Crystallization: Add petroleum ether to the resulting residue to induce crystallization of the [4-(octyloxy)phenyl]phenyliodonium p-toluenesulfonate.
-
Purification: Collect the solid by filtration, wash with cold petroleum ether, and dry under vacuum to yield the intermediate product.
Step 2: Anion Exchange to [4-(Octyloxy)phenyl]phenyliodonium Hexafluoroantimonate
-
Reaction Setup: Dissolve the [4-(octyloxy)phenyl]phenyliodonium p-toluenesulfonate (1.0 molar equivalent) in acetone in a round-bottom flask.
-
Anion Exchange: To this solution, add sodium hexafluoroantimonate (1.1-1.2 molar equivalents) and stir the mixture at room temperature overnight.
-
Workup and Isolation: Concentrate the reaction mixture under reduced pressure to remove the acetone.
-
Precipitation and Purification: Add ethanol to the residue to precipitate the final product. The by-product, sodium p-toluenesulfonate, is more soluble in ethanol and will remain in the solution. Collect the white to off-white solid by filtration, wash with a small amount of cold ethanol, and dry under vacuum.
Mechanism of Photoacid Generation and Cationic Polymerization
The primary application of [4-(octyloxy)phenyl]phenyliodonium hexafluoroantimonate is as a photoacid generator. Understanding the mechanism of acid generation is key to controlling the subsequent chemical processes.
Photolysis of the Diaryliodonium Salt
Upon irradiation with UV light, the diaryliodonium cation undergoes photolysis, leading to the cleavage of the carbon-iodine bond. This process can proceed through two main pathways:
-
Homolytic Cleavage: The C-I bond breaks to form an aryl radical and an aryliodinium cation-radical. This is often the predominant pathway.
-
Heterolytic Cleavage: The C-I bond breaks to form an aryl cation and an iodoarene molecule.
These highly reactive intermediates then interact with components of the reaction medium (e.g., solvent, monomer) to ultimately generate a strong Brønsted acid (H⁺). The hexafluoroantimonate anion (SbF₆⁻) is a very weak nucleophile, which makes the generated acid a "superacid" capable of initiating cationic polymerization.
Caption: General mechanism of photoacid generation from a diaryliodonium salt.
Initiation of Cationic Polymerization
The generated superacid is a potent initiator for the cationic polymerization of various monomers, most notably epoxides and vinyl ethers.[10][11][12][13][14][15]
Example: Polymerization of an Epoxide
-
Initiation: The proton from the superacid protonates the oxygen atom of the epoxide ring, activating it for nucleophilic attack.
-
Propagation: Another monomer molecule attacks the activated (protonated) epoxide, opening the ring and propagating the polymer chain. This process repeats, leading to the formation of a polyether.
Caption: Simplified mechanism of epoxide polymerization initiated by a photo-generated acid.
Applications in Research and Development
The ability to generate a strong acid upon photoirradiation makes [4-(octyloxy)phenyl]phenyliodonium hexafluoroantimonate a valuable tool in several high-technology areas.
Photolithography and Microelectronics
In the microelectronics industry, this compound is used as a photoacid generator in chemically amplified photoresists.[16][17][18][19] The photogenerated acid catalyzes a change in the solubility of the photoresist polymer in the exposed areas, enabling the creation of intricate patterns on semiconductor wafers.[16][17]
Cationic Curing of Coatings, Adhesives, and Inks
The rapid, on-demand curing of coatings, adhesives, and inks is another major application. UV curing initiated by this PAG offers several advantages over thermal curing, including lower energy consumption, faster processing speeds, and applicability to heat-sensitive substrates.
Organic Synthesis
Beyond polymerization, diaryliodonium salts are versatile reagents in organic synthesis, acting as electrophilic arylating agents for a wide range of nucleophiles.[20][21][22][23] This allows for the formation of carbon-carbon and carbon-heteroatom bonds under mild conditions.
Safety and Handling
As with any chemical reagent, proper safety precautions are paramount when handling [4-(octyloxy)phenyl]phenyliodonium hexafluoroantimonate.
Hazard Identification
| Hazard Statement | Description |
| H301 + H331 | Toxic if swallowed or if inhaled.[1] |
| H315 | Causes skin irritation.[24] |
| H319 | Causes serious eye irritation.[24] |
| H411 | Toxic to aquatic life with long lasting effects.[2] |
Recommended Handling Procedures
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, a lab coat, and chemical-resistant gloves (e.g., neoprene or nitrile rubber).[24]
-
Ventilation: Handle in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of dust.[24]
-
Light Sensitivity: The compound is light-sensitive and should be stored in a dark container to prevent premature decomposition.[24]
-
Hygroscopic Nature: The material can be hygroscopic; store under an inert atmosphere to prevent moisture absorption.[2]
-
Disposal: Dispose of waste in accordance with local, state, and federal regulations for hazardous materials.[1][25]
Conclusion
[4-(Octyloxy)phenyl]phenyliodonium hexafluoroantimonate is a highly effective and versatile photoacid generator with significant applications in microelectronics, advanced materials, and organic synthesis. A thorough understanding of its properties, synthesis, and reaction mechanisms, as outlined in this guide, is essential for its safe and efficient utilization in research and development. The provided protocols and mechanistic insights are intended to serve as a valuable resource for scientists and professionals in the field.
References
-
Lindstedt, E., Reitti, M., & Olofsson, B. (2017). One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes. The Journal of Organic Chemistry, 82(17), 9213–9220. [Link]
-
Lindstedt, E., Reitti, M., & Olofsson, B. (2017). One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes. ResearchGate. [Link]
-
Recent advances in transition-metal-free arylation by using diaryliodonium salts. Taylor & Francis Online. [Link]
-
Wang, Y., An, G., Wang, L., & Han, J. (2020). Diaryliodonium Salts: Structures and Synthesis. Bentham Science. [Link]
-
Lindstedt, E., Reitti, M., & Olofsson, B. (2017). One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes. ACS Publications. [Link]
-
Singhal, R., Choudhary, S. P., Malik, B., & Pilania, M. (2023). Cyclic diaryliodonium salts: applications and overview. Organic & Biomolecular Chemistry, 21(3), 446-466. [Link]
-
Lindstedt, E., Reitti, M., & Olofsson, B. (2017). One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes. DiVA portal. [Link]
-
Zhdankin, V. V. (2011). Iodonium salts in organic synthesis. ARKIVOC. [Link]
-
Wang, Y., An, G., Wang, L., & Han, J. (2020). Diaryliodonium Salts: Structures and Synthesis. OUCI. [Link]
-
Photoacid generators. Application and current state of development. ResearchGate. [Link]
-
Iodonium salt synthesis. Organic Chemistry Portal. [Link]
-
Photolysis of diaryliodonium salts (UV/VIS, EPR and GC/MS investigations). Starfos. [Link]
-
Photochemistry And Photopolymerization Activity Of Diaryliodonium Salts. ResearchGate. [Link]
-
a) Activation of photoacid generator results in cationic polymerization... ResearchGate. [Link]
-
Klikovits, N., Knaack, P., Bomze, D., Krossing, I., & Liska, R. (2017). Novel photoacid generators for cationic photopolymerization. Polymer Chemistry, 8(27), 4414-4422. [Link]
-
Novel photo acid generator for cationic polymerization and Resist Technology. TU Wien. [Link]
-
Klikovits, N., Knaack, P., Bomze, D., Krossing, I., & Liska, R. (2017). Novel photoacid generators for cationic photopolymerization. Polymer Chemistry, 8(27), 4414-4422. [Link]
-
Kinzhalov, M. A., Novikov, A. S., Zolotarev, A. A., & Tunik, S. P. (2023). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journal of Organic Chemistry, 19, 1421-1428. [Link]
-
p-(OCTYLOXYPHENYL)PHENYLIODONIUM HEXAFLUOROANTIMONATE. Gelest, Inc. [Link]
-
Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of diaryliodonium salts. The Journal of Organic Chemistry, 55(2), 639-647. [Link]
-
iodonium Hexafluoroantimonate, 5g, [Purity: >98.0%(HPLC)(qNMR)] /DG. Apical Scientific Sdn. Bhd. [Link]
-
Crivello, J. V., & Lam, J. H. W. (1976). Diaryliodonium Salts. A New Class of Photoinitiators for Cationic Polymerization. Macromolecules, 9(6), 923-925. [Link]
-
Molecular structure of diaryliodonium hexafluoroantimonate. ResearchGate. [Link]
-
Absorption spectra of diphenyliodonium and triarylsulfonium PAGs. ResearchGate. [Link]
-
How to Read and Interpret UV-VIS Spectrophotometric Results in Determining the Structure of Chemical Compounds. ResearchGate. [Link]
-
Visible light-driven chemistry of diaryliodonium reagents: mechanistic perspectives and synthetic applications. Chemical Communications. [Link]
Sources
- 1. (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) | 121239-75-6 [sigmaaldrich.com]
- 2. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | TCI AMERICA [tcichemicals.com]
- 3. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate [cymitquimica.com]
- 4. Fine Chemicals : [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate, 5g, [Purity: >98.0%(HPLC)(qNMR)] /DG [order.apicalscientific.com]
- 5. researchgate.net [researchgate.net]
- 6. pubs.acs.org [pubs.acs.org]
- 7. researchgate.net [researchgate.net]
- 8. pubs.acs.org [pubs.acs.org]
- 9. diva-portal.org [diva-portal.org]
- 10. Technical Information About Photo Acid Generators - San Apro [san-apro.co.jp]
- 11. researchgate.net [researchgate.net]
- 12. Photo Acid Generator for Cationic Polymerization | TCI Deutschland GmbH [tcichemicals.com]
- 13. researchgate.net [researchgate.net]
- 14. tuwien.at [tuwien.at]
- 15. Novel photoacid generators for cationic photopolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. dakenchem.com [dakenchem.com]
- 17. dakenchem.com [dakenchem.com]
- 18. researchgate.net [researchgate.net]
- 19. alfa-chemistry.com [alfa-chemistry.com]
- 20. tandfonline.com [tandfonline.com]
- 21. benthamdirect.com [benthamdirect.com]
- 22. researchgate.net [researchgate.net]
- 23. Diaryliodonium Salts: Structures and Synthesis [ouci.dntb.gov.ua]
- 24. gelest.com [gelest.com]
- 25. static.cymitquimica.com [static.cymitquimica.com]
An In-depth Technical Guide to [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate: A Potent Cationic Photoinitiator
This guide provides a comprehensive technical overview of [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate, a diaryliodonium salt widely utilized as a photoinitiator in cationic polymerization. Designed for researchers, scientists, and professionals in drug development and materials science, this document delves into the compound's fundamental properties, mechanism of action, synthesis, and practical applications, underpinned by field-proven insights and established scientific principles.
Compound Identification and Nomenclature
Precise identification is critical in scientific research. [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate is known by several synonyms in literature and commercial listings. Understanding these alternative names is essential for exhaustive literature searches and procurement.
The most common identifiers for this compound are summarized below:
| Identifier | Value |
| Systematic Name | [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate |
| Synonyms | iodonium Hexafluorostibate(V)[1][2][3], (4-n-Octyloxyphenyl)phenyliodonium hexafluoroantimonate[1][2][3], p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate[4], 4-Octyloxydiphenyliodonium hexafluoroantimonate[4] |
| CAS Number | 121239-75-6[1][2] |
| Molecular Formula | C₂₀H₂₆F₆IOSb[2][4] |
Physicochemical Properties
The physical and chemical characteristics of a photoinitiator dictate its solubility, handling, and performance in a given formulation. This compound is a white to light yellow crystalline powder, a characteristic that influences its dissolution kinetics in monomer systems.[1][2][3]
| Property | Value | Source |
| Molecular Weight | 645.08 g/mol | [2] |
| Appearance | White to Light yellow powder/crystal | [1][2][3] |
| Purity | >98.0% (Determined by HPLC and qNMR) | [1][2][5] |
| Melting Point | 58.0 - 62.0 °C | [1][3] |
Mechanism of Action: Photoacid Generation
Diaryliodonium salts, including [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate, are a class of highly efficient photoacid generators (PAGs).[6] Their primary function is to generate a strong Brønsted acid upon exposure to ultraviolet (UV) radiation, which in turn initiates cationic polymerization.[6][7][8]
The mechanism proceeds through the following key steps:
-
Photoexcitation: Upon absorption of UV light, the diaryliodonium salt is promoted to an excited state.
-
Homolytic and Heterolytic Cleavage: The excited molecule undergoes irreversible fragmentation. This photolysis can proceed through both homolytic (radical) and heterolytic (ionic) pathways, cleaving the carbon-iodine bond.[6]
-
Generation of Active Species: This cleavage produces an aryl radical and an aryliodinium cation-radical, among other species.[7]
-
Acid Generation: These highly reactive intermediates interact with solvent or monomer molecules (hydrogen abstraction) to ultimately generate a superacid, hexafluoroantimonic acid (HSbF₆). This Brønsted acid is the true initiating species for cationic polymerization.[6][8]
The overall process can be visualized as follows:
Caption: Mechanism of photoacid generation and subsequent cationic polymerization.
This efficiency in generating strong acids makes diaryliodonium salts exceptionally versatile for curing systems that do not respond to radical polymerization, such as epoxides, vinyl ethers, and other cyclic monomers.
Core Applications in Research and Industry
The ability to initiate polymerization upon UV exposure makes this compound invaluable in applications where on-demand curing is required. It is a key component in formulations for:
-
Coatings and Inks: Providing rapid, solvent-free curing for protective coatings and printing inks.[7]
-
Adhesives: Enabling precise bonding of components with UV light.[7]
-
3D Printing (Stereolithography): Used in photopolymer resins for additive manufacturing, allowing for the layer-by-layer fabrication of complex structures.
-
Biomaterials: Its utility extends to the polymerization of biocompatible materials for medical devices and tissue engineering scaffolds.[2][3]
-
Photoresists: Employed in microelectronics for the photolithographic patterning of circuits.[7]
Experimental Protocols
Protocol 1: Synthesis via Two-Step Method
This protocol outlines a common laboratory-scale synthesis adapted from patented procedures.[9] It involves the formation of a tosylate salt intermediate, followed by an anion exchange to yield the final hexafluoroantimonate product.
Step 1: Synthesis of (4-octyloxyphenyl)phenyliodonium p-toluenesulfonate
-
In a suitable reaction vessel, dissolve iodobenzene diacetate and 4-octyloxybenzene in a solvent like dichloromethane.
-
Add p-toluenesulfonic acid to the mixture. The molar ratio of iodobenzene diacetate to p-toluenesulfonic acid to 4-octyloxybenzene is typically around 1:1.5:1.[9]
-
Stir the reaction at room temperature for 4 to 24 hours.[9]
-
After the reaction is complete, remove the solvent under reduced pressure (rotary evaporation).
-
Add petroleum ether to the residue to induce crystallization of the tosylate salt.
-
Collect the solid product by filtration and wash with petroleum ether.
Step 2: Anion Exchange to Hexafluoroantimonate Salt
-
Dissolve the (4-octyloxyphenyl)phenyliodonium p-toluenesulfonate intermediate in acetone.[9]
-
In a separate flask, prepare a solution of sodium hexafluoroantimonate in acetone.
-
Add the sodium hexafluoroantimonate solution to the tosylate salt solution at room temperature and stir overnight.[9]
-
Concentrate the reaction mixture by removing the acetone.
-
Add ethanol to precipitate the product and filter out any insoluble byproducts (e.g., sodium tosylate).
-
Concentrate the ethanol filtrate to obtain the final product, [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate, as an off-white powder.[9]
Caption: Workflow for the two-step synthesis of the title compound.
Protocol 2: UV-Initiated Polymerization of Cycloaliphatic Epoxide
This protocol provides a general workflow for using the photoinitiator to cure an epoxy resin.
-
Formulation Preparation:
-
In an amber vial to protect from ambient light, weigh the desired amount of a cycloaliphatic epoxide monomer (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate).
-
Add [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate to the monomer. A typical loading is 0.5-2.0% by weight.
-
Gently warm and stir the mixture until the photoinitiator is completely dissolved.
-
-
Curing Procedure:
-
Cast a film of the formulation onto a suitable substrate (e.g., a glass slide or a metal panel) using a drawdown bar to control thickness.
-
Expose the film to a UV light source (e.g., a medium-pressure mercury lamp) with an appropriate wavelength range (typically 250-400 nm).
-
The required UV dose will depend on the lamp intensity, film thickness, and initiator concentration. Monitor the curing progress by checking for tackiness. Curing is complete when the film is solid and tack-free.
-
-
Characterization:
-
FT-IR Spectroscopy: Monitor the disappearance of the characteristic epoxide peak (e.g., ~790 cm⁻¹) to quantify the degree of conversion.
-
Differential Scanning Calorimetry (DSC): Determine the glass transition temperature (Tg) of the cured polymer, which is an indicator of crosslink density.
-
Soxhlet Extraction: Measure the gel content by extracting the cured film with a suitable solvent (e.g., acetone) to determine the percentage of insoluble, crosslinked polymer.
-
Safety and Handling
As with all active chemical reagents, proper handling of [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate is paramount.
-
Hazards: The compound is harmful if swallowed or inhaled.[1][4] It is also classified as toxic to aquatic life with long-lasting effects.[1][10]
-
Personal Protective Equipment (PPE): Always wear appropriate PPE, including safety goggles, chemical-resistant gloves, and a lab coat.[11] When handling the powder, use a fume hood or ensure adequate ventilation to avoid inhalation.[11][12]
-
Handling: Avoid creating dust.[11] Do not eat, drink, or smoke when using this product.[1] Wash hands thoroughly after handling.[1]
-
Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from light.[11]
-
Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.[1][12] Avoid release to the environment.[1]
Conclusion
[4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate stands as a highly effective and versatile tool in the field of cationic photopolymerization. Its ability to generate a strong acid upon UV irradiation provides a rapid and controllable method for curing a wide range of monomers. A thorough understanding of its properties, mechanism, and handling procedures, as detailed in this guide, enables researchers and developers to harness its full potential in creating advanced materials for diverse technological applications.
References
-
Polymer Chemistry (RSC Publishing). Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts. [Link]
-
J-Stage. Novel Diaryliodonium Salts for Cationic Photopolymerization. [Link]
-
Semantic Scholar. Cationic polymerization — Iodonium and sulfonium salt photoinitiators. [Link]
-
ResearchGate. Diaryliodonium Salt Photoacid Generators. [Link]
-
ACS Publications. Diaryliodonium Salts. A New Class of Photoinitiators for Cationic Polymerization. [Link]
-
PubChem. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate. [Link]
-
PubChem. (Octyloxyphenyl) phenyliodonium hexafluoroantimonate. [Link]
- Google Patents. CN104628540A - Cation photoinitiator (4-octyloxyphenyl)
- Google Patents. US4992571A - Method for making octyloxy substituted diphenyl iodonium hexafluoro metalloid salts.
-
Apical Scientific Sdn. Bhd. Fine Chemicals : iodonium Hexafluoroantimonate, 5g. [Link]
Sources
- 1. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 2. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate [cymitquimica.com]
- 3. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | C20H26F6IOSb | CID 21889414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 5. Fine Chemicals : [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate, 5g, [Purity: >98.0%(HPLC)(qNMR)] /DG [order.apicalscientific.com]
- 6. researchgate.net [researchgate.net]
- 7. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 8. pubs.acs.org [pubs.acs.org]
- 9. CN104628540A - Cation photoinitiator (4-octyloxyphenyl)phenyl iodonium hexafluoroantimonate preparation method - Google Patents [patents.google.com]
- 10. sigmaaldrich.com [sigmaaldrich.com]
- 11. fishersci.no [fishersci.no]
- 12. assets.thermofisher.cn [assets.thermofisher.cn]
An In-depth Technical Guide to [4-(Octyloxy)phenyl]phenyliodonium Hexafluoroantimonate
For Researchers, Scientists, and Drug Development Professionals
Introduction
[4-(Octyloxy)phenyl]phenyliodonium hexafluoroantimonate is a diaryliodonium salt, a class of hypervalent iodine(III) compounds that have garnered significant attention in modern chemistry.[1][2][3] Characterized by two aryl groups attached to a central iodine atom, these salts are highly valued for their role as potent electrophilic arylating agents and efficient photoacid generators (PAGs).[1][4] This guide provides a comprehensive technical overview of [4-(Octyloxy)phenyl]phenyliodonium hexafluoroantimonate, detailing its chemical properties, synthesis, mechanisms of action, and key applications in research and development, particularly in organic synthesis and materials science.
Core Properties and Specifications
[4-(Octyloxy)phenyl]phenyliodonium hexafluoroantimonate is typically a white to light yellow crystalline powder. The defining feature of this salt is the iodonium cation, which pairs a phenyl group with a 4-(octyloxy)phenyl group, and a non-nucleophilic hexafluoroantimonate (SbF₆⁻) anion. This specific combination of a lipophilic octyloxy chain and a highly stable counter-anion imparts unique solubility and reactivity characteristics.
| Property | Value | Source(s) |
| Molecular Formula | C₂₀H₂₆F₆IOSb | [5][6][7] |
| Molecular Weight | 645.08 g/mol | [5][6][7] |
| CAS Number | 121239-75-6 | [5][6] |
| Appearance | White to light yellow powder or crystals | |
| Purity | Typically >97% | [6] |
| Storage Conditions | 2-8°C, protect from light, store under inert atmosphere | [6] |
Synthesis of Diaryliodonium Salts: A Mechanistic Overview
The synthesis of diaryliodonium salts is a cornerstone of hypervalent iodine chemistry. Modern protocols have evolved to favor efficient, one-pot procedures that offer scalability and sustainability.[8]
General Synthetic Strategy
The most common and efficient methods for preparing unsymmetrical diaryliodonium salts involve the reaction of an iodoarene with another arene in the presence of an oxidant and a strong acid.[8]
Caption: Mechanism of photoacid generation and cationic polymerization.
This property is critical in applications such as UV-curable coatings, inks, adhesives, and in photolithography for creating microelectronic components. [9]
Electrophilic Arylation in Organic Synthesis
Diaryliodonium salts are powerful reagents for the arylation of a wide range of nucleophiles under mild conditions, often avoiding the need for transition-metal catalysts that can be toxic or difficult to remove. [2][10]They serve as alternatives to aryl halides in cross-coupling reactions. [11] General Reaction: Nu⁻ + [Ar¹-I⁺-Ar²]X⁻ → Nu-Ar¹ (or Nu-Ar²) + I-Ar² (or I-Ar¹)
The high electrophilicity of the iodine center and the excellent leaving group ability of the iodoarene facilitate the transfer of an aryl group. [12] Applications in Drug Development: This reactivity is particularly valuable in the synthesis of complex pharmaceutical compounds. Diaryliodonium salts participate in both metal-free and transition-metal-catalyzed (e.g., palladium or copper) C-C and C-heteroatom bond-forming reactions. [12][13]For instance, they have been instrumental in synthesizing aryl C-glycosides, a class of compounds that includes commercial antidiabetic drugs like empagliflozin. [6]
Caption: Arylation of various nucleophiles using a diaryliodonium salt.
Safety, Handling, and Disposal
As a senior scientist, ensuring laboratory safety is paramount. [4-(Octyloxy)phenyl]phenyliodonium hexafluoroantimonate requires careful handling.
-
Personal Protective Equipment (PPE): Always use in a well-ventilated fume hood. Wear safety glasses, a lab coat, and chemical-resistant gloves. [14]* Hazards: The compound is harmful if swallowed or inhaled. It can cause skin and eye irritation. [14]It is also classified as toxic to aquatic life with long-lasting effects. * Storage: Store in a tightly sealed container in a cool, dark place (2-8°C) under an inert atmosphere to prevent degradation from light and moisture. [6][15]* Disposal: Dispose of the compound and any contaminated materials as hazardous chemical waste in accordance with local, state, and federal regulations. [16]Avoid release into the environment.
Conclusion
[4-(Octyloxy)phenyl]phenyliodonium hexafluoroantimonate is a versatile and powerful reagent with significant applications in both materials science and complex organic synthesis. Its efficacy as a photoacid generator enables advanced photopolymerization technologies, while its capacity as an electrophilic arylating agent provides a mild and efficient route to valuable C-C and C-heteroatom bonds, crucial for the development of new pharmaceuticals and functional materials. A thorough understanding of its properties, synthesis, and reaction mechanisms, coupled with stringent safety protocols, allows researchers to fully harness the synthetic potential of this important hypervalent iodine compound.
References
-
Diaryliodonium Salt Photoacid Generators. (n.d.). ResearchGate. Retrieved January 12, 2026, from [Link]
-
Gildner, M. B., et al. (2018). Glycosyl Cross-Coupling with Diaryliodonium Salts: Access to Aryl C-Glycosides of Biomedical Relevance. Organic Letters, 20(7), 1936–1940. [Link]
-
Recent advances in transition-metal-free arylation by using diaryliodonium salts. (n.d.). Taylor & Francis Online. Retrieved January 12, 2026, from [Link]
-
Wang, Y., et al. (2020). Diaryliodonium Salts: Structures and Synthesis. Bentham Science. [Link]
-
Wang, Y., et al. (2020). Diaryliodonium Salts: Structures and Synthesis. Ovid User Community International. [Link]
-
Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. (n.d.). MDPI. Retrieved January 12, 2026, from [Link]
-
Diaryliodonium Salts. (n.d.). DiVA portal. Retrieved January 12, 2026, from [Link]
-
Doobary, S., et al. (2025). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Royal Society of Chemistry. [Link]
-
Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. (n.d.). Beilstein Journals. Retrieved January 12, 2026, from [Link]
-
Selective C–N coupling reaction of diaryliodonium salts and dinucleophiles. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
Novel photoacid generators for cationic photopolymerization. (2017). Royal Society of Chemistry. [Link]
-
Synthesis and properties of ionic photoacid generators based on iodonium salts. (n.d.). Royal Society of Chemistry. Retrieved January 12, 2026, from [Link]
-
p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate. (n.d.). PubChem. Retrieved January 12, 2026, from [Link]
-
Diaryliodonium salt stability. (2022). Reddit. [Link]
-
Safety data sheet. (2025). Dutscher. [Link]
-
Preparation of Diaryliodonium Salts with Hydroxy and Carboxylic Acid Groups. (2021). DRUM. [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. benthamdirect.com [benthamdirect.com]
- 3. ouci.dntb.gov.ua [ouci.dntb.gov.ua]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. Glycosyl Cross-Coupling with Diaryliodonium Salts: Access to Aryl C-Glycosides of Biomedical Relevance - PubMed [pubmed.ncbi.nlm.nih.gov]
- 7. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | C20H26F6IOSb | CID 21889414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00774G [pubs.rsc.org]
- 9. Novel photoacid generators for cationic photopolymerization - Polymer Chemistry (RSC Publishing) DOI:10.1039/C7PY00855D [pubs.rsc.org]
- 10. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 11. pdf.benchchem.com [pdf.benchchem.com]
- 12. mdpi.com [mdpi.com]
- 13. Selective C–N coupling reaction of diaryliodonium salts and dinucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
- 14. pdf.benchchem.com [pdf.benchchem.com]
- 15. reddit.com [reddit.com]
- 16. pdf.dutscher.com [pdf.dutscher.com]
An In-depth Technical Guide to the Solubility of [4-(octyloxy)phenyl]phenyl]iodonium Salts in Organic Solvents
This guide provides a comprehensive overview of the solubility characteristics of [4-(octyloxy)phenyl]phenyl]iodonium salts, a class of diaryliodonium salts with significant applications in organic synthesis and materials science. This document is intended for researchers, scientists, and professionals in drug development and related fields who utilize these reagents and require a deep understanding of their behavior in various solvent systems.
Introduction: The Significance of Solubility for Diaryliodonium Salts
[4-(octyloxy)phenyl]phenyl]iodonium salts are versatile reagents, primarily employed as electrophilic arylating agents. Their efficacy in chemical transformations is intrinsically linked to their solubility in the reaction medium. A thorough understanding of their solubility is paramount for reaction optimization, enabling precise control over concentration, reaction kinetics, and product yields. The long octyloxy chain in the titular compound imparts a degree of lipophilicity, influencing its solubility profile in organic solvents. This guide will delve into the factors governing this solubility and provide practical methodologies for its determination.
Factors Influencing the Solubility of [4-(octyloxy)phenyl]phenyl]iodonium Salts
The solubility of [4-(octyloxy)phenyl]phenyl]iodonium salts is a multifactorial property, primarily dictated by the interplay between the cationic diaryliodonium moiety and its associated anion. The general principle of "like dissolves like" serves as a foundational concept.
Key Influencing Factors:
-
The Nature of the Counterion: The choice of the counterion is arguably the most critical factor determining the solubility of a diaryliodonium salt.[1][2] Weakly coordinating anions, such as triflate (OTf⁻), hexafluorophosphate (PF₆⁻), and hexafluoroantimonate (SbF₆⁻), generally lead to greater solubility in a wide range of organic solvents.[1][2] Conversely, salts with halide counterions (e.g., Cl⁻, Br⁻, I⁻) tend to exhibit poor solubility in organic media due to their stronger ionic interactions.[1]
-
Solvent Polarity: The polarity of the solvent plays a crucial role. Polar aprotic solvents, such as acetonitrile, acetone, and dichloromethane, are often effective at dissolving diaryliodonium salts with non-coordinating anions. The ability of the solvent to solvate both the large, relatively soft diaryliodonium cation and the anion is key.
-
The Cationic Structure: The presence of the long C₈H₁₇O- (octyloxy) group in the [4-(octyloxy)phenyl]phenyl]iodonium cation introduces significant nonpolar character. This structural feature is expected to enhance solubility in less polar organic solvents compared to unsubstituted diphenyliodonium salts.
-
Temperature: For most solid solutes, solubility increases with temperature. This principle generally applies to diaryliodonium salts, and temperature can be a useful parameter to manipulate for achieving desired concentrations.
-
Ion Pairing and Aggregation: In solution, diaryliodonium salts can exist as free ions or as ion pairs. In less polar solvents, the formation of ion pairs or even larger aggregates can reduce the effective solubility of the salt.
Qualitative Solubility of Diaryliodonium Salts
While specific quantitative data for [4-(octyloxy)phenyl]phenyl]iodonium salts is not extensively published, a general understanding of their solubility can be extrapolated from the behavior of other diaryliodonium salts. The following table summarizes the expected qualitative solubility based on the counterion.
| Counterion (Anion) | Common Organic Solvents (DCM, MeCN, THF, Acetone) | Non-Polar Solvents (Hexane, Toluene) |
| Hexafluoroantimonate (SbF₆⁻) | Generally Soluble | Sparingly Soluble to Insoluble |
| Triflate (OTf⁻) | Generally Soluble | Sparingly Soluble to Insoluble |
| Hexafluorophosphate (PF₆⁻) | Generally Soluble | Sparingly Soluble to Insoluble |
| Tetrafluoroborate (BF₄⁻) | Generally Soluble | Sparingly Soluble to Insoluble |
| Tosylate (OTs⁻) | Soluble | Sparingly Soluble to Insoluble |
| Bromide (Br⁻) | Sparingly Soluble to Insoluble | Insoluble |
| Chloride (Cl⁻) | Sparingly Soluble to Insoluble | Insoluble |
This table is a generalized representation. The presence of the octyloxy group may enhance solubility in less polar solvents compared to unsubstituted diphenyliodonium salts.
Experimental Protocol for Determining Solubility
For precise applications, the experimental determination of solubility is essential. The following is a robust, step-by-step protocol for determining the solubility of [4-(octyloxy)phenyl]phenyl]iodonium salts.
Materials and Equipment:
-
[4-(octyloxy)phenyl]phenyl]iodonium salt (with the desired counterion)
-
A range of organic solvents of interest (e.g., dichloromethane, acetonitrile, THF, methanol, acetone, DMF, DMSO, toluene, hexane)
-
Analytical balance (± 0.1 mg)
-
Vials with screw caps
-
Vortex mixer
-
Thermostatically controlled shaker or water bath
-
Centrifuge
-
Syringe filters (0.22 µm, PTFE or other solvent-compatible membrane)
-
High-Performance Liquid Chromatography (HPLC) system with a UV detector or a UV-Vis spectrophotometer
-
Volumetric flasks and pipettes
Step-by-Step Methodology:
-
Preparation of Saturated Solutions:
-
Add an excess amount of the [4-(octyloxy)phenyl]phenyl]iodonium salt to a vial containing a known volume of the chosen solvent (e.g., 5 mL). The excess solid should be clearly visible.
-
Seal the vials tightly to prevent solvent evaporation.
-
Place the vials in a thermostatically controlled shaker or water bath set to the desired temperature (e.g., 25 °C).
-
Agitate the mixture for a sufficient period to ensure equilibrium is reached (typically 24-48 hours). A preliminary time-course study can be conducted to determine the optimal equilibration time.
-
-
Sample Clarification:
-
After equilibration, allow the vials to stand undisturbed at the set temperature for at least 2 hours to allow the excess solid to settle.
-
Carefully withdraw a known volume of the supernatant using a syringe.
-
Immediately filter the supernatant through a 0.22 µm syringe filter into a clean, pre-weighed vial. This step is crucial to remove any undissolved microparticles.
-
-
Gravimetric Determination (for non-volatile solvents):
-
Weigh the vial containing the filtered saturated solution.
-
Evaporate the solvent under a gentle stream of nitrogen or in a vacuum oven at a temperature that does not cause decomposition of the salt.
-
Once the solvent is completely removed, reweigh the vial.
-
The mass of the dissolved salt can be calculated by the difference in weight.
-
Solubility (g/L) = (mass of residue in g) / (volume of supernatant in L).
-
-
Spectroscopic or Chromatographic Determination (preferred method):
-
Prepare a series of standard solutions of the [4-(octyloxy)phenyl]phenyl]iodonium salt of known concentrations in the solvent of interest.
-
Generate a calibration curve by measuring the absorbance (UV-Vis) or peak area (HPLC) of the standard solutions.
-
Accurately dilute a known volume of the filtered saturated solution with the same solvent.
-
Analyze the diluted sample using the same method as the standards.
-
Determine the concentration of the diluted sample from the calibration curve.
-
Calculate the concentration of the original saturated solution, accounting for the dilution factor. This concentration represents the solubility of the salt in that solvent at the specified temperature.
-
Diagram of the Experimental Workflow:
Caption: Experimental workflow for determining the solubility of [4-(octyloxy)phenyl]phenyl]iodonium salts.
Conceptual Framework of Solubility
The dissolution of a diaryliodonium salt in an organic solvent can be visualized as a balance of energetic factors.
Caption: Equilibrium between the solid salt and solvated ions in solution.
For dissolution to occur, the energy released from the solvation of the individual ions by the solvent molecules must be sufficient to overcome the lattice energy of the solid salt. The long octyloxy chain contributes to van der Waals interactions with nonpolar and moderately polar solvents, which can further promote solvation of the cation.
Conclusion
The solubility of [4-(octyloxy)phenyl]phenyl]iodonium salts is a critical parameter for their effective use in synthetic and materials applications. While the choice of a weakly coordinating anion is the primary determinant for achieving good solubility in a range of organic solvents, the inherent lipophilicity of the octyloxy-substituted cation also plays a significant role. For applications requiring precise concentration control, the experimental determination of solubility is strongly recommended. The protocol outlined in this guide provides a reliable framework for obtaining accurate and reproducible solubility data.
References
- Crivello, J. V. (2006). The discovery and development of onium salt cationic photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 6129-6151.
-
Merritt, B. A., & Olofsson, B. (2009). Diaryliodonium salts: a journey from obscurity to fame. Angewandte Chemie International Edition, 48(48), 9052-9070. [Link]
-
Pike, V. W. (2013). Applications of iodonium salts and iodonium ylides as precursors for nucleophilic fluorination in Positron Emission Tomography. ARKIVOC, 2013(i), 364-395. [Link]
- Yagci, Y., & Reetz, I. (1998). Externally stimulated initiator systems for cationic polymerization. Progress in Polymer Science, 23(8), 1485-1538.
-
Zhdankin, V. V., & Stang, P. J. (2008). Chemistry of polyvalent iodine. Chemical Reviews, 108(12), 5299-5358. [Link]
- Olofsson, B. (2014). Diaryliodonium Salts in Organic Synthesis. In Hypervalent Iodine Chemistry (pp. 115-151). Springer, Cham.
- Kitamura, T., & Fuji, M. (2015). Recent progress in the chemistry of diaryliodonium salts. Journal of Synthetic Organic Chemistry, Japan, 73(10), 981-995.
- Malmgren, J., Santoro, S., Jalalian, N., & Olofsson, B. (2013). Diaryliodonium salt chemistry: a new perspective. Chemistry–A European Journal, 19(33), 10680-10694.
Sources
Spectroscopic and Synthetic Guide to [4-(Octyloxy)phenyl]phenyliodonium Salts: A Technical Overview for Advanced Research
This technical guide provides an in-depth exploration of the spectroscopic properties and synthetic methodologies for [4-(octyloxy)phenyl]phenyliodonium salts. Tailored for researchers, scientists, and professionals in drug development, this document synthesizes foundational principles with practical, field-proven insights to facilitate the effective use of this versatile reagent.
Introduction: The Significance of Diaryliodonium Salts
Diaryliodonium salts are hypervalent iodine compounds that have emerged as powerful and versatile reagents in modern organic synthesis. Their ability to act as efficient electrophilic arylating agents has led to widespread applications in the formation of carbon-carbon and carbon-heteroatom bonds. The subject of this guide, the [4-(octyloxy)phenyl]phenyliodonium cation, is of particular interest due to the presence of the octyloxy group, which imparts increased solubility in organic solvents and can modulate the reactivity of the iodonium salt. These characteristics make it a valuable tool in various synthetic transformations, including the synthesis of complex molecules and radiolabeling for PET imaging.[1]
Molecular Structure and Spectroscopic Fundamentals
The core structure of the [4-(octyloxy)phenyl]phenyliodonium cation consists of a central iodine atom bonded to two aryl groups: a phenyl group and a 4-(octyloxy)phenyl group. The positive charge is formally located on the iodine atom. The nature of the counter-anion (e.g., triflate, hexafluoroantimonate) is generally considered to have a minimal effect on the NMR and IR spectra of the cation itself, although it can influence the salt's solubility and crystallinity.
Molecular Structure Diagram
Caption: Structure of the [4-(octyloxy)phenyl]phenyliodonium cation.
Spectroscopic Data Analysis
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy is the most powerful tool for the structural elucidation of organic molecules. For the [4-(octyloxy)phenyl]phenyliodonium cation, both ¹H and ¹³C NMR are essential for confirming its identity and purity.
Table 1: Expected ¹H NMR Spectral Data
| Chemical Shift (δ, ppm) | Multiplicity | Integration | Assignment |
| ~8.0-8.2 | d | 2H | Ar-H ortho to I (4-octyloxyphenyl) |
| ~7.8-8.0 | d | 2H | Ar-H ortho to I (phenyl) |
| ~7.4-7.6 | m | 3H | Ar-H meta and para to I (phenyl) |
| ~6.9-7.1 | d | 2H | Ar-H meta to I (4-octyloxyphenyl) |
| ~4.0 | t | 2H | -O-CH₂- |
| ~1.8 | p | 2H | -O-CH₂-CH₂- |
| ~1.2-1.5 | m | 10H | -(CH₂)₅- |
| ~0.9 | t | 3H | -CH₃ |
Table 2: Expected ¹³C NMR Spectral Data
| Chemical Shift (δ, ppm) | Assignment |
| ~162 | Ar-C para to I (C-O) |
| ~135-140 | Ar-C ortho to I |
| ~130-135 | Ar-C meta and para to I |
| ~115-120 | Ar-C meta to I (C-H) |
| ~110-115 | Ar-C ipso to I |
| ~68 | -O-CH₂- |
| ~32 | -CH₂- (various) |
| ~29 | -CH₂- (various) |
| ~26 | -CH₂- |
| ~23 | -CH₂- |
| ~14 | -CH₃ |
Infrared (IR) Spectroscopy
IR spectroscopy is useful for identifying the functional groups present in a molecule.
Table 3: Expected IR Absorption Bands
| Wavenumber (cm⁻¹) | Intensity | Assignment |
| ~3100-3000 | Medium-Weak | C-H stretching (aromatic) |
| ~2950-2850 | Strong | C-H stretching (aliphatic) |
| ~1600-1450 | Medium-Strong | C=C stretching (aromatic) |
| ~1250 | Strong | C-O stretching (aryl ether) |
| ~1030 | Strong | S=O stretching (triflate anion) |
| ~830 | Strong | C-H out-of-plane bending (para-disubstituted) |
Experimental Protocols
The synthesis of diaryliodonium salts can be achieved through several established methods. A common and effective approach involves the in-situ generation of a hypervalent iodine species followed by reaction with an arene.
Synthesis of [4-(Octyloxy)phenyl]phenyliodonium Tosylate
This protocol is adapted from general procedures for the synthesis of diaryliodonium tosylates.
Step-by-Step Methodology:
-
Reaction Setup: In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve iodobenzene (1.0 eq.) in a suitable solvent such as dichloromethane.
-
Oxidation: Add m-chloroperbenzoic acid (m-CPBA, 1.1 eq.) to the solution and stir at room temperature. The reaction progress can be monitored by TLC.
-
Acidification: Once the oxidation is complete, add p-toluenesulfonic acid monohydrate (2.0 eq.) to the reaction mixture.
-
Arene Addition: Add 4-octyloxybenzene (1.2 eq.) to the mixture and stir at room temperature. The reaction is typically complete within a few hours.
-
Workup: Upon completion, the reaction mixture is concentrated under reduced pressure. The resulting residue is then triturated with diethyl ether to precipitate the product.
-
Purification: The crude product is collected by filtration, washed with diethyl ether, and dried under vacuum to yield [4-(octyloxy)phenyl]phenyliodonium tosylate.
Anion Exchange to [4-(Octyloxy)phenyl]phenyliodonium Triflate
The tosylate salt can be readily converted to the triflate salt via an anion exchange reaction.
Step-by-Step Methodology:
-
Dissolution: Dissolve the [4-(octyloxy)phenyl]phenyliodonium tosylate in a minimal amount of a suitable solvent like acetone.
-
Anion Source: Add a solution of sodium triflate (NaOTf, 1.1 eq.) in the same solvent to the reaction mixture.
-
Precipitation: The less soluble sodium tosylate will precipitate out of the solution.
-
Isolation: Filter the mixture to remove the sodium tosylate.
-
Product Recovery: Evaporate the solvent from the filtrate to obtain the [4-(octyloxy)phenyl]phenyliodonium triflate. The product can be further purified by recrystallization if necessary.
Synthetic Workflow Diagram
Sources
- 1. Single-step syntheses of no-carrier-added functionalized [18F] fluoroarenes as labeling synthons from diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | TCI (Shanghai) Development Co., Ltd. [tcichemicals.com]
- 3. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
An In-depth Technical Guide to [4-(octyloxy)phenyl]phenyl]iodonium Salts for Researchers and Drug Development Professionals
This guide provides a comprehensive overview of [4-(octyloxy)phenyl]phenyl]iodonium salts, a class of diaryliodonium compounds increasingly utilized in synthetic chemistry and drug development. Moving beyond a standard safety data sheet, this document offers in-depth technical insights into the handling, reactivity, and applications of these reagents, grounded in established scientific principles and practical laboratory experience. The aim is to equip researchers with the knowledge to safely and effectively incorporate these powerful arylating agents into their workflows.
Chemical Identity and Physicochemical Properties
[4-(octyloxy)phenyl]phenyl]iodonium salts are organic compounds characterized by a hypervalent iodine atom bonded to two aryl groups, one of which is substituted with an octyloxy chain. The properties and reactivity of these salts are significantly influenced by the nature of the counter-anion (e.g., triflate, hexafluorophosphate, hexafluoroantimonate).
Table 1: Physicochemical Properties of a Representative [4-(octyloxy)phenyl]phenyl]iodonium Salt
| Property | Value | Source |
| Chemical Name | iodonium hexafluoroantimonate | [1] |
| CAS Number | 121239-75-6 | [1] |
| Molecular Formula | C20H26F6IOSb | [1] |
| Molecular Weight | 645.08 g/mol | [1] |
| Appearance | White to light yellow powder or crystal | [1] |
| Purity | >98.0% (HPLC) | [1] |
Hazard Identification and Toxicological Profile
Diaryliodonium salts, including [4-(octyloxy)phenyl]phenyl]iodonium derivatives, are potent chemical reagents that require careful handling. The primary hazards are associated with their toxicity upon ingestion, inhalation, and skin contact.[2]
Hazard Statements:
-
H301+H331 / H302+H332: Toxic or harmful if swallowed or if inhaled.[2][3]
-
H311: Toxic in contact with skin.[4]
-
H411 / H412: Toxic or harmful to aquatic life with long-lasting effects.[2][3][4]
Toxicological Insights:
Safe Handling and Storage Protocols
Given the hazardous nature of these compounds, adherence to strict safety protocols is paramount.
Engineering Controls:
-
Work in a well-ventilated area, preferably within a certified chemical fume hood, to avoid inhalation of dust or fumes.[2][3]
-
Ensure safety showers and eyewash stations are readily accessible.[7]
Personal Protective Equipment (PPE):
-
Eye Protection: Wear chemical safety goggles or a face shield that complies with OSHA's eye and face protection regulations in 29 CFR 1910.133 or European Standard EN166.[7][8]
-
Hand Protection: Use chemically resistant gloves (e.g., nitrile, neoprene).[5][8]
-
Skin and Body Protection: Wear a lab coat, long pants, and closed-toe shoes to prevent skin contact.[8]
-
Respiratory Protection: If there is a risk of generating dust or aerosols, use a NIOSH-approved respirator with an appropriate particulate filter.[4]
Storage:
-
Store in a tightly closed, light-resistant container (e.g., amber vial) in a cool, dry, and well-ventilated place.[7][9][10]
-
For long-term stability, refrigeration (2-8°C) or freezing is recommended.[10]
-
Store under an inert atmosphere (e.g., argon or nitrogen) to protect from moisture.[7][10]
-
Keep away from incompatible materials such as strong oxidizing agents.[7]
Workflow for Safe Handling of Diaryliodonium Salts
Caption: A simplified representation of a common one-pot synthesis of diaryliodonium salts.
Experimental Protocol for a Related Diaryliodonium Salt Synthesis:
This protocol is adapted from a published procedure for the synthesis of a diaryliodonium salt and is provided for illustrative purposes. [11]
-
To a round-bottomed flask, add phenyliodo(III)diacetate (PIDA) (1.0 eq), the desired arene (e.g., mesitylene, 1.1 eq), and dry dichloromethane.
-
Cool the mixture to 0°C in an ice bath with stirring.
-
Slowly add trifluoromethanesulfonic acid (1.0 eq) to the stirring solution.
-
After the addition is complete, continue stirring at 0°C for 1 hour.
-
Remove the ice bath and stir at ambient temperature for an additional hour.
-
Concentrate the reaction mixture under reduced pressure.
-
Add diethyl ether to the residue to precipitate the solid diaryliodonium salt.
-
Collect the solid by filtration and dry appropriately.
Stability Insights:
-
Diaryliodonium salts are generally stable solids at ambient temperature. [9]* They can be sensitive to light and moisture, necessitating storage in dark, dry conditions. [9][10]* Electron-poor aryl groups tend to enhance the stability of the I-Aryl bond. [10]* Decomposition can occur in the presence of strong bases or nucleophilic solvents. [10]
Concluding Remarks for the Practicing Scientist
[4-(octyloxy)phenyl]phenyl]iodonium salts are valuable and versatile reagents in modern organic synthesis. Their potent arylating ability, however, is accompanied by significant health hazards. A thorough understanding of their chemical properties, coupled with strict adherence to safety protocols, is essential for their safe and effective use in a research setting. By implementing the engineering controls, personal protective equipment, and handling procedures outlined in this guide, researchers can mitigate the risks and harness the synthetic potential of this important class of compounds.
References
- Benchchem. (n.d.). Diaryliodonium Salt Synthesis.
- Reddit. (2022). Diaryliodonium salt stability.
-
Sigma-Aldrich. (n.d.). iodonium hexafluorostibate(V). Retrieved from
- New Jersey Department of Health. (n.d.). Hazardous Substance Fact Sheet: Iodine.
- Safety Data Sheet. (n.d.). Iodine Solution.
- WebMD. (2024). What to Know About Potassium Iodide for Nuclear Radiation Emergencies.
- GOV.UK. (2024). What to do in a radiation emergency.
-
TCI Chemicals. (n.d.). iodonium Hexafluoroantimonate. Retrieved from
- Cayman Chemical. (2025). Safety Data Sheet.
- Oak Ridge Institute for Science and Education. (n.d.). Medical Countermeasures.
- Fisher Scientific. (2025). Safety Data Sheet.
-
TCI Chemicals. (n.d.). iodonium Hexafluoroantimonate. Retrieved from
-
TCI Chemicals. (n.d.). iodonium Hexafluoroantimonate. Retrieved from
-
CymitQuimica. (n.d.). iodonium Hexafluoroantimonate. Retrieved from
- Diva-portal.org. (n.d.). Diaryliodonium Salts.
- RSC Publishing. (n.d.). Sustainable and scalable one-pot synthesis of diaryliodonium salts.
- Guidechem. (n.d.). Iodonium, (4-methylphenyl)[4-(2-methylpropyl)phenyl]-, hexaf... (CAS No. 344562-80-7) SDS.
- TCI Chemicals. (2025). Safety Data Sheet.
- PPG Industries. (2023). Safety Data Sheet.
- Prendergast, A. M., et al. (2020). Synthesis of a Diaryliodonium Salt and Its Use in the Direct Arylation of Indole: A Two-Step Experiment for the Organic Teaching Laboratory. Journal of Chemical Education, 97(1), 200-206.
- LGC Standards. (2025). Safety Data Sheet.
- Fisher Scientific. (2023). Safety Data Sheet.
Sources
- 1. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate [cymitquimica.com]
- 2. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 4. cdn.caymanchem.com [cdn.caymanchem.com]
- 5. tcichemicals.com [tcichemicals.com]
- 6. nj.gov [nj.gov]
- 7. fishersci.com [fishersci.com]
- 8. fishersci.fr [fishersci.fr]
- 9. pdf.benchchem.com [pdf.benchchem.com]
- 10. reddit.com [reddit.com]
- 11. cora.ucc.ie [cora.ucc.ie]
Methodological & Application
Introduction: The Role of Diaryliodonium Salts in Advanced Polymer Chemistry
An In-Depth Guide to the Synthesis and Application of [4-(Octyloxy)phenyl]phenyl]iodonium Hexafluoroantimonate
[4-(Octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate is a member of the diaryliodonium salt family, a class of compounds that have garnered significant attention in polymer science and organic synthesis. These salts are particularly valued as highly efficient photoacid generators (PAGs).[1][2] Upon exposure to ultraviolet (UV) radiation, they undergo irreversible photolysis to produce a strong Brønsted acid, which can then initiate a variety of chemical reactions.[2][3] This property makes them indispensable in applications such as cationic photopolymerization, which is a powerful method for UV-curing of epoxy, vinyl ether, and oxetane monomers.[4] The subject of this guide, with its specific octyloxy substitution, offers tailored solubility and reactivity characteristics, making it a versatile tool for researchers and professionals in drug development and materials science.
Synthesis Protocol: A Reliable Path to High-Purity Product
The synthesis of [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate is typically achieved through a two-step process. The first step involves the formation of an intermediate tosylate salt, which is then subjected to an anion exchange to yield the final hexafluoroantimonate product. This method, adapted from established procedures, is reliable and yields a high-purity product.[5]
Reagents and Materials
| Reagent/Material | Grade | Supplier | Notes |
| Iodobenzene diacetate | Reagent | Sigma-Aldrich | |
| 4-Octyloxybenzene | Reagent | TCI Chemicals | |
| p-Toluenesulfonic acid | Reagent | Sigma-Aldrich | |
| Sodium hexafluoroantimonate | Reagent | Sigma-Aldrich | |
| Acetone | ACS Grade | Fisher Scientific | |
| Ethanol | ACS Grade | Fisher Scientific | |
| Petroleum Ether | ACS Grade | Fisher Scientific | |
| Dichloromethane | ACS Grade | Fisher Scientific | |
| Magnetic stirrer with heating | |||
| Round-bottom flasks | |||
| Rotary evaporator | |||
| Buchner funnel and filter paper |
Experimental Workflow
Caption: Synthetic workflow for [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate.
Step-by-Step Procedure
Part 1: Synthesis of (4-octyloxyphenyl)phenyliodonium p-toluenesulfonate [5]
-
In a clean, dry round-bottom flask equipped with a magnetic stir bar, dissolve iodobenzene diacetate (1 molar equivalent) in a suitable solvent such as dichloromethane.
-
To this solution, add 4-octyloxybenzene (1-3 molar equivalents) and p-toluenesulfonic acid (1-3 molar equivalents).
-
Allow the reaction mixture to stir at room temperature for a period of 4 to 24 hours. The progress of the reaction can be monitored by thin-layer chromatography.
-
Upon completion of the reaction, remove the solvent under reduced pressure using a rotary evaporator.
-
To the resulting residue, add petroleum ether to induce crystallization of the tosylate salt.
-
Collect the solid product by vacuum filtration, wash with a small amount of cold petroleum ether, and dry under vacuum.
Part 2: Anion Exchange to Yield [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate [5]
-
Dissolve the (4-octyloxyphenyl)phenyliodonium p-toluenesulfonate (1 molar equivalent) obtained in Part 1 in acetone in a round-bottom flask.
-
Add sodium hexafluoroantimonate (approximately 1.2 molar equivalents) to the solution at room temperature.
-
Stir the mixture at room temperature overnight.
-
After the reaction period, concentrate the mixture by removing the acetone via rotary evaporation.
-
Add ethanol to the residue to precipitate the final product and dissolve the sodium tosylate byproduct.
-
Filter the off-white powder, wash with a small amount of ethanol, and dry under vacuum to yield the final product, [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate. The reported yield for this step is in the range of 88-90%.[5]
Application Notes: A Potent Photoacid Generator
The primary application of [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate is as a photoacid generator (PAG) in cationic polymerization.[1][2] Cationic polymerization offers distinct advantages over free-radical polymerization, most notably its insensitivity to oxygen inhibition.[6]
Mechanism of Photoinitiation
Upon exposure to UV light, diaryliodonium salts undergo photolysis, leading to the generation of a strong Brønsted acid.[3] This process can proceed through both homolytic and heterolytic cleavage of the carbon-iodine bond.[3] The generated acid is the true initiator of the cationic polymerization.[3]
Caption: Mechanism of photoacid generation and cationic polymerization.
The hexafluoroantimonate (SbF6-) anion is a very weakly coordinating anion, which results in a highly reactive, "naked" proton. This high acidity is crucial for the efficient initiation of polymerization of less reactive monomers, such as epoxides.
Safety and Handling
[4-(Octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate is harmful if swallowed or inhaled and is toxic to aquatic life with long-lasting effects.[7][8] Appropriate personal protective equipment (PPE), including gloves, safety glasses, and a lab coat, should be worn at all times. All manipulations should be carried out in a well-ventilated fume hood.[8] Dispose of waste in accordance with local regulations.
Troubleshooting
| Issue | Possible Cause(s) | Suggested Solution(s) |
| Low yield in Step 1 | Incomplete reaction; impure reagents. | Extend reaction time; ensure reagents are pure and dry. |
| Oily product instead of solid in Step 1 | Impurities preventing crystallization. | Try trituration with different solvent systems; column chromatography may be necessary. |
| Low yield in Step 2 | Incomplete anion exchange; loss of product during washing. | Ensure adequate stirring and reaction time; use minimal amounts of cold ethanol for washing. |
| Product discoloration | Presence of impurities. | Recrystallize the final product from a suitable solvent system (e.g., ethanol/water). |
References
-
Lindstedt, E., Reitti, M., & Olofsson, B. (2017). One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes. The Journal of Organic Chemistry. [Link]
-
Hampford Research Inc. (n.d.). Photoinitiators. [Link]
-
Crivello, J. V. (2012). Diaryliodonium Salt Photoacid Generators. ResearchGate. [Link]
-
Bomze, D., Knaack, P., Liska, R., & Krossing, I. (2015). Novel photoacid generators for cationic photopolymerization. Polymer Chemistry. [Link]
-
Lindstedt, E., Reitti, M., & Olofsson, B. (2017). One-Pot Synthesis of Unsymmetric Diaryliodonium Salts from Iodine and Arenes. ACS Publications. [Link]
-
Li, Y., et al. (2020). BODIPY-Based Photoacid Generators for Light-Induced Cationic Polymerization. Organic Letters. [Link]
-
Vaish, A., & Tsarevsky, N. V. (2021). Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations. ACS Omega. [Link]
-
TU Wien. (2015). Novel photo acid generator for cationic polymerization and Resist Technology. [Link]
-
Organic Chemistry Portal. (n.d.). Iodonium salt synthesis. [Link]
-
Semantic Scholar. (n.d.). Synthesis of functionalised unsymmetrical diaryliodonium salts. [Link]
- Google Patents. (2015). CN104628540A - Cation photoinitiator (4-octyloxyphenyl)
-
Zhang, Y., et al. (2022). Synthesis and properties of ionic photoacid generators based on iodonium salts. Reaction Chemistry & Engineering. [Link]
-
Sciedco. (n.d.). iodonium Hexafluoroantimonate, 5 g || 11-. [Link]
- Google Patents. (1991). US4992571A - Method for making octyloxy substituted diphenyl iodonium hexafluoro metalloid salts.
-
Olofsson, B. (n.d.). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts. [Link]
-
Frohn, H. J., et al. (2019). Synthesis of fluoro-functionalized diaryl-λ3-iodonium salts and their cytotoxicity against human lymphoma U937 cells. Beilstein Journal of Organic Chemistry. [Link]
-
Togo, H., et al. (2013). Facile Preparation of Unsymmetrical Diaryl Ethers from Unsymmetrical Diaryliodonium Tosylates and Phenols with High Regioselectivity. Synthesis. [Link]
-
Stuart, D. R., et al. (2018). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. Beilstein Journal of Organic Chemistry. [Link]
-
Olofsson, B., et al. (2018). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Chemical Communications. [Link]
-
Bielawski, M. (2008). Diaryliodonium Salts. [Link]
-
PubChem. (n.d.). p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate. [Link]
-
ChemRxiv. (2021). Exogenous Photocatalyst-Free Aryl Radical Generation from Diaryliodonium Salts and use in Pd-Catalyzed C–H Arylation. [Link]
-
MySkinRecipes. (n.d.). (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V). [Link]
Sources
- 1. hampfordresearch.com [hampfordresearch.com]
- 2. Photo-Acid Generators (PAGs) | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 3. researchgate.net [researchgate.net]
- 4. Novel photoacid generators for cationic photopolymerization - Polymer Chemistry (RSC Publishing) [pubs.rsc.org]
- 5. CN104628540A - Cation photoinitiator (4-octyloxyphenyl)phenyl iodonium hexafluoroantimonate preparation method - Google Patents [patents.google.com]
- 6. tuwien.at [tuwien.at]
- 7. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 8. echemi.com [echemi.com]
One-Pot Synthesis of Unsymmetrical Diaryliodonium Salts: A Detailed Guide for Researchers
Introduction: The Ascendancy of Diaryliodonium Salts in Modern Synthesis
Diaryliodonium salts have emerged as powerful and versatile arylating agents in organic synthesis, finding widespread application in the construction of complex molecules and in the development of novel pharmaceuticals.[1][2] These hypervalent iodine(III) reagents offer a milder and often more selective alternative to traditional organometallic arylating agents. The ability to synthesize unsymmetrical diaryliodonium salts, where the two aryl groups are distinct, is of paramount importance as it allows for the selective transfer of one aryl group, often the more electron-deficient or sterically hindered one, leaving the other as a benign iodoarene byproduct.
Historically, the synthesis of these salts involved multi-step procedures, often requiring the pre-formation and isolation of hypervalent iodine intermediates.[3] However, the field has rapidly evolved towards more efficient and atom-economical one-pot methodologies. These approaches, which combine multiple reaction steps into a single operation without the isolation of intermediates, offer significant advantages in terms of reduced reaction times, simplified purification, and improved overall yields.[3][4]
This comprehensive guide provides detailed application notes and protocols for the one-pot synthesis of unsymmetrical diaryliodonium salts, tailored for researchers, scientists, and drug development professionals. We will delve into the mechanistic underpinnings of these reactions, providing not just the "how" but also the "why" behind the experimental choices, ensuring a deep and practical understanding of these powerful synthetic tools.
Core Principles of One-Pot Synthesis
The one-pot synthesis of diaryliodonium salts typically involves two key transformations occurring in a single reaction vessel:
-
Oxidation: An aryl iodide is oxidized from the iodine(I) state to a highly electrophilic iodine(III) species.
-
Aryl Transfer: This reactive intermediate is then trapped by a second, often electron-rich, arene or an organometallic coupling partner to form the diaryliodonium salt.
The choice of oxidant, acid, and the nature of the second arylating component are critical variables that dictate the scope, efficiency, and regioselectivity of the synthesis.
Methodology 1: Synthesis from Aryl Iodides and Arenes
This is a direct and atom-economical approach where an aryl iodide is oxidized in the presence of a second arene. The success of this method hinges on the careful selection of an oxidant and a strong acid, which acts as both a promoter and the source of the counter-anion.
Mechanistic Rationale
The reaction is initiated by the oxidation of the aryl iodide by an oxidant like meta-chloroperoxybenzoic acid (m-CPBA) or Oxone in the presence of a strong acid like trifluoromethanesulfonic acid (TfOH) or toluenesulfonic acid (TsOH).[4][5] This in situ generation of a highly electrophilic iodine(III) species, [ArI-X]⁺, where X is the conjugate base of the acid, is followed by an electrophilic aromatic substitution reaction with the second arene to furnish the unsymmetrical diaryliodonium salt.
Caption: Generalized workflow for the one-pot synthesis of diaryliodonium salts from aryl iodides and arenes.
Experimental Protocol: Synthesis of Phenyl(p-tolyl)iodonium Triflate
This protocol is adapted from the work of Olofsson and co-workers.[4]
Materials:
-
Iodobenzene (1.0 mmol, 204 mg, 112 µL)
-
Toluene (1.2 mmol, 110 mg, 128 µL)
-
m-Chloroperoxybenzoic acid (m-CPBA, ≤77%, 1.1 mmol, ~246 mg)
-
Trifluoromethanesulfonic acid (TfOH, 2.0 mmol, 300 mg, 177 µL)
-
Dichloromethane (CH₂Cl₂), anhydrous (5 mL)
-
Diethyl ether (for precipitation)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere (N₂ or Ar), add iodobenzene and toluene.
-
Dissolve the mixture in anhydrous dichloromethane (2 mL).
-
Cool the solution to 0 °C in an ice bath.
-
Slowly add trifluoromethanesulfonic acid dropwise with vigorous stirring.
-
In a separate flask, dissolve m-CPBA in anhydrous dichloromethane (3 mL).
-
Add the m-CPBA solution dropwise to the reaction mixture at 0 °C over 10-15 minutes.
-
Allow the reaction to warm to room temperature and stir for 1-2 hours. Monitor the reaction progress by TLC until the starting iodoarene is consumed.
-
Upon completion, add diethyl ether to the reaction mixture until a precipitate forms.
-
Collect the solid product by vacuum filtration, wash with copious amounts of diethyl ether, and dry under vacuum to yield the desired phenyl(p-tolyl)iodonium triflate.
Methodology 2: Regiospecific Synthesis from Aryl Iodides and Arylboronic Acids
A significant challenge in the synthesis from arenes is controlling the regioselectivity of the electrophilic aromatic substitution, which typically favors the para-isomer. To overcome this, a highly efficient and regiospecific one-pot synthesis utilizing arylboronic acids as the coupling partner has been developed.[3][6]
Mechanistic Rationale
This method also begins with the oxidation of an aryl iodide to an electrophilic iodine(III) intermediate. However, instead of an electrophilic aromatic substitution, the reaction proceeds via a ligand exchange with the arylboronic acid, followed by reductive elimination to form the C-I bond of the iodonium salt. This pathway ensures complete control over the substitution pattern of the resulting product.
Caption: Workflow for the regiospecific one-pot synthesis of diaryliodonium salts from aryl iodides and arylboronic acids.
Experimental Protocol: Synthesis of (4-Methoxyphenyl)(phenyl)iodonium Tetrafluoroborate
This protocol is based on the work of Bielawski, Aili, and Olofsson.[3]
Materials:
-
4-Iodoanisole (1.0 mmol, 234 mg)
-
Phenylboronic acid (1.1 mmol, 134 mg)
-
m-Chloroperoxybenzoic acid (m-CPBA, ≤77%, 1.1 mmol, ~246 mg)
-
Boron trifluoride diethyl etherate (BF₃·OEt₂, 2.5 mmol, 355 mg, 313 µL)
-
Dichloromethane (CH₂Cl₂), anhydrous (4 mL)
-
Diethyl ether (for precipitation)
Procedure:
-
To a flame-dried round-bottom flask under an inert atmosphere, add 4-iodoanisole and m-CPBA.
-
Dissolve the solids in anhydrous dichloromethane (2 mL).
-
Add boron trifluoride diethyl etherate to the solution and stir at room temperature for 30 minutes. This "pre-oxidation" step is crucial for high yields.
-
Cool the resulting yellow solution to 0 °C in an ice bath.
-
In a separate flask, dissolve phenylboronic acid in anhydrous dichloromethane (2 mL).
-
Add the phenylboronic acid solution to the reaction mixture at 0 °C.
-
Allow the reaction to warm to room temperature and stir for 15-30 minutes. Monitor by TLC for the consumption of the iodine(III) intermediate.
-
Upon completion, add diethyl ether to precipitate the product.
-
Collect the solid by vacuum filtration, wash thoroughly with diethyl ether, and dry under vacuum to afford the desired (4-methoxyphenyl)(phenyl)iodonium tetrafluoroborate.
Data Summary: Comparison of Methodologies
| Feature | Aryl Iodide + Arene | Aryl Iodide + Arylboronic Acid |
| Arylating Agent | Arene | Arylboronic Acid |
| Key Reagents | m-CPBA, TfOH/TsOH | m-CPBA, BF₃·OEt₂ |
| Regioselectivity | Generally favors para-substitution | Fully regiospecific |
| Substrate Scope | Good for electron-rich arenes | Broad; tolerates both electron-rich and electron-deficient boronic acids |
| Counter-anion | Triflate (OTf) or Tosylate (OTs) | Tetrafluoroborate (BF₄⁻); can be exchanged in situ to triflate |
| Typical Yields | 60-95%[4] | 70-90%[3] |
| Reaction Time | 1-2 hours | 45-60 minutes |
Troubleshooting and Considerations
-
Moisture Sensitivity: These reactions are sensitive to moisture. Ensure all glassware is flame-dried and use anhydrous solvents for optimal results.
-
Oxidant Purity: The purity of m-CPBA can affect reaction efficiency. It is advisable to determine the active oxidant content before use.
-
Exothermic Reactions: The addition of strong acids like TfOH can be exothermic. Slow, dropwise addition at low temperatures is recommended.
-
Substrate Reactivity: For highly electron-rich arenes or boronic acids, lower reaction temperatures may be necessary to prevent side reactions. Conversely, electron-deficient substrates may require longer reaction times or gentle heating.[3][7]
-
Anion Exchange: Diaryliodonium tetrafluoroborates can be converted to the corresponding triflates in situ by the addition of triflic acid to the crude reaction mixture before precipitation.[3] This can be useful as triflate salts often exhibit different solubility and reactivity profiles.[3]
Conclusion
The one-pot synthesis of unsymmetrical diaryliodonium salts represents a significant advancement in synthetic organic chemistry, providing rapid and efficient access to these valuable reagents. By understanding the underlying mechanisms and carefully selecting the appropriate methodology based on the desired substitution pattern and substrate availability, researchers can readily incorporate these powerful arylating agents into their synthetic strategies. The protocols outlined in this guide, grounded in authoritative literature, provide a solid foundation for the successful implementation of these reactions in both academic and industrial research settings.
References
-
Bielawski, M., Aili, D., & Olofsson, B. (2008). Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides. The Journal of Organic Chemistry, 73(12), 4602–4607. [Link]
- Olofsson, B. (2008). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts. Stockholm University. This is a presentation slide, for a more detailed protocol, refer to the J. Org. Chem.
-
Kumar, D., et al. (2020). Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions. Beilstein Journal of Organic Chemistry, 16, 2536–2545. [Link]
-
Bielawski, M., & Olofsson, B. (2007). High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides. Chemical Communications, (24), 2521-2523. [Link]
-
Yusubov, M. S., et al. (2018). One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid. Beilstein Journal of Organic Chemistry, 14, 849–855. [Link]
-
Linde, E., et al. (2021). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Chemical Communications, 57(88), 11627-11630. [Link]
-
Linde, E., Mondal, S., & Olofsson, B. (2023). Advancements in the Synthesis of Diaryliodonium Salts: Updated Protocols. Advanced Synthesis & Catalysis, 365(16), 2751-2756. [Link]
-
Yusubov, M. S., et al. (2017). Facile One-Pot Synthesis of Diaryliodonium Salts from Arenes and Aryl Iodides with Oxone. ChemistryOpen, 6(1), 18-20. [Link]
-
Malmgren, J. (2015). Diaryliodonium Salts. DiVA portal. [Link]
-
Wang, Y., et al. (2022). Synthesis of Diaryliodonium Salts with a Sulfamate Counter Anion Mediated by Hypervalent Iodine(III) Reagent (Phenyliodonio)sulfamate. The Journal of Organic Chemistry, 87(24), 16457–16466. [Link]
-
Bielawski, M., Aili, D., & Olofsson, B. (2008). Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides. Organic Chemistry Portal. [Link]
Sources
- 1. Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 2. BJOC - One-pot synthesis of diaryliodonium salts from arenes and aryl iodides with Oxone–sulfuric acid [beilstein-journals.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. High-yielding one-pot synthesis of diaryliodonium triflates from arenes and iodine or aryl iodides - Chemical Communications (RSC Publishing) [pubs.rsc.org]
- 5. One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates [organic-chemistry.org]
- 6. Regiospecific One-Pot Synthesis of Diaryliodonium Tetrafluoroborates from Arylboronic Acids and Aryl Iodides [organic-chemistry.org]
- 7. chemrxiv.org [chemrxiv.org]
Application Notes & Protocols: Cationic Photopolymerization of Epoxides Using [4-(octyloxy)phenyl]phenyliodonium Photoinitiator
Introduction: Harnessing Light for Advanced Polymer Synthesis
The precise control over polymer architecture is a cornerstone of modern materials science and drug development. Cationic photopolymerization of epoxides offers a powerful platform for creating highly cross-linked, chemically resistant, and mechanically robust polymers with exceptional temporal and spatial control. This is achieved by using photoinitiators that, upon irradiation, generate a strong acid capable of initiating the ring-opening polymerization of epoxide monomers.
Among the various classes of photoinitiators, diaryliodonium salts, such as [4-(octyloxy)phenyl]phenyliodonium hexafluoroantimonate, have emerged as highly efficient initiators for this process. Their key advantages include high quantum yields for acid generation, excellent thermal stability in the absence of light, and broad UV absorption characteristics. These features make them ideal for applications demanding rapid, on-demand curing, such as in dental restoratives, 3D printing, and the encapsulation of sensitive biological materials.
This guide provides a comprehensive overview of the principles, protocols, and applications of cationic polymerization of epoxides initiated by [4-(octyloxy)phenyl]phenyliodonium salts, with a focus on practical implementation for researchers and professionals in materials science and drug development.
Mechanism of Action: The Light-Triggered Cascade
The cationic polymerization process initiated by [4-(octyloxy)phenyl]phenyliodonium salts is a multi-step cascade triggered by UV irradiation. Understanding this mechanism is crucial for optimizing reaction conditions and controlling polymer properties.
-
Photo-Excitation and Homolytic Cleavage: Upon absorption of UV light, the diaryliodonium salt is promoted to an excited singlet state. This excited state undergoes rapid intersystem crossing to a triplet state, which then cleaves homolytically to form a radical cation and an aryl radical.
-
Generation of the Brønsted Acid: The highly reactive radical cation abstracts a hydrogen atom from a suitable donor in the reaction medium (e.g., a solvent molecule or the monomer itself). This results in the formation of a protonated species and a diaryliodonium radical. The protonated species, in the presence of the non-nucleophilic counter-ion (such as SbF₆⁻), generates a superacid (HSbF₆), which is the true initiating species for the polymerization.
-
Initiation and Propagation: The superacid protonates the oxygen atom of the epoxide ring, activating it for nucleophilic attack by another monomer molecule. This ring-opening event generates a secondary carbocation, which then propagates the polymerization by reacting with subsequent epoxide monomers. This chain reaction continues until termination.
-
Termination: The polymerization can be terminated by various mechanisms, including reaction with impurities (such as water), chain transfer to monomer, or combination with the counter-ion.
Visualizing the Mechanism
Caption: Reaction mechanism of cationic photopolymerization of epoxides.
Experimental Protocols: A Step-by-Step Guide
This section provides a detailed protocol for the cationic photopolymerization of a typical epoxide monomer, cyclohexene oxide, using [4-(octyloxy)phenyl]phenyliodonium hexafluoroantimonate.
Materials and Reagents
| Reagent | Supplier | Purity | Notes |
| Cyclohexene oxide (CHO) | Sigma-Aldrich | ≥98% | Distill over CaH₂ before use to remove water and impurities. |
| [4-(octyloxy)phenyl]phenyliodonium hexafluoroantimonate | Sigma-Aldrich | ≥98% | Store in a cool, dark, and dry place. Handle with care. |
| Dichloromethane (DCM) | Fisher Chemical | Anhydrous | Use anhydrous solvent to prevent premature termination of the reaction. |
Protocol: Bulk Photopolymerization of Cyclohexene Oxide
-
Preparation of the Formulation:
-
In a clean, dry amber glass vial, weigh 0.1 g of [4-(octyloxy)phenyl]phenyliodonium hexafluoroantimonate.
-
Add 10 mL of freshly distilled cyclohexene oxide to the vial.
-
Stir the mixture in the dark using a magnetic stirrer until the photoinitiator is completely dissolved. This may take up to 30 minutes.
-
-
Photopolymerization:
-
Place the vial under a UV lamp (e.g., a medium-pressure mercury lamp with a principal wavelength of 365 nm).
-
Ensure the distance from the lamp to the sample is consistent for reproducible results. A typical distance is 10-15 cm.
-
Irradiate the sample for a predetermined time (e.g., 5, 10, 15, 30 minutes) to monitor the polymerization progress.
-
The polymerization can be monitored by observing the increase in viscosity of the solution.
-
-
Characterization of the Polymer:
-
After polymerization, precipitate the polymer by pouring the reaction mixture into a large excess of methanol.
-
Filter the precipitated poly(cyclohexene oxide) and wash it several times with methanol to remove any unreacted monomer and photoinitiator residues.
-
Dry the polymer in a vacuum oven at 40-50 °C until a constant weight is achieved.
-
Characterize the polymer using standard techniques such as Gel Permeation Chromatography (GPC) for molecular weight and polydispersity, and Fourier-Transform Infrared (FTIR) spectroscopy to confirm the disappearance of the epoxide peak (around 910 cm⁻¹).
-
Workflow for Protocol Execution
Caption: Experimental workflow for cationic photopolymerization.
Applications in Drug Development and Beyond
The unique properties of polymers synthesized via this method make them highly attractive for various applications in the biomedical and pharmaceutical fields.
-
Drug Delivery Systems: The rapid, on-demand curing allows for the encapsulation of sensitive therapeutic agents, such as proteins and peptides, under mild conditions. The resulting cross-linked polymer network can be designed for controlled release of the encapsulated drug.
-
Biomaterials and Tissue Engineering: The high mechanical strength and biocompatibility of certain polyepoxides make them suitable for creating scaffolds for tissue engineering and as components of medical devices.
-
Medical Adhesives: The fast curing time and strong adhesion to various substrates are advantageous for developing high-performance medical and dental adhesives.
Troubleshooting and Considerations
-
Oxygen Inhibition: Cationic polymerization is generally not inhibited by oxygen, which is a significant advantage over free-radical polymerization.
-
Water Contamination: Water is a strong chain-terminating agent in cationic polymerization. Therefore, it is crucial to use anhydrous reagents and solvents and to perform the reaction under a dry atmosphere (e.g., nitrogen or argon).
-
Light Source: The choice of UV lamp and its intensity will significantly affect the rate of polymerization. It is important to use a lamp with an emission spectrum that overlaps with the absorption spectrum of the photoinitiator.
References
-
Crivello, J. V. (2006). Cationic polymerization–the commercial development of new photoinitiators and monomers. Journal of Polymer Science Part A: Polymer Chemistry, 44(21), 6129-6151. [Link]
-
Yagci, Y., & Reetz, I. (1998). Externally stimulated initiator systems for cationic polymerization. Progress in Polymer Science, 23(8), 1485-1538. [Link]
-
Sangermano, M., & Razza, N. (2015). Cationic UV-curing: technology and applications. In UV-curing: Science and Technology (pp. 59-82). DEStech Publications, Inc. [Link]
Application Notes and Protocols for Photoinitiated Cationic Polymerization with Diaryliodonium Salts
For Researchers, Scientists, and Drug Development Professionals
Authored by: Senior Application Scientist
Introduction
Photoinitiated cationic polymerization is a powerful technique for the rapid and spatially controlled curing of a variety of monomers, finding extensive applications in coatings, adhesives, inks, and advanced technologies like 3D printing and microelectronics.[1][2][3][4] Among the various classes of photoinitiators, diaryliodonium salts have emerged as highly efficient and versatile initiators for these processes.[1][2][5] This document provides a comprehensive guide to the mechanism of photoinitiated cationic polymerization using diaryliodonium salts, along with detailed protocols for its practical application in a laboratory setting. The aim is to equip researchers with the fundamental knowledge and practical expertise to effectively utilize this important polymerization technique.
Part 1: The Core Mechanism of Photoinitiation with Diaryliodonium Salts
The initiation of cationic polymerization by diaryliodonium salts (Ar₂I⁺X⁻) is a photochemically driven process that generates strong Brønsted acids, which are the true initiating species for the polymerization of cationically sensitive monomers like epoxides, vinyl ethers, and cyclic siloxanes.[5][6][7][8] The overall process can be divided into two primary pathways: direct photolysis and photosensitization.
Direct Photolysis
Upon absorption of UV light, typically in the 230-300 nm range, diaryliodonium salts undergo irreversible photodecomposition.[9] The primary photochemical event is the cleavage of a carbon-iodine bond, which can proceed through both heterolytic and homolytic pathways, with the heterolytic pathway being predominant.[10]
-
Heterolytic Cleavage: This pathway directly generates an aryl cation and an aryl iodide molecule.
-
Homolytic Cleavage: This pathway results in the formation of an aryl radical and an aryliodinium cation radical.[1][2][10]
Regardless of the initial cleavage pathway, the highly reactive intermediates subsequently react with proton donors present in the reaction medium (such as solvent, monomer, or impurities) to generate a strong Brønsted acid (HX).[6][11] This photogenerated acid then initiates the cationic polymerization of the monomer.
Diagram: Direct Photolysis of Diaryliodonium Salts
Caption: Mechanism of direct photolysis of diaryliodonium salts.
Photosensitization
A significant limitation of diaryliodonium salts is their low absorption at wavelengths longer than 300 nm.[3][4] To overcome this and enable polymerization using near-UV and visible light sources, photosensitizers are employed.[9] The mechanism of photosensitization is predominantly an electron transfer process.[1][2][9]
The photosensitizer (PS) absorbs light at a longer wavelength and is excited to its singlet or triplet state (PS*). The excited photosensitizer then donates an electron to the diaryliodonium salt, which acts as an electron acceptor.[9] This electron transfer results in the formation of a photosensitizer radical cation (PS⁺•) and the decomposition of the iodonium salt to an aryl radical and an aryl iodide. The photosensitizer radical cation can then react with a proton donor to generate the initiating Brønsted acid.
Diagram: Photosensitization of Diaryliodonium Salts
Caption: Mechanism of photosensitization of diaryliodonium salts.
Part 2: Key Experimental Parameters and Considerations
The efficiency and outcome of the photoinitiated cationic polymerization are influenced by several factors. Understanding these is crucial for successful and reproducible experiments.
| Parameter | Influence on Polymerization | Key Considerations |
| Diaryliodonium Salt Structure | The nature of the aryl groups and the counter-anion significantly affects the salt's photoreactivity and the initiating ability of the generated acid.[1][2] | Electron-withdrawing groups on the aryl rings can enhance photoreactivity. The counter-anion (X⁻) determines the strength of the photogenerated acid (e.g., SbF₆⁻ > AsF₆⁻ > PF₆⁻ > BF₄⁻).[5] |
| Monomer Reactivity | The rate of polymerization is dependent on the nucleophilicity and ring strain (for cyclic monomers) of the monomer. | Epoxides and vinyl ethers are highly reactive monomers suitable for this type of polymerization. |
| Photosensitizer Choice | The absorption spectrum of the photosensitizer should match the emission spectrum of the light source. Its oxidation potential must be suitable for efficient electron transfer to the iodonium salt. | Common photosensitizers include anthracenes, thioxanthones, and certain dyes.[10] |
| Light Source | The wavelength and intensity of the light source are critical for activating the photoinitiator or photosensitizer. | Mercury arc lamps, LEDs, and lasers are commonly used. The choice depends on the absorption characteristics of the photoinitiating system.[3][4] |
| Reaction Temperature | Temperature can affect the rates of initiation, propagation, and termination, as well as the viscosity of the reaction mixture. | While many systems cure at room temperature, some applications may require controlled heating or cooling. |
| Additives and Impurities | Basic impurities can neutralize the photogenerated acid, leading to an induction period or complete inhibition of polymerization. Water can act as a chain transfer agent. | Monomers and solvents should be purified and dried before use. |
Part 3: Experimental Protocols
The following protocols provide a general framework for conducting a photoinitiated cationic polymerization experiment. These should be adapted based on the specific monomer, photoinitiator, and experimental goals.
Protocol 1: Direct Photoinitiated Cationic Polymerization of an Epoxide Monomer
This protocol describes the polymerization of a cycloaliphatic epoxide, a common monomer in UV-curable coatings.
Materials:
-
Monomer: 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)
-
Photoinitiator: Diphenyliodonium hexafluorophosphate (Ph₂I⁺PF₆⁻)
-
Solvent (optional): Dichloromethane (CH₂Cl₂), purified and dried
-
Light Source: High-pressure mercury arc lamp with a suitable filter for UV-A radiation.
-
Reaction Vessel: Quartz tube or a glass vial transparent to the irradiation wavelength.
Procedure:
-
Preparation of the Formulation:
-
In a clean, dry glass vial protected from light, weigh the desired amount of diphenyliodonium hexafluorophosphate (typically 0.5-2.0 mol% relative to the monomer).
-
Add the 3,4-epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate monomer to the vial.
-
If using a solvent to reduce viscosity, add the appropriate volume of dry dichloromethane.
-
Mix the contents thoroughly until the photoinitiator is completely dissolved. This can be aided by gentle warming or sonication.
-
-
Polymerization:
-
Place the reaction vessel containing the formulation under the UV lamp. Ensure a consistent distance between the lamp and the sample for reproducible results. The intensity of the light at the sample surface should be measured using a radiometer.[10]
-
Irradiate the sample for a predetermined time. The curing process can often be observed visually as an increase in viscosity or solidification.
-
To monitor the progress of the polymerization, techniques such as real-time FTIR (monitoring the disappearance of the epoxide band around 790 cm⁻¹) or photo-DSC (measuring the heat of polymerization) can be employed.[10][12]
-
-
Post-Curing and Characterization:
-
After irradiation, the sample may undergo a "dark cure" period where polymerization continues due to the presence of long-lived active species.[11]
-
The resulting polymer can be characterized by various techniques, including:
-
FTIR Spectroscopy: To determine the extent of monomer conversion.
-
Gel Permeation Chromatography (GPC): To determine the molecular weight and molecular weight distribution of the polymer.
-
Differential Scanning Calorimetry (DSC): To measure the glass transition temperature (Tg) of the cured polymer.
-
-
Diagram: Workflow for Direct Photoinitiated Polymerization
Caption: Experimental workflow for direct photoinitiated polymerization.
Protocol 2: Photosensitized Cationic Polymerization Using a Visible Light Source
This protocol demonstrates the use of a photosensitizer to initiate the polymerization of an epoxide with a visible light LED.
Materials:
-
Monomer: 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate (ECC)
-
Photoinitiator: Diphenyliodonium hexafluoroantimonate (Ph₂I⁺SbF₆⁻)
-
Photosensitizer: 9,10-Dibutoxyanthracene (DBA)
-
Light Source: 405 nm LED lamp.
-
Reaction Vessel: Glass vial.
Procedure:
-
Preparation of the Formulation:
-
In a clean, dry glass vial wrapped in aluminum foil, dissolve the photosensitizer (e.g., 0.1-0.5 wt%) in the monomer.
-
Once the photosensitizer is dissolved, add the diaryliodonium salt (e.g., 1.0-3.0 wt%) and mix until a homogeneous solution is obtained.
-
-
Polymerization:
-
Place the vial under the 405 nm LED lamp at a fixed distance.
-
Irradiate the sample. The progress of the polymerization can be monitored by observing the increase in viscosity. For kinetic studies, photo-DSC or real-time FTIR are recommended.
-
-
Characterization:
-
Characterize the resulting polymer using the methods described in Protocol 1 to assess monomer conversion, molecular weight, and thermal properties.
-
Part 4: Troubleshooting and Advanced Considerations
-
Inhibition/Induction Period: The presence of basic impurities (e.g., amines, water) can quench the photogenerated acid, leading to a delay or complete inhibition of polymerization. Ensure all reagents and glassware are scrupulously dry.
-
Oxygen Inhibition: While cationic polymerization is generally less sensitive to oxygen than free-radical polymerization, high concentrations of dissolved oxygen can have an effect. For sensitive systems, degassing the formulation or performing the reaction under an inert atmosphere (N₂ or Ar) is recommended.
-
"Dark Cure": The living nature of some cationic polymerizations can lead to continued polymerization after the light source is removed.[11] This can be advantageous for achieving high conversion but needs to be considered in the overall curing process.
-
Formulation Stability: Diaryliodonium salt formulations are generally stable in the dark. However, prolonged storage, especially at elevated temperatures, should be avoided.
Conclusion
Photoinitiated cationic polymerization with diaryliodonium salts is a versatile and efficient method for producing polymers from a range of monomers. A thorough understanding of the underlying photochemical mechanisms, coupled with careful control over experimental parameters, is key to harnessing the full potential of this technology. The protocols and guidelines presented here provide a solid foundation for researchers to explore and apply this powerful polymerization technique in their respective fields.
References
-
Crivello, J. V., & Lee, J. L. (1987). Photochemistry and Photopolymerization Activity of Diaryliodonium Salts. Journal of Polymer Science Part A: Polymer Chemistry, 25(12), 3479-3492. [Link]
-
Crivello, J. V. (1984). Cationic Polymerization - Iodonium and Sulfonium Salt Photoinitiators. Advances in Polymer Science, 62, 1-48. [Link]
-
Crivello, J. V., & Lam, J. H. W. (1978). Cationic polymerization — Iodonium and sulfonium salt photoinitiators. Macromolecules, 11(2), 359-365. [Link]
-
Satoh, T., & Yokota, K. (2012). Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts. Polymer Chemistry, 3(8), 2056-2060. [Link]
-
Kabatc, J., Ortyl, J., & Kostrzewska, K. (2017). New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates. RSC Advances, 7(65), 41031-41040. [Link]
-
Kabatc, J., Ortyl, J., & Kostrzewska, K. (2017). New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates. RSC Advances, 7(65), 41031-41040. [Link]
-
Crivello, J. V., & Lam, J. H. W. (1977). Diaryliodonium Salts. A New Class of Photoinitiators for Cationic Polymerization. Macromolecules, 10(6), 1307-1315. [Link]
-
Tintoll. (n.d.). Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator. [Link]
-
Zhang, Y., et al. (2019). Synthesis and characterization of triarylsulfonium salts as novel cationic photoinitiators for UV-photopolymerization. ResearchGate. [Link]
-
Sereda, G., & Rajpara, V. B. (2018). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journal of Organic Chemistry, 14, 2368-2375. [Link]
-
Crivello, J. V. (2001). Development of polymeric photosensitizers for photoinitiated cationic polymerization. Journal of Polymer Science Part A: Polymer Chemistry, 39(7), 939-951. [Link]
-
Ortyl, J., et al. (2022). Symmetric Iodonium Salts Based on Benzylidene as One-Component Photoinitiators for Applications in 3D Printing. Chemistry of Materials, 34(23), 10565-10576. [Link]
-
Lalevée, J., et al. (2019). Radical and cationic mechanism of polymerizations via various monomers. ResearchGate. [Link]
-
Crivello, J. V. (2014). Diaryliodonium Salt Photoacid Generators. In Iodine Chemistry and Applications (pp. 457-478). Wiley. [Link]
-
Liska, R., et al. (2022). Iodonium Borate Initiators for Cationic Photopolymerization and Their Application in Radical-Induced Cationic Frontal Polymerization. ACS Applied Polymer Materials, 4(11), 8236-8247. [Link]
-
Lalevée, J., et al. (2019). Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes. Molecules, 24(10), 1957. [Link]
-
Crivello, J. V., & Lee, J. L. (1987). Photochemistry And Photopolymerization Activity Of Diaryliodonium Salts. ResearchGate. [Link]
-
Kabatc, J., Ortyl, J., & Kostrzewska, K. (2017). The structures of photosensitizer and diphenyliodonium salts. ResearchGate. [Link]
-
Crivello, J. V., & Lam, J. H. W. (1977). Diaryliodonium Salts. A New Class of Photoinitiators for Cationic Polymerization. Macromolecules, 10(6), 1307-1315. [Link]
-
Yagci, Y., et al. (2023). Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane. Polymers, 15(3), 698. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 3. pubs.acs.org [pubs.acs.org]
- 4. mdpi.com [mdpi.com]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Cationic Photoinitiators Photopolymerization, Iodonium Salt Photoinitiator | Tintoll [uvabsorber.com]
- 7. researchgate.net [researchgate.net]
- 8. Photoinitiated Cationic Ring-Opening Polymerization of Octamethylcyclotetrasiloxane - PMC [pmc.ncbi.nlm.nih.gov]
- 9. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]
- 10. tandfonline.com [tandfonline.com]
- 11. researchgate.net [researchgate.net]
- 12. pubs.acs.org [pubs.acs.org]
Application Notes and Protocols: Leveraging [4-(octyloxy)phenyl]phenyl]iodonium Hexafluoroantimonate for Advanced UV Curing of Coatings
For distribution to: Researchers, scientists, and drug development professionals exploring advanced material formulations.
Abstract
This document provides a comprehensive technical guide on the application of [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate, a highly efficient diaryliodonium salt photoinitiator, for the ultraviolet (UV) curing of cationic coating systems. We will delve into the fundamental principles of cationic photopolymerization, the unique advantages conferred by this specific photoinitiator, and detailed protocols for formulation, application, and curing. This guide is intended to equip researchers and formulation chemists with the foundational knowledge and practical insights required to innovate and optimize high-performance UV-cured coatings.
Introduction: The Paradigm of Cationic UV Curing
Ultraviolet (UV) curing technology has revolutionized the coatings industry by offering rapid, energy-efficient, and environmentally friendly alternatives to traditional thermal curing methods.[1] This process relies on the photochemical generation of reactive species that initiate rapid polymerization of a liquid formulation into a solid, crosslinked film.[2] While free-radical systems are prevalent, cationic UV curing presents a distinct set of advantages, particularly for applications demanding superior adhesion, low shrinkage, and insensitivity to oxygen.[3][4]
Cationic photopolymerization is initiated by a photochemically generated superacid, which then propagates through the polymerization of monomers such as epoxides, vinyl ethers, and oxetanes.[4][5] Unlike free-radical polymerization, which is notoriously inhibited by atmospheric oxygen, cationic curing is unaffected, eliminating the need for inert blanketing and simplifying processing.[3][6] Furthermore, the ring-opening polymerization mechanism inherent to many cationic monomers results in significantly lower volume shrinkage compared to the chain-growth polymerization of acrylates, leading to reduced internal stress and improved adhesion to a variety of substrates.[3] A key characteristic of this process is the "dark cure" phenomenon, where polymerization continues even after the UV light source is removed, ensuring a more complete cure, especially in thicker or pigmented systems.[4][6]
Diaryliodonium salts, such as [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate, are at the forefront of cationic photoinitiator technology.[5] These compounds are prized for their high photosensitivity and thermal stability in the absence of light, allowing for the formulation of highly reactive and shelf-stable coating systems.[1]
Core Concepts: The Role and Mechanism of [4-(octyloxy)phenyl]phenyl]iodonium Hexafluoroantimonate
[4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate is an asymmetrical diaryliodonium salt specifically engineered for high performance in cationic UV curing. The inclusion of the 4-octyloxy group enhances its solubility in less polar and non-polar formulations, a common challenge with some onium salt photoinitiators.[7][8]
Photochemical Initiation Mechanism
Upon exposure to UV radiation, typically in the 220-300 nm range, the [4-(octyloxy)phenyl]phenyl]iodonium cation absorbs a photon and undergoes irreversible photolysis. This process involves both homolytic and heterolytic cleavage pathways, ultimately generating a Brønsted acid (a superacid, denoted as H⁺SbF₆⁻), which is the true initiating species for cationic polymerization.[4][9]
The generated superacid protonates a monomer (e.g., an epoxide), creating a highly reactive cationic species. This cation then attacks another monomer, propagating a chain reaction that leads to the formation of a crosslinked polymer network.[10] The efficiency of this process is influenced by the structure of both the cation and the anion of the iodonium salt; the large, non-nucleophilic hexafluoroantimonate (SbF₆⁻) anion is crucial as it does not terminate the growing polymer chain, allowing for high degrees of conversion.[10]
.dot
Caption: Photoinitiation and polymerization mechanism.
Key Performance Attributes
The selection of [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate offers several distinct advantages in coating formulations:
| Attribute | Benefit |
| High Photospeed | Allows for rapid curing at low UV energy doses, increasing production throughput.[11] |
| Enhanced Solubility | The octyloxy group improves compatibility with a wide range of monomers and oligomers, including non-polar systems like epoxidized soybean oil.[8] |
| Excellent Thermal Stability | Formulations exhibit good shelf-life and pot-life in the absence of light.[1][11] |
| Low Volatility | As a solid, it contributes minimally to volatile organic compounds (VOCs). |
| "Dark Cure" Capability | The long-lived nature of the cationic propagating species ensures continued curing after UV exposure ceases.[6] |
| Non-Yellowing | Cured films exhibit excellent clarity and resistance to yellowing over time.[9] |
Experimental Protocols
The following protocols provide a starting point for formulating and evaluating a clear, UV-curable cationic coating. Researchers should consider these as templates to be adapted for their specific substrates and performance requirements.
Materials & Equipment
-
Photoinitiator: [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate (e.g., UVACURE® 1600)[11]
-
Monomer/Oligomer: Cycloaliphatic epoxide (e.g., 3,4-Epoxycyclohexylmethyl-3',4'-epoxycyclohexane carboxylate)
-
Reactive Diluent: Vinyl ether (e.g., Triethylene glycol divinyl ether) to reduce viscosity.
-
Substrate: Cold-rolled steel panels, polycarbonate, or other relevant materials.
-
Equipment: Laboratory balance, mechanical stirrer, film applicator (drawdown bar), medium-pressure mercury vapor UV lamp or LED lamp (305-365 nm), tack-free time tester, pencil hardness tester, cross-hatch adhesion tester.
Safety Precautions
-
Diaryliodonium salts should be handled with care. Always consult the Safety Data Sheet (SDS) before use.
-
Wear appropriate personal protective equipment (PPE), including safety glasses, gloves, and a lab coat.
-
Conduct all formulation and curing work in a well-ventilated area or a fume hood to avoid inhalation of vapors.
-
UV radiation is harmful to the eyes and skin. Ensure proper shielding is in place during curing operations.
Formulation Protocol: Clear Protective Coating
This protocol outlines the preparation of a 100g batch of a basic clear coating.
-
Preparation: In a light-blocking container (e.g., an amber jar), add 70.0 g of the cycloaliphatic epoxide oligomer.
-
Dilution: While stirring gently, add 28.0 g of the vinyl ether reactive diluent. Mix until the solution is homogeneous. The viscosity should be noticeably reduced.
-
Initiator Addition: Carefully weigh 2.0 g of [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate. Add it to the resin mixture in small portions while stirring.
-
Causality Note: The photoinitiator is added last to minimize its exposure to ambient light. Stirring must be thorough to ensure complete dissolution, which may take some time. Gentle warming (to ~40°C) can aid dissolution but should be done cautiously in the dark.
-
-
Degassing: Continue stirring for 15-20 minutes to ensure homogeneity and to help release any entrapped air bubbles. For critical applications, a vacuum chamber can be used for complete degassing.
-
Storage: Store the final formulation in the sealed, light-blocking container away from heat sources.
.dot
Caption: Formulation workflow for a cationic UV-curable coating.
Application and Curing Protocol
-
Substrate Preparation: Ensure the substrate surface is clean, dry, and free of any contaminants like oil or dust.
-
Application: Apply the formulated coating to the substrate using a drawdown bar to achieve a uniform wet film thickness (e.g., 25 µm).
-
UV Curing: Immediately pass the coated substrate under a medium-pressure mercury vapor lamp. The required UV dose will depend on the lamp intensity and conveyor belt speed. A typical starting point is a dose of 500-800 mJ/cm².[9]
-
Self-Validation: The cure can be initially assessed by touch. The surface should be tack-free immediately after passing under the lamp.
-
-
Post-Cure Evaluation ("Dark Cure"): Allow the cured panels to rest at ambient temperature for 24 hours. The "dark cure" mechanism will continue to advance the crosslinking, leading to optimal final properties.[4]
-
Performance Testing: After the 24-hour post-cure period, evaluate the coating for the following properties:
-
Solvent Resistance: Perform MEK double rubs. A high number of rubs (>100) without film failure indicates a good cure.
-
Hardness: Assess using pencil hardness testers (e.g., ASTM D3363).
-
Adhesion: Evaluate using a cross-hatch adhesion test (e.g., ASTM D3359). Cationic systems are known for excellent adhesion, particularly on metal.[11]
-
Advanced Considerations & Troubleshooting
-
Sensitization: For curing with longer wavelength UV sources (e.g., 365 nm LEDs) or for pigmented systems, photosensitizers like thioxanthones or anthracenes can be added.[7] These molecules absorb light at the longer wavelength and transfer the energy to the iodonium salt, initiating the photolysis.[12]
-
Moisture Sensitivity: While not inhibited by oxygen, cationic curing can be sensitive to high levels of ambient humidity, which can interfere with the propagating cationic species. It is recommended to maintain a relative humidity below 70%.[6]
-
Formulation Stability: The presence of nucleophilic species (e.g., water, alcohols) or bases in the formulation can neutralize the generated acid, inhibiting the cure. Raw materials should be selected carefully.
References
-
Sangermano, M., et al. (2018). New Horizons in Cationic Photopolymerization. Polymers (Basel), 10(2), 146. [Link]
-
DMP. (2025). Iodonium Salt Photoinitiators: The Dual-Cure Solution for Advanced UV Polymerization. Technology Center. [Link]
- Lalevée, J., & Fouassier, J. P. (2012). Cationic Photopolymerization. In Photopolymerization Initiating Systems (pp. 1-24). The Royal Society of Chemistry.
- Crivello, J. V. (2009). The Discovery and Development of Onium Salt Cationic Photoinitiators. Journal of Polymer Science Part A: Polymer Chemistry, 47(4), 866-875.
-
Morlet-Savary, F., et al. (2020). Cationic UV-Curing of Epoxidized Biobased Resins. Polymers (Basel), 13(1), 99. [Link]
-
Wang, Y., et al. (2020). Diaryliodonium Salts: Structures and Synthesis. Current Organic Chemistry, 24(18), 2070-2105. [Link]
-
Olofsson, B. (2011). Diaryliodonium Salts. DiVA portal. [Link]
-
Eckberg, R. P. (2000). Cationic UV Curable Silicone Release Coatings: A Historical Perspective and New Formulation Tools. RadTech. [Link]
-
Organic Chemistry Portal. (n.d.). Iodonium salt synthesis. [Link]
-
Malmgren, J., et al. (2021). Sustainable and scalable one-pot synthesis of diaryliodonium salts. Chemical Communications, 57(59), 7247-7250. [Link]
-
Reddit. (2022). Diaryliodonium salt stability. r/Chempros. [Link]
-
Bielawski, M. (2008). Diaryliodonium Salts. Diva-portal.org. [Link]
-
Royal Society of Chemistry. (n.d.). Chapter 2: UV-Curable Coating Technologies. Books. [Link]
-
Royal Society of Chemistry. (2018). Cationic Photoinitiators. Photopolymerisation Initiating Systems. [Link]
- Google Patents. (2017). US20170260341A1 - Cationic ultraviolet curing of resins with onium salt.
- Google Patents. (2015). CN104628540A - Cation photoinitiator (4-octyloxyphenyl)
-
Lalevée, J., et al. (2020). Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes. Catalysts, 10(1), 53. [Link]
-
Tintoll. (n.d.). Chemicals For Coatings. [Link]
-
Gu, H., et al. (2001). Cationic UV-Cured Coatings Containing Epoxidized Soybean Oil. Journal of Coatings Technology, 73(918), 49-53. [Link]
-
Deuteron GmbH. (n.d.). Photoinitiators. [Link]
-
Sciedco. (n.d.). iodonium Hexafluoroantimonate, 5 g. [Link]
-
ACS Publications. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. [Link]
-
Ricci, M. J., & Dietliker, K. (2006). Radical Photoinitiators for UV-Curing In Industrial Applications. The Spectrum, 19(1), 12-19. [Link]
-
Composite Materials Lab. (2024). UV-induced frontal polymerization for optimized in-situ curing of epoxy resin for excellent tensile and flexural properties. [Link]
-
MDPI. (2021). Preparation and Synthetic Application of Naproxen-Containing Diaryliodonium Salts. Molecules. [Link]
Sources
- 1. books.rsc.org [books.rsc.org]
- 2. scholarworks.bgsu.edu [scholarworks.bgsu.edu]
- 3. New Horizons in Cationic Photopolymerization - PMC [pmc.ncbi.nlm.nih.gov]
- 4. Cationic UV-Curing of Epoxidized Biobased Resins - PMC [pmc.ncbi.nlm.nih.gov]
- 5. books.rsc.org [books.rsc.org]
- 6. deuteron.com [deuteron.com]
- 7. radtech.org [radtech.org]
- 8. paint.org [paint.org]
- 9. uychem.com [uychem.com]
- 10. mdpi.com [mdpi.com]
- 11. Palmer Holland - UVACURE 1600 - Photoinitiator - Iodonium Salts - EP [products.palmerholland.com]
- 12. Design of Iodonium Salts for UV or Near-UV LEDs for Photoacid Generator and Polymerization Purposes - PMC [pmc.ncbi.nlm.nih.gov]
Application Notes and Protocols for Copper-Catalyzed Arylation Reactions with Diaryliodonium Salts
For researchers, medicinal chemists, and professionals in drug development, the formation of carbon-heteroatom and carbon-carbon bonds is a cornerstone of molecular synthesis. Among the myriad of methodologies, copper-catalyzed arylation reactions utilizing diaryliodonium salts have emerged as a powerful and versatile tool. These reactions are prized for their mild conditions, broad functional group tolerance, and unique reactivity, often complementing traditional palladium-catalyzed cross-coupling reactions.[1][2] This guide provides an in-depth exploration of the mechanistic underpinnings and practical applications of these transformations, complete with detailed, field-proven protocols.
Theoretical Background and Mechanistic Insights
The efficacy of diaryliodonium salts as arylating agents in copper-catalyzed reactions stems from their nature as hypervalent iodine(III) compounds.[2] They are stable, often crystalline solids that are easy to handle, and serve as excellent electrophilic aryl sources.[3] The driving force for the aryl transfer is the formation of a stable iodoarene as a byproduct.
The generally accepted mechanism for these reactions involves a Cu(I)/Cu(III) catalytic cycle.[4][5] While both Cu(I) and Cu(II) salts can be effective catalysts, it is often proposed that Cu(II) is reduced in situ to the active Cu(I) species.[2]
The catalytic cycle can be summarized as follows:
-
Oxidative Addition: The active Cu(I) catalyst undergoes oxidative addition to the diaryliodonium salt (Ar₂I⁺X⁻), forming a highly electrophilic aryl-Cu(III) intermediate and releasing an iodoarene molecule.[4][6]
-
Coordination/Deprotonation: The nucleophile (e.g., an amine, alcohol, or carbon nucleophile) coordinates to the Cu(III) center. For N-H and O-H nucleophiles, a base is typically required to facilitate deprotonation, forming a more nucleophilic species.[4]
-
Reductive Elimination: The final aryl-nucleophile bond is formed through reductive elimination from the Cu(III) complex, regenerating the active Cu(I) catalyst.[4][5]
This mechanistic pathway highlights the unique ability of copper to access the +3 oxidation state, which is central to the reactivity of this system.
Caption: Generalized catalytic cycle for Cu-catalyzed arylation with diaryliodonium salts.
General Experimental Workflow
A standardized workflow ensures reproducibility and success in these reactions. The following diagram outlines the key stages, from reaction setup to product isolation.
Caption: Standard experimental workflow for copper-catalyzed arylation reactions.
Application Protocols
The versatility of this methodology is demonstrated by its application to a wide range of nucleophiles, including nitrogen, oxygen, and carbon atoms.
N-Arylation of Heterocycles and Amines
The formation of N-aryl bonds is critical in the synthesis of pharmaceuticals and agrochemicals. Copper-catalyzed N-arylation with diaryliodonium salts provides a mild alternative to traditional Ullmann and Buchwald-Hartwig conditions.[1]
Protocol: N-Arylation of Hydantoins
This protocol is adapted from a general method for the regioselective N-3 arylation of hydantoins, which are important scaffolds in medicinal chemistry.[5][7]
-
Materials:
-
Hydantoin substrate (1.0 equiv)
-
Aryl(trimethoxyphenyl)iodonium tosylate (1.5–3.0 equiv)
-
Copper(II) nitrate trihydrate (Cu(NO₃)₂·3H₂O) (10 mol%)
-
Triethylamine (TEA) (1.5 equiv)
-
Toluene (Anhydrous)
-
-
Procedure:
-
To a dry Schlenk tube, add the hydantoin (0.2 mmol), aryl(trimethoxyphenyl)iodonium tosylate (0.6 mmol), and Cu(NO₃)₂·3H₂O (0.02 mmol).
-
Seal the tube, and purge with nitrogen for 5-10 minutes.
-
Add anhydrous toluene (2 mL) and triethylamine (0.3 mmol) via syringe.
-
Stir the reaction mixture at 70 °C for 24 hours.
-
Monitor the reaction by TLC. Upon completion, cool the mixture to room temperature.
-
Dilute with ethyl acetate and wash with water and brine.
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the residue by flash column chromatography on silica gel to afford the N-3 arylated hydantoin.[5][7]
-
Causality and Insights:
-
The use of an unsymmetrical diaryliodonium salt, such as aryl(trimethoxyphenyl)iodonium tosylate, allows for the selective transfer of the less sterically hindered and more electron-deficient aryl group.[5]
-
Copper(II) nitrate serves as a convenient and air-stable precatalyst that is reduced to the active Cu(I) species in situ.[5]
-
Triethylamine acts as a base to deprotonate the hydantoin, increasing its nucleophilicity.[5]
| Catalyst | Base | Solvent | Temperature (°C) | Typical Yields (%) | Reference |
| Cu(NO₃)₂·3H₂O | TEA | Toluene | 70 | 60-95 | [5][7] |
| CuCl | Et₃N | Toluene | 50-RT | 23-99 (for Pyridinones) | [3] |
| CuI | DIPEA | Toluene | 60-100 | 46-97 (for Oxadiazinones) | [8] |
O-Arylation of Phenols and Alcohols
The synthesis of diaryl ethers, prevalent in natural products and polymers, can be efficiently achieved through copper-catalyzed O-arylation.
Protocol: O-Arylation of Phenols
This generalized protocol is based on methodologies developed for the synthesis of diaryl ethers.
-
Materials:
-
Phenol substrate (1.0 equiv)
-
Diaryliodonium triflate (1.2 equiv)
-
Copper(I) iodide (CuI) (10 mol%)
-
Potassium phosphate (K₃PO₄) (2.0 equiv)
-
1,4-Dioxane (Anhydrous)
-
-
Procedure:
-
In an oven-dried reaction vessel under an inert atmosphere, combine the phenol (0.5 mmol), diaryliodonium triflate (0.6 mmol), CuI (0.05 mmol), and K₃PO₄ (1.0 mmol).
-
Add anhydrous 1,4-dioxane (5 mL).
-
Stir the mixture at 80 °C until the starting material is consumed (as monitored by TLC or GC-MS).
-
After cooling to room temperature, filter the reaction mixture through a pad of Celite, washing with ethyl acetate.
-
Concentrate the filtrate in vacuo.
-
Purify the crude product by silica gel chromatography to yield the diaryl ether.
-
Causality and Insights:
-
The triflate counterion on the diaryliodonium salt is often preferred due to its good solubility in organic solvents.[4]
-
K₃PO₄ is an effective base for deprotonating the phenol without interfering with the copper catalyst.
-
Cu(I) salts are often used directly as they are the active catalytic species, avoiding the need for an in situ reduction step.
C-Arylation of Arenes and Alkenes
Copper-catalyzed C-H arylation offers a direct and atom-economical route to construct C-C bonds, bypassing the need for pre-functionalized starting materials.[4]
Protocol: C-3 Arylation of Indoles
This protocol is based on the pioneering work by Gaunt and coworkers for the selective arylation of indoles.[4]
-
Materials:
-
Indole substrate (1.0 equiv)
-
Diaryliodonium triflate (1.1 equiv)
-
Copper(II) triflate (Cu(OTf)₂) (10 mol%)
-
2,6-Di-tert-butylpyridine (dtbpy) (1.2 equiv)
-
Dichloromethane (DCM) (Anhydrous)
-
-
Procedure:
-
Charge a dry flask with the indole (0.5 mmol), diaryliodonium triflate (0.55 mmol), and Cu(OTf)₂ (0.05 mmol).
-
Evacuate and backfill the flask with nitrogen.
-
Add anhydrous DCM (5 mL) and 2,6-di-tert-butylpyridine (0.6 mmol).
-
Stir the reaction at room temperature for 12-24 hours.
-
Once the reaction is complete, quench with saturated aqueous ammonium chloride.
-
Extract the aqueous layer with DCM (3 x 10 mL).
-
Combine the organic layers, dry over magnesium sulfate, filter, and concentrate.
-
Purify by column chromatography on silica gel to obtain the C-3 arylated indole.[4]
-
Causality and Insights:
-
The reaction proceeds via an electrophilic attack of the aryl-Cu(III) species on the electron-rich C3 position of the indole.[4]
-
The bulky, non-nucleophilic base, 2,6-di-tert-butylpyridine, is crucial to prevent competitive N-arylation and to neutralize the triflic acid generated during the reaction, which could otherwise lead to indole dimerization.[4]
| Reaction Type | Catalyst | Key Additive/Base | Typical Conditions | Reference |
| C3-Arylation of Indoles | Cu(OTf)₂ | 2,6-di-tert-butylpyridine | DCM, rt | [4] |
| Diarylation of Alkenes | Cu(OTf)₂ | None | DCE, 130 °C | [9] |
| Arylation of Anilines | Cu(OTf)₂ | None (Friedel-Crafts type) | DCE, rt | [4] |
Scope and Limitations
Substrate Scope: Copper-catalyzed arylations with diaryliodonium salts are compatible with a wide array of functional groups. Both electron-rich and electron-deficient aryl groups can be transferred, and the reactions tolerate halides, esters, ketones, and nitriles.[1][6] This broad compatibility makes the methodology highly valuable for late-stage functionalization in complex molecule synthesis.
Limitations:
-
Steric Hindrance: Highly hindered nucleophiles or ortho-substituted aryl groups on the diaryliodonium salt can significantly slow down or inhibit the reaction.[4][8]
-
Selectivity with Unsymmetrical Salts: While unsymmetrical diaryliodonium salts are more atom-economical, achieving high selectivity for the transfer of the desired aryl group can be challenging and is often dictated by steric and electronic factors.[4]
-
Competitive Pathways: In substrates with multiple nucleophilic sites (e.g., amino-phenols or indoles), achieving high regioselectivity can require careful optimization of catalysts, ligands, and reaction conditions.[3][4]
Conclusion
Copper-catalyzed arylation reactions using diaryliodonium salts represent a robust and versatile synthetic platform. Their operational simplicity, mild reaction conditions, and broad substrate scope have established them as a go-to method for constructing key aryl-heteroatom and aryl-carbon bonds. By understanding the underlying mechanistic principles and the key parameters governing the reaction, researchers can effectively leverage this powerful tool for applications ranging from fundamental research to the development of novel therapeutics.
References
-
Cant, A. A., & Barl, N. M. (2017). Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds. Encyclopedia.pub. Available at: [Link]
-
Wang, Z., et al. (2023). Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents. Molecules. Available at: [Link]
-
Depret, G., & Gillaizeau, I. (2020). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. Catalysts. Available at: [Link]
-
Phipps, R. J., et al. (2012). Copper-Catalyzed Alkene Arylation with Diaryliodonium Salts. Journal of the American Chemical Society. Available at: [Link]
-
Donnard, M., et al. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. Organic Letters. Available at: [Link]
-
Barl, N. M., & Olofsson, B. (2017). Copper-Catalyzed Arylation with Diaryliodonium Salts. Synthesis. Available at: [Link]
-
Barl, N. M., & Olofsson, B. (2017). Copper-Catalyzed Arylation with Diaryliodonium Salts. Thieme Chemistry. Available at: [Link]
-
Donnard, M., et al. (2020). Cu-catalyzed N-3-Arylation of Hydantoins Using Diaryliodonium Salts. ResearchGate. Available at: [Link]
-
Phipps, R. J., et al. (2012). Copper-catalyzed alkene arylation with diaryliodonium salts. Journal of the American Chemical Society. Available at: [Link]
-
Kumar, A., et al. (2018). Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Moriarty, R. M., et al. (2015). Copper-Catalyzed Arylation with Diaryliodonium Salts: Highlights. ResearchGate. Available at: [Link]
-
Brandt, J. R., et al. (2015). Atom-Economical Transformation of Diaryliodonium Salts: Tandem C–H and N–H Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]
-
Postnikov, P. S., et al. (2020). Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts. Organic & Biomolecular Chemistry. Available at: [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Thieme E-Journals - Synthesis / Abstract [thieme-connect.com]
- 3. mdpi.com [mdpi.com]
- 4. Copper-Catalyzed/Hypervalent Iodine-Mediated Functionalization of Unactivated Compounds | Encyclopedia MDPI [encyclopedia.pub]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Copper-Catalyzed Synthesis of Axially Chiral Biaryls with Diaryliodonium Salts as Arylation Reagents - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. Copper-catalyzed N-arylation of 1,2,4-oxadiazin-5(6H)-ones by diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 9. Thieme E-Journals - Synlett / Abstract [thieme-connect.com]
Application Notes and Protocols for Palladium-Catalyzed Cross-Coupling Reactions Using [4-(Octyloxy)phenyl]phenyl]iodonium Salts
For Researchers, Scientists, and Drug Development Professionals
Introduction: The Emerging Role of Diaryliodonium Salts in Modern Catalysis
In the landscape of synthetic organic chemistry, the formation of carbon-carbon and carbon-heteroatom bonds is a foundational pursuit, underpinning the construction of complex molecules, from life-saving pharmaceuticals to advanced materials. Palladium-catalyzed cross-coupling reactions have become an indispensable tool in this endeavor. While traditional methods often rely on aryl halides or triflates as coupling partners, diaryliodonium salts have emerged as powerful and versatile arylating agents. These hypervalent iodine reagents offer distinct advantages, including high reactivity, excellent functional group tolerance, and often milder reaction conditions. Their stability as crystalline solids and ease of handling further enhance their appeal in both academic and industrial research settings.
This guide provides a comprehensive overview of the application of a specific diaryliodonium salt, [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate(V) , in palladium-catalyzed cross-coupling reactions. As a senior application scientist, this document aims to deliver not just procedural steps, but also the underlying scientific rationale, enabling researchers to effectively implement and adapt these powerful methodologies.
Mechanistic Insights: The Pd(II)/Pd(IV) Catalytic Cycle
A key differentiator in the mechanism of palladium-catalyzed cross-coupling with diaryliodonium salts is the prevalence of a Pd(II)/Pd(IV) catalytic cycle, as opposed to the more common Pd(0)/Pd(II) pathway observed with aryl halides.[1] This distinction is critical as it dictates the reaction's scope and compatibility with various functional groups.
The generally accepted mechanism proceeds as follows:
-
Oxidative Addition: The catalytic cycle is initiated by the oxidative addition of the diaryliodonium salt to a Pd(II) complex. This step is often the rate-determining step and results in the formation of a high-valent Pd(IV) intermediate. The diaryliodonium salt acts as a potent oxidant in this process.
-
Ligand Exchange/Transmetalation: Depending on the specific cross-coupling reaction (e.g., Suzuki-Miyaura, Sonogashira), this step involves the introduction of the second coupling partner. In a Suzuki-Miyaura coupling, for instance, a boronic acid derivative undergoes transmetalation with the Pd(IV) complex.
-
Reductive Elimination: The final step involves the reductive elimination of the coupled product from the Pd(IV) center. This step forms the desired C-C or C-heteroatom bond and regenerates the active Pd(II) catalyst, allowing it to re-enter the catalytic cycle.
Sources
Applications of diaryliodonium salts in the synthesis of heterocyclic compounds
An Application Guide for Researchers
The Ascendancy of Diaryliodonium Salts in Modern Heterocyclic Synthesis
Abstract for the Modern Chemist
Diaryliodonium salts have transitioned from chemical curiosities to indispensable tools in the synthetic organic chemist's arsenal. Their unique reactivity as potent aryl-transfer agents, coupled with their stability, low toxicity, and operational simplicity, has catalyzed a paradigm shift in the construction of complex molecular architectures.[1][2] This guide moves beyond a mere survey of reactions, offering a deep, mechanistically-grounded exploration of how these hypervalent iodine reagents are revolutionizing the synthesis of heterocyclic compounds. We will dissect the causal logic behind various synthetic strategies—from transition-metal-free arylations to intricate cascade reactions—providing researchers and drug development professionals with not only robust protocols but also the foundational understanding required to innovate.
The Core Principles of Reactivity: Why Diaryliodonium Salts Excel
Diaryliodonium salts, characterized by the [Ar-I⁺-Ar']X⁻ structure, are powerful electrophilic arylating agents.[3] Their efficacy stems from the hypervalent nature of the iodine(III) center and the exceptional leaving group ability of the iodoarene (ArI) byproduct.[3] This inherent reactivity can be channeled through several distinct mechanistic pathways, providing a versatile platform for bond formation.
Key advantages driving their adoption include:
-
Mild Reaction Conditions: Many transformations proceed under conditions that tolerate a wide array of sensitive functional groups, a critical feature for late-stage functionalization in drug discovery.[4][5]
-
Versatility: They are effective in metal-catalyzed, metal-free, and photoredox-mediated reactions, offering multiple avenues to a target scaffold.[4][6][7]
-
Stability and Handling: As crystalline solids, they are generally stable to air and moisture, simplifying experimental setup compared to many organometallic reagents.[8]
The choice of counter-anion (X⁻), such as triflate (OTf), tetrafluoroborate (BF₄⁻), or tosylate (OTs), can influence the salt's solubility and reactivity, providing another layer of control.[3][9]
Figure 1: Key mechanistic pathways for the activation of diaryliodonium salts in heterocyclic synthesis.
The Construction of N-Aryl Heterocycles
The formation of carbon-nitrogen bonds is fundamental to pharmaceutical and materials science. Diaryliodonium salts provide a powerful alternative to traditional methods like Buchwald-Hartwig amination, often proceeding under metal-free conditions.[1]
Metal-Free N-Arylation
The direct N-arylation of nitrogen-containing heterocycles such as indoles, carbazoles, and azoles can be achieved by simply heating with a diaryliodonium salt, typically in the presence of a base.[4]
Causality Behind the Protocol: The mechanism is often rationalized as a direct nucleophilic attack of the deprotonated heterocycle onto the iodine center, followed by reductive elimination (ligand coupling).[10] The choice of a non-nucleophilic base like potassium tert-butoxide (KOtBu) or cesium carbonate (Cs₂CO₃) is critical; it must be strong enough to deprotonate the N-H bond without competing as a nucleophile.[4] The reaction's success hinges on the nucleophilicity of the heterocycle and the electrophilicity of the iodonium salt.
Protocol 1: Metal-Free N-Arylation of 1,2,4-Triazole
This protocol details a representative metal-free N-arylation, a robust method for creating N-aryl azole scaffolds.[11]
Step-by-Step Methodology:
-
Reaction Setup: To a flame-dried 25 mL Schlenk flask, add 1-phenyl-1H-1,2,4-triazole (145 mg, 1.0 mmol, 1.0 equiv.), diphenyliodonium triflate (473 mg, 1.1 mmol, 1.1 equiv.), and copper(I) iodide (19 mg, 0.1 mmol, 10 mol %).
-
Solvent and Degassing: Evacuate and backfill the flask with argon three times. Add anhydrous N,N-Dimethylformamide (DMF) (5.0 mL) via syringe.
-
Reaction Execution: Place the flask in a preheated oil bath at 100 °C and stir for 12 hours. Monitor the reaction progress by TLC (e.g., 3:1 Hexanes/Ethyl Acetate).
-
Work-up: After cooling to room temperature, pour the reaction mixture into a separatory funnel containing saturated aqueous ammonium chloride (20 mL) and ethyl acetate (20 mL).
-
Extraction: Separate the layers and extract the aqueous phase with ethyl acetate (2 x 15 mL).
-
Purification: Combine the organic layers, wash with brine (20 mL), dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel to yield the N-arylated product.
Scientist's Notes (Self-Validation):
-
Why DMF? DMF is a polar aprotic solvent that effectively dissolves the reagents and can withstand the required temperature.[9]
-
Why Argon? While the reaction is metal-free, removing oxygen prevents potential oxidative side reactions at high temperatures.
-
Expected Outcome: This procedure should yield the desired 1,4-diphenyl-1H-1,2,4-triazol-4-ium triflate in good yield (>80%). The identity and purity should be confirmed by ¹H NMR, ¹³C NMR, and HRMS.
Direct C-H Arylation: Forging C-C Bonds on Heterocyclic Scaffolds
Directly converting a C-H bond to a C-C bond is a highly atom-economical strategy. Diaryliodonium salts excel in the C-H arylation of electron-rich heteroarenes like indoles, pyrroles, furans, and thiophenes.[5][9]
Palladium-Catalyzed C-H Arylation
Pioneering work by Sanford demonstrated that palladium catalysts can mediate the regioselective C2-arylation of indoles and pyrroles using diaryliodonium salts under mild conditions.[7][12]
Mechanistic Insight: The catalytic cycle is often proposed to involve a Pd(II)/Pd(IV) pathway. The cycle begins with C-H activation/palladation at the C2 position of the heterocycle. The resulting Pd(II)-heteroaryl intermediate undergoes oxidative addition with the diaryliodonium salt to form a Pd(IV) species. Reductive elimination then forges the C-C bond and regenerates the active Pd(II) catalyst.[3]
Figure 2: Plausible Pd(II)/Pd(IV) catalytic cycle for C-H arylation of heterocycles.
Metal-Free C-H Arylation
Remarkably, C-H arylation of many electron-rich heterocycles can proceed without any transition metal catalyst.[4][9] These reactions often require slightly higher temperatures but offer a cheaper and more environmentally friendly alternative.[13]
Protocol 2: Metal-Free C2-Arylation of 1-Methylpyrrole
This protocol is adapted from seminal work in the field, providing a direct route to C2-arylated pyrroles.[9]
Step-by-Step Methodology:
-
Reaction Setup: In a vial equipped with a magnetic stir bar, combine 1-methylpyrrole (81 mg, 1.0 mmol, 1.0 equiv.) and diphenyliodonium triflate (473 mg, 1.1 mmol, 1.1 equiv.).
-
Solvent Addition: Add 2.0 mL of N,N-Dimethylformamide (DMF).
-
Reaction Execution: Seal the vial and place it in a preheated heating block at 100 °C. Stir for 22 hours.
-
Work-up and Quenching: Cool the reaction to room temperature. Dilute the mixture with 20 mL of water and transfer to a separatory funnel.
-
Extraction: Extract the aqueous mixture with diethyl ether (3 x 20 mL).
-
Purification: Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate (MgSO₄), filter, and concentrate. Purify the residue via flash chromatography (silica gel, gradients of hexanes/ethyl acetate) to isolate 2-phenyl-1-methylpyrrole.
Scientist's Notes (Self-Validation):
-
Why No Base? For highly electron-rich heterocycles like pyrrole and indole, their inherent nucleophilicity is sufficient to drive the reaction without the need for a base. The mechanism likely involves electrophilic aromatic substitution.
-
Counter-ion Effect: Triflates, tosylates, and tetrafluoroborates are generally effective, while halides like bromide may inhibit the reaction.[9]
-
Selectivity: With unsymmetrical salts (Ar-I⁺-Ar'), the less sterically hindered or more electron-poor aryl group is typically transferred.[4][9]
| Arylating Agent | Heterocycle | Conditions | Yield (%) | Reference |
| (Ph)₂IOTf | 1-Methylindole | DMF, 100 °C, 22h | 85% | [9] |
| (4-MeOPh)₂IOTs | Indole (free N-H) | DMF, 100 °C, 22h | 78% | [9] |
| (Ph)₂IOTf | Furan | MeCN, 80 °C, 12h | 65% | [13] |
| (Ph)₂IBF₄ | Thiophene | DCE, 100 °C, 24h | 72% | [13] |
| Table 1: Representative examples of metal-free C-H arylation of five-membered heterocycles. |
Cascade and Annulation Reactions: Building Complexity in One Pot
Diaryliodonium salts can serve as powerful initiators for cascade reactions, where a single event triggers a sequence of bond-forming transformations to rapidly construct polycyclic heterocyclic systems.[3][14]
Copper-Catalyzed Synthesis of Quinolines
A notable example is the three-component synthesis of quinolines from a diaryliodonium salt, a nitrile, and an alkyne.[3]
Mechanistic Rationale: The reaction is initiated by the copper-catalyzed reaction between the diaryliodonium salt and the nitrile, forming a highly reactive N-arylnitrilium ion intermediate. This electrophilic species is then trapped by the alkyne. A subsequent intramolecular electrophilic cyclization onto the appended aryl ring, followed by aromatization, yields the quinoline core. This elegant cascade assembles a complex scaffold from simple, readily available starting materials.
Figure 3: Workflow for the three-component cascade synthesis of quinolines.
Annulations with Cyclic Diaryliodonium Salts
Cyclic diaryliodonium salts are particularly powerful reagents for building fused polycyclic systems.[15][16] In these reagents, the two aryl groups are already linked, predisposing them to annulation reactions. Palladium-catalyzed cascade reactions involving these salts with substrates like indole-2-carboxylic acids can lead to valuable phenanthridine or benzocarbazole scaffolds through a sequence of arylation and intramolecular C-H activation.[17]
Modern Frontiers: Photoredox Catalysis
Visible-light photoredox catalysis offers a sustainable and exceptionally mild method for generating aryl radicals from diaryliodonium salts.[6][18]
The Core Concept: A photocatalyst (e.g., [Ru(bpy)₃]²⁺ or an organic dye) absorbs visible light and enters an excited state. This excited photocatalyst can then reduce the diaryliodonium salt via a single-electron transfer (SET) process. This reduction cleaves the C-I bond, generating a highly reactive aryl radical and an iodoarene. The aryl radical can then engage in various transformations, including addition to heterocycles or trapping by other reagents, to forge new bonds under ambient conditions.[6][19][20] This strategy has been successfully applied to the synthesis of sulfonylated quinolines and benzamides.[6][19]
Conclusion and Future Outlook
Diaryliodonium salts are no longer a niche reagent class; they are a mainstay of modern synthetic chemistry. Their diverse reactivity, operational simplicity, and amenability to mild conditions for both C-N and C-C bond formation have secured their role in the synthesis of a vast array of heterocyclic compounds. The continued development of novel iodonium salt structures, including chiral variants and those designed for specific cascade reactions, promises to further expand their utility.[15] As the field pushes towards greater efficiency and sustainability, the application of these reagents in photoredox and flow chemistry will undoubtedly unlock new and powerful strategies for constructing the complex molecules that drive innovation in medicine and materials.
References
-
Besson, T., & Fruit, C. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. Molecules, 26(14), 4285. [Link]
-
PubChem. (n.d.). Metal-free C2-H arylation of five-membered heteroarenes using diaryliodonium salts. PubChem. [Link]
-
Yoshimura, A., et al. (2021). Diaryliodonium Salt-Based Synthesis of N-Alkoxyindolines and Further Insights into the Ishikawa Indole Synthesis. The Journal of Organic Chemistry, 86(15), 10393–10403. [Link]
-
Besson, T., & Fruit, C. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. MDPI. [Link]
-
Ackermann, L., Vicente, R., & Kapdi, A. R. (2009). Metal-Free Direct Arylations of Indoles and Pyrroles with Diaryliodonium Salts. Organic Letters, 11(21), 4906–4909. [Link]
-
Kumar, D., et al. (2016). Diaryliodonium salts: Emerging reagents for arylations and heterocycles synthesis. Chemistry & Biology Interface, 6(5), 270-281. [Link]
-
Phan, N. T., & Williams, J. M. (2015). Atom-Economical Transformation of Diaryliodonium Salts: Tandem C–H and N–H Arylation of Indoles. Journal of the American Chemical Society, 137(1), 324–329. [Link]
-
Besson, T., & Fruit, C. (2021). C–H or N–H arylation of heteroarenes with diaryliodonium salts. ResearchGate. [Link]
-
Singhal, R., et al. (2023). Cyclic diaryliodonium salts: applications and overview. Organic & Biomolecular Chemistry. [Link]
-
Yadav, M., & Kumar, S. (2024). Recent advances in transition-metal-free arylation by using diaryliodonium salts. Taylor & Francis Online. [Link]
-
Wang, G-W., et al. (2016). Access to Indole Derivatives from Diaryliodonium Salts and 2-Alkynylanilines. The Journal of Organic Chemistry, 81(11), 4815–4821. [Link]
-
Landge, K. P., et al. (2012). Approach to the synthesis of indoline derivatives from diaryliodonium salts. The Journal of Organic Chemistry, 77(13), 5705–5713. [Link]
-
Metalnikova, N. M., et al. (2025). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journal of Organic Chemistry, 21, 110. [Link]
-
Kumar, D., et al. (2016). Diaryliodonium salts: Emerging reagents for arylations and heterocycles synthesis. Gachon University. [Link]
-
Thomas, S., et al. (2020). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. Molecules, 25(8), 1818. [Link]
-
Singhal, R., et al. (2023). Cyclic diaryliodonium salts: applications and overview. Organic & Biomolecular Chemistry. [Link]
-
Wang, Z., et al. (2024). Photoredox-catalyzed sulfonylation of diaryliodonium salts with DABSO and silyl enolates involving the insertion of SO2. RSC Advances. [Link]
-
Wang, C., et al. (2019). Cascade π-Extended Decarboxylative Annulation Involving Cyclic Diaryliodonium Salts: Site-Selective Synthesis of Phenanthridines and Benzocarbazoles via a Traceless Directing Group Strategy. Organic Letters, 21(23), 9579–9584. [Link]
-
Roy, U. K., et al. (2022). Rapid access to polycyclic N-heteroarenes from unactivated, simple azines via a base-promoted Minisci-type annulation. Nature Communications, 13(1), 2410. [Link]
-
Li, Z., et al. (2016). Novel Path to Aryl(isoquinoline)iodonium(III) Salts and Synthesis of Radiofluorinated Isoquinolines. Angewandte Chemie International Edition, 55(39), 11882–11886. [Link]
-
Metalnikova, N. M., et al. (2025). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Sciety. [Link]
-
Thomas, S., et al. (2020). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. ResearchGate. [Link]
-
Metalnikova, N. M., et al. (2025). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journals. [Link]
-
Chen, J., & Chen, J. (2018). Cu-Catalyzed Cascade Annulation of Diaryliodonium Salts and Nitriles: Synthesis of Nitrogen-Containing Heterocycles. Synlett, 29(10), 1269–1274. [Link]
-
Canesi, S., et al. (2019). Arylation of Click Triazoles with Diaryliodonium Salts. The Journal of Organic Chemistry, 84(19), 12683–12692. [Link]
-
Wang, Z., et al. (2024). Photoredox-catalyzed sulfonylation of diaryliodonium salts with DABSO and silyl enolates involving the insertion of SO2. Semantic Scholar. [Link]
-
Li, Y., et al. (2019). Rapid Construction of Fused Heteropolycyclic Aromatics via Palladium-Catalyzed Domino Arylations of Imidazopyridine Derivatives. Organic Letters, 21(8), 2824–2828. [Link]
-
Gaunt, M. J., et al. (2014). Cu-Catalyzed Cascades to Carbocycles: Union of Diaryliodonium Salts with Alkenes or Alkynes Exploiting Remote Carbocations. Journal of the American Chemical Society. [Link]
-
Bihari, T., et al. (2016). Understanding and Exploitation of Neighboring Heteroatom Effect for the Mild N-arylation of Heterocycles with Diaryliodonium Salts under Aqueous Conditions: A Theoretical and Experimental Mechanistic Study. The Journal of Organic Chemistry. [Link]
-
Li, J., et al. (2023). Meta-OTf-Substituted Diaryliodonium Salts Enabled Diels-Alder Cycloadditions of Furans via Aryne Intermediates. Angewandte Chemie International Edition. [Link]
-
Meher, P., et al. (2023). A General Electron Donor–Acceptor Photoactivation Platform of Diaryliodonium Reagents: Arylation of Heterocycles. Organic Letters, 25(46), 8332–8337. [Link]
-
Bihari, T., et al. (2016). Understanding and Exploitation of Neighboring Heteroatom Effect for the Mild N-Arylation of Heterocycles with Diaryliodonium Salts under Aqueous Conditions: A Theoretical and Experimental Mechanistic Study. The Journal of Organic Chemistry, 81(13), 5417–5422. [Link]
-
Kumar, S., et al. (2015). Microwave-Assisted Metal- and Ligand-Free O-Arylation of Quinolones Using Diaryliodonium Salts: An Easy and Rapid Synthesis of Aryloxyquinolines. ResearchGate. [Link]
-
Unknown. (n.d.). Arylation of N-containing heterocycles with diaryliodonium salts. ResearchGate. [Link]
-
Sharma, P., & Kumar, S. (2024). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry, 20, 316–345. [Link]
-
Unknown. (n.d.). Synthesis of diaryliodonium salt 5 and control experiments. ResearchGate. [Link]
-
Olofsson, B., et al. (2008). Fast and Regiospecific One-Pot Synthesis of Diaryliodonium Salts. Journal of Organic Chemistry, 73(12), 4602–4607. [Link]
-
Unknown. (n.d.). Synthesis of Furan and Thiophene. Unknown Source. [Link]
-
Organic Chemistry Portal. (n.d.). Synthesis of iodonium salts. Organic Chemistry Portal. [Link]
-
Unknown. (n.d.). Thiophene and Furan Synthesis Methods. Scribd. [Link]
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. researchgate.net [researchgate.net]
- 4. Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. mdpi.com [mdpi.com]
- 6. Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides - PMC [pmc.ncbi.nlm.nih.gov]
- 7. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes [mdpi.com]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. real.mtak.hu [real.mtak.hu]
- 11. pubs.acs.org [pubs.acs.org]
- 12. researchgate.net [researchgate.net]
- 13. researchgate.net [researchgate.net]
- 14. researchgate.net [researchgate.net]
- 15. Cyclic diaryliodonium salts: applications and overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 16. Cyclic diaryliodonium salts: applications and overview - Organic & Biomolecular Chemistry (RSC Publishing) [pubs.rsc.org]
- 17. pubs.acs.org [pubs.acs.org]
- 18. BJOC - Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides [beilstein-journals.org]
- 19. Photoredox-catalyzed sulfonylation of diaryliodonium salts with DABSO and silyl enolates involving the insertion of SO 2 - RSC Advances (RSC Publishing) DOI:10.1039/D4RA02773F [pubs.rsc.org]
- 20. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
Protocol for using [4-(octyloxy)phenyl]phenyl]iodonium in organic synthesis
An Application Guide to [4-(octyloxy)phenyl]phenyl]iodonium Salts in Electrophilic Arylation
Abstract
Diaryliodonium salts have been established as exceptionally versatile and powerful reagents in modern organic synthesis.[1][2][3] Characterized by their high reactivity, stability, and low toxicity, they serve as potent electrophilic aryl donors under mild conditions.[2][3][4] This guide focuses on the practical application of [4-(octyloxy)phenyl]phenyl]iodonium salts, providing researchers, scientists, and drug development professionals with a comprehensive overview of their properties, reaction mechanisms, and detailed protocols for their use in key synthetic transformations, particularly C-N and C-O bond formation.
Introduction: The Advantage of Diaryliodonium Salts
The construction of carbon-carbon (C-C) and carbon-heteroatom (C-X) bonds is a cornerstone of organic synthesis, pivotal in the creation of pharmaceuticals and functional materials.[5] Diaryliodonium salts (Ar₂I⁺X⁻) are hypervalent iodine(III) compounds that have emerged as superior alternatives to traditional aryl halides in many cross-coupling reactions.[5][6] Their primary advantages include:
-
Mild Reaction Conditions: Reactions often proceed at room temperature or with gentle heating, preserving sensitive functional groups.[5][6]
-
High Reactivity: The electropositive iodine center and the excellent leaving group capability of the iodoarene facilitate rapid reactions with a wide range of nucleophiles.[4][6]
-
Versatility: They are effective in both metal-free and transition-metal-catalyzed systems, including those using palladium, copper, or gold catalysts.[6][7][8]
The specific subject of this note, [4-(octyloxy)phenyl]phenyl]iodonium salt , is an unsymmetrical diaryliodonium salt. The presence of the electron-donating octyloxy group on one phenyl ring deactivates it towards nucleophilic attack, making the unsubstituted phenyl ring the primary electrophilic aryl donor. This directed reactivity is a key feature for achieving high selectivity in arylation reactions.[9]
Physicochemical Properties and Safe Handling
Proper storage and handling are critical for maintaining the reagent's integrity and ensuring laboratory safety.
| Property | Data |
| Chemical Name | [4-(octyloxy)phenyl]phenyl]iodonium salt |
| Common Counterions | Hexafluorophosphate (PF₆⁻), Triflate (OTf⁻), Hexafluoroantimonate (SbF₆⁻)[9][10] |
| Appearance | White to off-white solid or crystalline powder[11][12] |
| Molecular Formula (SbF₆) | C₂₀H₂₆F₆IOSb[11] |
| Molecular Weight (SbF₆) | 645.08 g/mol [11] |
| Melting Point (SbF₆) | 57-58 °C[12] |
| Storage Conditions | Store at 2-8°C in a dark, dry place under an inert atmosphere (e.g., Argon or Nitrogen).[10][13][14] |
Safety and Handling Precautions:
-
Light Sensitivity: Diaryliodonium salts can be light-sensitive and should be stored in amber or opaque containers.[13]
-
Hygroscopicity: While generally stable, prolonged exposure to moisture should be avoided. Handle under an inert atmosphere where possible.[13]
-
Personal Protective Equipment (PPE): Always use standard PPE, including safety glasses, a lab coat, and gloves.[15]
-
Inhalation: Avoid generating and inhaling dust. Work in a well-ventilated fume hood.[15]
-
Disposal: Dispose of waste in accordance with local regulations for chemical waste.[15]
The Mechanism of Arylation
The arylation of nucleophiles by diaryliodonium salts can proceed through several pathways, most commonly a metal-free ligand coupling mechanism.
In this mechanism, the nucleophile (Nu⁻) initially attacks the iodine(III) center of the diaryliodonium salt. This forms a transient, T-shaped iodine(III) intermediate, often referred to as an aryliodinane. This intermediate then undergoes reductive elimination, where the nucleophile and one of the aryl groups couple to form the desired product (Ar-Nu). The other aryl group is released as an iodoarene, which serves as an excellent leaving group.[1][4]
Caption: Workflow for the N-arylation of indole.
Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| Indole | 117.15 | 0.50 | 1.0 |
| [4-(octyloxy)phenyl]phenyl]iodonium PF₆ | 572.33 | 0.55 | 1.1 |
| Potassium tert-butoxide (KOtBu) | 112.21 | 1.0 | 2.0 |
| N,N-Dimethylformamide (DMF), anhydrous | - | 2.0 mL | - |
Step-by-Step Procedure:
-
Setup: To a dry round-bottom flask equipped with a magnetic stir bar, add indole (58.6 mg, 0.50 mmol) and potassium tert-butoxide (112.2 mg, 1.0 mmol).
-
Rationale: KOtBu is a strong, non-nucleophilic base used to deprotonate the indole N-H, generating the active nucleophile. Using two equivalents ensures complete deprotonation.
-
-
Reagent Addition: Evacuate and backfill the flask with an inert gas (Argon or N₂). Add anhydrous DMF (2.0 mL) via syringe, followed by [4-(octyloxy)phenyl]phenyl]iodonium hexafluorophosphate (314.8 mg, 0.55 mmol).
-
Rationale: Anhydrous conditions are crucial to prevent quenching of the base and side reactions. A slight excess of the iodonium salt ensures complete consumption of the limiting indole.
-
-
Reaction: Immerse the flask in a preheated oil bath at 100 °C and stir vigorously for 12-24 hours. Monitor the reaction progress by TLC or LC-MS.
-
Rationale: Elevated temperature is often required for direct arylations of less reactive C-H or N-H bonds. [9]4. Workup: Once the reaction is complete, cool the mixture to room temperature. Dilute with ethyl acetate (20 mL) and wash with water (3 x 15 mL) and then with brine (15 mL).
-
Rationale: The aqueous wash removes the DMF solvent and inorganic salts.
-
-
Purification: Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure. Purify the resulting crude oil by flash column chromatography on silica gel (e.g., using a hexane/ethyl acetate gradient) to yield the pure 1-phenylindole.
Protocol 2: Copper-Catalyzed C-O Bond Formation: O-Arylation of Phenol
Copper catalysis is highly effective for C-O coupling reactions, often proceeding under milder conditions than metal-free alternatives, especially for alcohols. [7][16] Materials and Reagents:
| Reagent | MW ( g/mol ) | Amount (mmol) | Equivalents |
| 4-Methoxyphenol | 124.14 | 1.0 | 1.0 |
| [4-(octyloxy)phenyl]phenyl]iodonium Triflate | 634.43 | 1.1 | 1.1 |
| Copper(I) Oxide (Cu₂O) | 143.09 | 0.02 | 0.02 (2 mol%) |
| Dichloromethane (DCM), anhydrous | - | 5.0 mL | - |
Step-by-Step Procedure:
-
Setup: In a clean, dry vial, combine 4-methoxyphenol (124.1 mg, 1.0 mmol), [4-(octyloxy)phenyl]phenyl]iodonium triflate (697.9 mg, 1.1 mmol), and copper(I) oxide (2.9 mg, 0.02 mmol).
-
Rationale: This reaction can often be run base-free, which is advantageous for substrates sensitive to strong bases. [7]Cu₂O is an inexpensive and effective catalyst precursor.
-
-
Reaction: Add anhydrous dichloromethane (5.0 mL) and stir the suspension at room temperature (25 °C) for 3-6 hours.
-
Rationale: The high reactivity of diaryliodonium salts combined with copper catalysis allows this transformation to occur efficiently at room temperature. [7]3. Workup: Upon completion, dilute the reaction mixture with DCM (15 mL) and filter through a short pad of Celite to remove the copper catalyst.
-
Rationale: Celite filtration is a quick and effective method to remove heterogeneous catalysts and fine precipitates.
-
-
Purification: Concentrate the filtrate under reduced pressure. Purify the residue by flash column chromatography on silica gel to afford the desired diaryl ether product.
Comparative Data and Scope
The [4-(octyloxy)phenyl]phenyl]iodonium salt is effective for the arylation of a diverse range of nucleophiles. The table below summarizes typical outcomes for phenyl group transfer.
| Nucleophile Substrate | Catalyst/Conditions | Typical Yield | Reference |
| Indole (N-H) | Metal-Free, Base, 100 °C | 40-80% | [9] |
| Pyrrole (N-H) | Metal-Free, Base, 100 °C | 50-90% | [9] |
| Phenols (O-H) | Cu-catalyzed, RT or 50 °C | 70-95% | [7] |
| Aliphatic Alcohols | Cu-catalyzed, 50 °C | 60-85% | [7] |
| Amines (N-H) | Cu-catalyzed, Base, RT | 75-95% | [16] |
| Thioamides (S-H/N-H) | Metal-Free, Base, RT | High | [1] |
Troubleshooting
| Problem | Potential Cause | Suggested Solution |
| Low or No Conversion | 1. Insufficiently strong base (for N/O-H arylation).2. Inactive catalyst.3. Reaction temperature too low. | 1. Switch to a stronger base (e.g., NaH instead of KOtBu).2. Use a fresh batch of catalyst.3. Increase temperature in 10-20 °C increments. |
| Formation of Side Products | 1. Aryne pathway competing with ligand coupling.2. Homocoupling of the nucleophile. | 1. Avoid very strong bases or consider a metal-catalyzed pathway.2. Use a slight excess of the iodonium salt; ensure slow addition of reagents. |
| Poor Selectivity | Transfer of the 'wrong' aryl group (the octyloxyphenyl group). | This is generally not an issue due to electronic bias, but if observed, consider synthesizing a salt with a more sterically hindering "dummy" group like mesityl. |
| Difficult Purification | Residual high-boiling solvent (e.g., DMF). | Ensure thorough aqueous extraction during workup. For very polar products, consider alternative solvents like NMP or DMA, or perform a Kugelrohr distillation if the product is thermally stable. |
Conclusion
[4-(octyloxy)phenyl]phenyl]iodonium salts are highly effective and selective reagents for the electrophilic transfer of a phenyl group to a wide array of carbon and heteroatom nucleophiles. Their stability, high reactivity, and amenability to both metal-free and metal-catalyzed conditions make them an invaluable tool in synthetic chemistry. The protocols and data presented herein provide a solid foundation for researchers to successfully incorporate this versatile reagent into their synthetic strategies for the efficient construction of complex molecules.
References
-
Jiang, H., et al. (2023). Recent advances in transition-metal-free arylation by using diaryliodonium salts. Taylor & Francis Online. Available at: [Link]
-
Deprez, N. R., & Sanford, M. S. (2007). Metal-Free Direct Arylations of Indoles and Pyrroles with Diaryliodonium Salts. Organic Letters. Available at: [Link]
-
Yadav, J. S., et al. (2024). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Journal of Organic Chemistry. Available at: [Link]
-
Jha, S., et al. (2024). Mechanistic analysis of N-arylation with diaryliodonium salts. ChemRxiv. Available at: [Link]
-
Nilsson, M., et al. (2012). Competing Pathways in O-Arylations with Diaryliodonium Salts: Mechanistic Insights. Angewandte Chemie International Edition. Available at: [Link]
-
Phipps, R. J., & Gaunt, M. J. (2015). Atom-Economical Transformation of Diaryliodonium Salts: Tandem C–H and N–H Arylation of Indoles. Journal of the American Chemical Society. Available at: [Link]
-
Astruc, D., et al. (2014). C-2 selective arylation of indoles with heterogeneous nanopalladium and diaryliodonium salts. Chemistry – A European Journal. Available at: [Link]
-
Cantat, T., et al. (2021). Recent Advances in Transition-Metal-Free Late-Stage C-H and N-H Arylation of Heteroarenes Using Diaryliodonium Salts. MDPI. Available at: [Link]
-
Stuart, D. R., et al. (2015). C-O coupling mediated by iodine(III) via in situ formation of diaryliodonium salts. American Chemical Society. Available at: [Link]
-
Thansere, P., & Le-Drian, C. (2020). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. MDPI. Available at: [Link]
-
Thansere, P., & Le-Drian, C. (2020). Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. ResearchGate. Available at: [Link]
-
Stuart, D. R., & Li, F. (2014). Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols. Organic Letters. Available at: [Link]
-
Yadav, J. S., et al. (2024). Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein Archives. Available at: [Link]
-
Walczak, M. A., et al. (2018). Glycosyl Cross-Coupling with Diaryliodonium Salts: Access to Aryl C-Glycosides of Biomedical Relevance. Organic Letters. Available at: [Link]
-
Reddit User Discussion. (2022). Diaryliodonium salt stability. Reddit. Available at: [Link]
-
Ball, N. D., & Sanford, M. S. (2012). Gold-catalyzed direct arylation. Science. Available at: [Link]
-
Han, J., et al. (2019). Selective C–N coupling reaction of diaryliodonium salts and dinucleophiles. New Journal of Chemistry. Available at: [Link]
-
Jiang, H., et al. (2023). Recent advances in transition-metal-free arylation by using diaryliodonium salts. ResearchGate. Available at: [Link]
-
Newcastle University Theses. (n.d.). Arylation Reactions Using Diaryliodonium Salts. Newcastle University. Available at: [Link]
-
Novák, Z., et al. (2019). Synthesis of Multifunctional Aryl(trifloxyalkenyl)iodonium Triflate Salts. The Journal of Organic Chemistry. Available at: [Link]
-
Le-Drian, C., et al. (2020). A Need for Caution in the Preparation and Application of Synthetically Versatile Aryl Diazonium Tetrafluoroborate Salts. Organic Letters. Available at: [Link]
-
MySkinRecipes. (n.d.). (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V). MySkinRecipes. Available at: [Link]
-
Zhdankin, V. V., et al. (n.d.). Preparation and structure of diaryliodonium salts with hydroxy and carboxylic acid groups. Winona State University. Available at: [Link]
-
Kumar, A., et al. (2022). Palladium-catalyzed C-N Coupling Reactions in the Synthesis of Dibenzodiazepines. Current Organic Chemistry. Available at: [Link]
-
Olofsson, B., et al. (2011). Efficient One-Pot Synthesis of Bis(4- Tert -Butylphenyl) Iodonium Triflate. Organic Syntheses. Available at: [Link]
-
Kitamura, T. (2012). Discussion Addendum for: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor. Organic Syntheses. Available at: [Link]
-
Biocompare. (n.d.). (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) from Aladdin Scientific. Biocompare.com. Available at: [Link]
-
Olofsson, B., et al. (2007). One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich Diaryliodonium Tosylates and Triflates. Synlett. Available at: [Link]
-
Novák, Z., et al. (2019). Synthesis of Multifunctional Aryl(trifloxyalkenyl)iodonium Triflate Salts. ResearchGate. Available at: [Link]
-
Wikipedia. (n.d.). 4-Octyloxydiphenyliodoniumhexafluoroantimonat(V). Wikipedia. Available at: [Link]
-
Kumar, A., et al. (2022). Palladium-Catalyzed C-N Coupling in the Synthesis of 1,4-Benzodiazepines Fused with 5-Membered Carbo- and Heterocycles. ResearchGate. Available at: [Link]
Sources
- 1. tandfonline.com [tandfonline.com]
- 2. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 3. researchgate.net [researchgate.net]
- 4. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. mdpi.com [mdpi.com]
- 7. Copper-Catalyzed C–O Bond Formation between Diaryliodonium Salts and Chelating Alcohols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. Gold-catalyzed direct arylation - PubMed [pubmed.ncbi.nlm.nih.gov]
- 9. pubs.acs.org [pubs.acs.org]
- 10. (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) | 121239-75-6 [sigmaaldrich.com]
- 11. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate [cymitquimica.com]
- 12. 4-Octyloxydiphenyliodoniumhexafluoroantimonat(V) – Wikipedia [de.wikipedia.org]
- 13. reddit.com [reddit.com]
- 14. (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) [myskinrecipes.com]
- 15. sigmaaldrich.com [sigmaaldrich.com]
- 16. Selective C–N coupling reaction of diaryliodonium salts and dinucleophiles - New Journal of Chemistry (RSC Publishing) [pubs.rsc.org]
Troubleshooting & Optimization
Technical Support Center: Purification of Crude Diaryliodonium Salts
Welcome to the Technical Support Center for the purification of crude diaryliodonium salts. This guide is designed for researchers, scientists, and professionals in drug development who encounter challenges during the purification of these versatile arylation reagents. The following content, structured in a question-and-answer format, provides in-depth troubleshooting advice and frequently asked questions to ensure the integrity and success of your experiments.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems that may arise during the purification of diaryliodonium salts, offering explanations for the underlying causes and providing actionable solutions.
Question: My diaryliodonium salt "oils out" during recrystallization instead of forming crystals. What's happening and how can I fix it?
Answer:
"Oiling out" is a common issue where the solute separates from the solution as a liquid phase rather than a solid crystal lattice. This typically occurs when the solute's solubility is too high in the chosen solvent at the recrystallization temperature, or when the solution is cooled too rapidly. The resulting oil is often an impure supercooled liquid of your compound.
Causality and Strategic Solutions:
-
Increase the Solvent Volume: The most immediate fix is to add more of the hot recrystallization solvent to fully dissolve the oil and then attempt a slower cooling process. This ensures the concentration of the salt does not exceed its saturation point at a temperature above its melting point.[1]
-
Employ a Mixed-Solvent System: This is a highly effective strategy. Dissolve the crude salt in a minimal amount of a "good" solvent (one in which it is highly soluble) at an elevated temperature. Then, slowly add a "poor" solvent (one in which it is sparingly soluble) until the solution becomes turbid. Reheat the mixture until it is clear again, and then allow it to cool slowly.[1] This method carefully modulates the solubility to favor crystal formation over oiling.
-
Lower the Recrystallization Temperature: If possible, select a solvent or solvent system with a lower boiling point. This reduces the risk of the salt melting before it crystallizes.[1]
-
Perform a Preliminary Purification: Sometimes, impurities can inhibit crystallization and promote oiling. A quick preliminary purification, such as washing the crude solid with a poor solvent like diethyl ether or pentane, can remove some of these problematic impurities.[1]
Experimental Protocol: Recrystallization Using a Mixed-Solvent System
-
Dissolution: In a fume hood, dissolve the crude diaryliodonium salt in a minimal amount of a "good" solvent (e.g., dichloromethane) with gentle heating.[1]
-
Addition of "Poor" Solvent: While the solution is hot, add a "poor" solvent (e.g., pentane or diethyl ether) dropwise until the solution becomes cloudy, indicating saturation.[1]
-
Clarification: Add a few drops of the "good" solvent back into the hot solution until it becomes clear again.[1]
-
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, followed by further cooling in an ice bath to maximize crystal formation.[1]
-
Isolation and Washing: Collect the crystals by vacuum filtration and wash them with a small amount of the cold "poor" solvent.[1]
-
Drying: Dry the purified crystals under vacuum.[1]
Caption: Troubleshooting guide for when a diaryliodonium salt "oils out".
Question: I'm getting a very low yield, or no crystals are forming at all upon cooling. What are the likely causes and how can I improve my recovery?
Answer:
Low or no crystal formation is typically due to either using an excessive amount of solvent, which keeps the compound fully dissolved even at low temperatures, or a failure of the supersaturated solution to nucleate.
Causality and Strategic Solutions:
-
Induce Crystallization:
-
Scratching: Gently scratch the inside of the flask at the solution's surface with a glass rod. The microscopic scratches on the glass can act as nucleation sites for crystal growth.[1]
-
Seed Crystals: If you have a small amount of the pure product, add a tiny crystal to the cooled, supersaturated solution. This will provide a template for further crystallization.[1]
-
-
Reduce Solvent Volume: If too much solvent was used, gently heat the solution to evaporate a portion of the solvent. Be cautious not to evaporate too much, as this can cause the product to precipitate out too quickly, trapping impurities. After reducing the volume, allow the solution to cool slowly again.[1]
-
Drastically Reduce the Temperature: Cool the solution in an ice bath or even a colder bath (e.g., dry ice/acetone) to significantly decrease the solubility of the salt.[1]
-
Re-evaluate the Solvent System: The chosen solvent may be too effective at dissolving your salt, even at low temperatures. A different solvent or a mixed-solvent system might be necessary to achieve the desired solubility profile for recrystallization.[1]
-
Prevent Premature Crystallization: Ensure that if you perform a hot filtration to remove insoluble impurities, the glassware is pre-heated to prevent the salt from crystallizing in the funnel, which would lead to significant product loss.[1]
Question: My final diaryliodonium salt product is colored, but it should be white. How do I remove the colored impurities?
Answer:
The presence of color in the final product indicates that colored impurities have co-precipitated with your salt. These impurities often arise from side reactions during the synthesis.
Causality and Strategic Solutions:
-
Activated Charcoal Treatment: Dissolve the colored salt in the minimum amount of hot recrystallization solvent. Add a small amount of activated charcoal (a spatula tip is usually sufficient) to the hot solution and swirl it for a few minutes. The activated charcoal will adsorb the colored impurities. Perform a hot filtration through a fluted filter paper or a Celite® pad to remove the charcoal. Allow the filtrate to cool slowly to form colorless crystals.
-
Multiple Recrystallizations: A single recrystallization may not be sufficient to remove all impurities. A second or even third recrystallization can often yield a product of much higher purity and without color.[1]
-
Column Chromatography: While recrystallization is often preferred, flash chromatography can be an effective alternative for removing persistent impurities.[2] However, the ionic nature of diaryliodonium salts can make this method more challenging than for neutral organic compounds. A silica plug followed by precipitation can also be an effective purification strategy.[3]
Frequently Asked Questions (FAQs)
This section covers essential knowledge for handling and purifying diaryliodonium salts.
Q1: What are the most common solvents for purifying diaryliodonium salts?
A1: The choice of solvent is highly dependent on the counter-ion of the diaryliodonium salt. Diethyl ether is a frequently used solvent for both the recrystallization and precipitation of diaryliodonium triflates.[4][5][6] For salts with other counter-ions, or for creating mixed solvent systems, polar organic solvents such as acetone, chloroform, dimethylformamide (DMF), and dimethyl sulfoxide (DMSO) are good starting points for solubility tests. Poor solvents like methanol, ethanol, and isopropanol can be used for washing the isolated crystals.
| Diaryliodonium Salt Counter-ion | Soluble In | Sparingly Soluble / Insoluble In |
| Triflate (OTf) | Acetone, Chloroform, DMF, DMSO | Water, Diethyl Ether[1] |
| Hexafluorophosphate (PF6) | Polar organic solvents | Water[1] |
| Tetrafluoroborate (BF4) | Polar organic solvents | Diethyl ether (for precipitation)[1] |
| Halides (Cl, Br) | Methanol, Ethanol, Isopropanol | - |
Q2: Can I use column chromatography to purify my diaryliodonium salt instead of recrystallization?
A2: Yes, flash chromatography can be used for the purification of diaryliodonium salts and can be particularly useful when recrystallization fails to remove certain impurities.[7] However, due to their ionic nature, these salts may streak on the column. It is often recommended to use a polar eluent system, such as a gradient of methanol in dichloromethane.[2] In some cases, a short plug of silica gel is sufficient to remove baseline impurities, after which the salt can be precipitated from the eluent.[3]
Q3: My crude product is a sticky solid or oil. How can I handle it before proceeding with recrystallization?
A3: A common technique for handling non-crystalline crude products is trituration. This involves repeatedly washing and stirring the material with a solvent in which it is insoluble (like diethyl ether or pentane). This process can help to remove residual solvents and soluble impurities, often inducing the product to solidify.[1] The resulting solid can then be collected by filtration and subjected to recrystallization.
Q4: Are there any specific safety precautions I should take when purifying diaryliodonium salts?
A4: Yes, safety is paramount. Diaryliodonium salts themselves may cause skin and eye irritation.[1] The solvents commonly used for purification, such as dichloromethane and diethyl ether, are often volatile, flammable, and have associated health risks.[1] Always perform these procedures in a well-ventilated fume hood and wear appropriate personal protective equipment (PPE), including safety glasses, a lab coat, and chemical-resistant gloves.[1] It is crucial to consult the Safety Data Sheet (SDS) for all chemicals being used.
Q5: How should I properly store my purified diaryliodonium salts to ensure their stability?
A5: Diaryliodonium salts can be sensitive to light and moisture.[8] It is best to store them in a dark (amber) glass vial, preferably under an inert atmosphere of argon or nitrogen to prevent degradation from moisture and air.[8] While some are stable at room temperature, refrigeration or freezing is often recommended for long-term storage to maintain their integrity.[8]
Sources
- 1. pdf.benchchem.com [pdf.benchchem.com]
- 2. orca.cardiff.ac.uk [orca.cardiff.ac.uk]
- 3. diva-portal.org [diva-portal.org]
- 4. Flow Synthesis of Diaryliodonium Triflates - PMC [pmc.ncbi.nlm.nih.gov]
- 5. pubs.acs.org [pubs.acs.org]
- 6. Thieme E-Journals - Synlett / Abstract [thieme-connect.de]
- 7. The Diaryliodonium(III) Salts Reaction With Free-Radicals Enables One-Pot Double Arylation of Naphthols - PMC [pmc.ncbi.nlm.nih.gov]
- 8. reddit.com [reddit.com]
Stability and storage conditions for [4-(octyloxy)phenyl]phenyl]iodonium
Welcome to the technical support center for [4-(octyloxy)phenyl]phenyl]iodonium salts. This guide is designed for researchers, scientists, and drug development professionals to ensure the stability and proper handling of these versatile arylation reagents. Here, you will find in-depth answers to frequently asked questions and troubleshooting guides for common issues encountered during experimental workflows.
Frequently Asked Questions (FAQs)
Q1: What are the ideal long-term storage conditions for [4-(octyloxy)phenyl]phenyl]iodonium salts?
For optimal long-term stability, [4-(octyloxy)phenyl]phenyl]iodonium salts, such as the hexafluorophosphate or triflate derivatives, should be stored at 2-8°C .[1] The container, preferably an amber glass vial to prevent light exposure, should be tightly sealed and placed within a desiccator to create a dry environment.[2][3] For maximum shelf-life, flushing the vial with an inert gas like argon or nitrogen before sealing is highly recommended to displace air and moisture.[1][3]
Scientific Rationale: Several factors can contribute to the degradation of diaryliodonium salts over time. Lower temperatures slow down the rate of potential decomposition reactions.[4][5] The exclusion of light is critical as these compounds can be sensitive to UV radiation, which can initiate photochemical decomposition.[3][6] Moisture can lead to hydrolysis or other unwanted reactions, hence the recommendation for a desiccated environment.[2]
Q2: My lab stores this reagent at room temperature. Is this a problem?
While many diaryliodonium salts are solids that exhibit good stability at ambient temperature for shorter periods, refrigeration is recommended for long-term storage to ensure consistent performance in your experiments.[2][3] If you have been storing the reagent at room temperature, it is advisable to check for any visual changes (see Troubleshooting section) before use. For future purchases, we recommend adhering to the 2-8°C storage condition.
Q3: How does the counter-anion (e.g., PF₆⁻, OTf⁻, SbF₆⁻) affect the stability and handling of the salt?
The counter-anion plays a significant role in the physical and chemical properties of the diaryliodonium salt, including its thermal stability, solubility, and hygroscopicity.[5]
| Counter-Anion | Typical Properties Affecting Stability & Handling |
| Hexafluorophosphate (PF₆⁻) | Generally provides good thermal stability and is relatively non-hygroscopic. |
| Triflate (OTf⁻) | Often enhances solubility in organic solvents.[7] May be more susceptible to moisture than PF₆⁻ salts. |
| Hexafluoroantimonate (SbF₆⁻) | Similar to PF₆⁻, offering good stability.[1][8][9][10][11][12] |
Causality Explained: The interaction between the iodonium cation and the counter-anion influences the crystal lattice energy and the overall stability of the salt. More weakly coordinating anions, like those listed above, generally lead to more stable and isolable salts.
Q4: Can I handle [4-(octyloxy)phenyl]phenyl]iodonium salts on the open bench?
Yes, these salts are generally air and moisture-stable, allowing for handling on an open bench for the duration of weighing and preparing solutions.[7][13] However, to minimize the absorption of atmospheric moisture, it is best practice to work efficiently and promptly reseal the container after use. For extended manipulations, working in a glove box or under a stream of inert gas is ideal.
Troubleshooting Guide
This section addresses specific issues you might encounter, providing potential causes and actionable solutions.
Problem 1: The material has changed color (e.g., from white to yellow/brown) upon storage.
-
Potential Cause: This often indicates some level of degradation, which could be initiated by exposure to light, heat, or impurities. Photodecomposition is a common pathway for diaryliodonium salts.[3][6]
-
Troubleshooting Steps:
-
Assess the Extent: A slight color change may not significantly impact a robust reaction, but it is a warning sign.
-
Purity Check: If you have access to analytical instrumentation, consider running a quick purity check (e.g., ¹H NMR or melting point). A broadened or depressed melting point compared to the literature value suggests the presence of impurities.
-
Purification: If the material is deemed impure and you have the expertise, recrystallization can be attempted. However, for critical applications, using a fresh, uncompromised batch of the reagent is the safest option.
-
Preventative Measures: Review your storage protocol. Ensure the material is consistently stored in a dark, dry, and cold environment as recommended.
-
Problem 2: I am observing inconsistent results or lower yields in my arylation reaction.
-
Potential Cause: Assuming all other reaction parameters are controlled, this could be due to a gradual degradation of the diaryliodonium salt, leading to a lower concentration of the active reagent.
-
Troubleshooting Workflow:
Caption: Key environmental factors leading to the degradation of diaryliodonium salts.
References
- Beringer, F. M., & Bodlaender, P. (n.d.). Catalytic decomposition and chemical reduction of diaryliodonium salts. Reactions involving ligand transfer. The Journal of Organic Chemistry.
- BenchChem. (2025). Technical Support Center: Diaryliodonium Salt Synthesis.
- Xiao, Z. (2020). Arylation Reactions Using Diaryliodonium Salts. Newcastle University Theses.
- Olofsson, B., et al. (n.d.). New Reactivity in Diaryliodonium Salt Chemistry. Diva-portal.org.
- ProQuest. (n.d.). Speciation of Diaryliodonium Salts in Solution and Their Reactivity towards N-nucleophiles (Phthalimide and Amines) and O-nucleophiles (Phenols and Phenoxide).
- Reddit. (2022). Diaryliodonium salt stability. r/Chempros.
- Frontiers. (2020). Heteroaryliodonium(III) Salts as Highly Reactive Electrophiles.
- (n.d.). Synthesis of diaryliodonium salts for use in nucleophilic substitution reactions.
- Olofsson, B. (n.d.). Diaryliodonium Salts. DiVA portal.
- RSC Publishing. (2022). Diaryliodonium(III)
- Xiao, Z. (2020). Arylation Reactions Using Diaryliodonium Salts. Newcastle University eTheses.
- MySkinRecipes. (n.d.). (4-(Octyloxy)phenyl)(phenyl)
- ACS Publications. (2022). Symmetric Iodonium Salts Based on Benzylidene as One-Component Photoinitiators for Applications in 3D Printing.
- BenchChem. (2025).
- IBM Research. (2002). Photochemistry of Diaryliodonium Salts for Journal of Organic Chemistry.
- Olofsson, B. (n.d.). Diaryliodonium Salts. Diva-portal.org.
- CORA. (2019). Synthesis of a diaryliodonium salt and its use in the direct arylation of indole: a two-step experiment for.
- ACS Publications. (n.d.).
- Sigma-Aldrich. (n.d.). (4-(Octyloxy)phenyl)(phenyl)
- ACS Publications. (n.d.). Catalytic decomposition and chemical reduction of diaryliodonium salts. Reactions involving ligand transfer. The Journal of Organic Chemistry.
- CORE. (n.d.). Investigation of Iodonium Salts: Synthesis, Stability and Reactivity.
- RSC Publishing. (2021). Scalable electrochemical synthesis of diaryliodonium salts. Organic & Biomolecular Chemistry.
-
TCI Chemicals. (n.d.). iodonium Hexafluoroantimonate.
- ACS Publications. (2025). Photocatalytic Activation of Heterocyclic Iodonium Ylides for the Synthesis of Dihydrofuropyranones and Dihydrofuropyridones. The Journal of Organic Chemistry.
- NIH. (n.d.). Silver-Catalyzed (Z)-β-Fluoro-vinyl Iodonium Salts from Alkynes: Efficient and Selective Syntheses of Z-Monofluoroalkenes.
-
Tokyo Chemical Industry (India) Pvt. Ltd. (n.d.). iodonium Hexafluoroantimonate.
- PMC. (n.d.). Synthesis of Multifunctional Aryl(trifloxyalkenyl)
- ResearchGate. (n.d.).
- NIH. (2013).
-
TCI Chemicals. (n.d.). iodonium Hexafluoroantimonate.
- PDXScholar. (2022). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and A....
- Organic Chemistry Portal. (n.d.). Iodonium salt synthesis.
- ResearchGate. (2025). Efficient One-Pot Synthesis of Bis(4-Tert-Butylphenyl)
- Organic Syntheses. (n.d.). Discussion Addendum for: (Phenyl)[2-(trimethylsilyl)phenyl]iodonium Triflate. An Efficient and Mild Benzyne Precursor.
-
CymitQuimica. (n.d.). iodonium Hexafluoroantimonate.
- (n.d.). One-Pot Synthesis of Diaryliodonium Salts Using Toluenesulfonic Acid: A Fast Entry to Electron-Rich.
- PubChem. (n.d.). p-(Octyloxyphenyl)
- RSC Publishing. (n.d.). Kinetics of alkaline hydrolysis of quaternary phosphonium salts. The influence of aprotic solvents on the hydrolysis of ethyl(phenyl)phosphonium iodides. Journal of the Chemical Society, Perkin Transactions 2.
-
Apical Scientific Sdn. Bhd. (n.d.). Fine Chemicals : iodonium Hexafluoroantimonate, 5g, [Purity: >98.0%(HPLC)(qNMR)] /DG.
-
Tokyo Chemical Industry Co., Ltd.(JP). (n.d.). iodonium Hexafluoroantimonate.
Sources
- 1. (4-(Octyloxy)phenyl)(phenyl)iodonium hexafluorostibate(V) [myskinrecipes.com]
- 2. pdf.benchchem.com [pdf.benchchem.com]
- 3. reddit.com [reddit.com]
- 4. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 5. Newcastle University eTheses: Arylation Reactions Using Diaryliodonium Salts [theses.ncl.ac.uk]
- 6. Photochemistry of Diaryliodonium Salts for Journal of Organic Chemistry - IBM Research [research.ibm.com]
- 7. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 8. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | Tokyo Chemical Industry (India) Pvt. Ltd. [tcichemicals.com]
- 9. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate [cymitquimica.com]
- 10. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | C20H26F6IOSb | CID 21889414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 11. Fine Chemicals : [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate, 5g, [Purity: >98.0%(HPLC)(qNMR)] /DG [order.apicalscientific.com]
- 12. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | Tokyo Chemical Industry Co., Ltd.(JP) [tcichemicals.com]
- 13. pubs.rsc.org [pubs.rsc.org]
Technical Support Center: Optimizing Diaryliodonium Salt Photoinitiator Efficiency
Welcome to the technical support hub for researchers, scientists, and drug development professionals working with diaryliodonium salt photoinitiators. As a Senior Application Scientist, my goal is to provide you with not just protocols, but a deeper understanding of the factors governing the efficiency of your photopolymerization experiments. This guide is structured in a question-and-answer format to directly address the challenges you may encounter and to explain the causality behind the recommended solutions.
Frequently Asked Questions: Fundamental Principles
Q1: How do diaryliodonium salts actually initiate polymerization?
Diaryliodonium salts (Ar₂I⁺X⁻) are a class of onium salts that function as potent photoacid generators (PAGs) for cationic polymerization or as a source of free radicals.[1] Upon exposure to ultraviolet (UV) light, the C-I bond cleaves, generating reactive species that initiate the polymerization process.[2] The initiation mechanism can occur via two primary pathways:
-
Direct Photolysis: The iodonium salt itself absorbs a photon (typically in the short to mid-UV range, 230–300 nm) and undergoes decomposition.[3][4] This decomposition can be homolytic (forming an aryl radical and an aryliodinium radical cation) or heterolytic (forming an aryl cation and an iodoarene).[2][5] In cationic polymerization, the subsequent reaction with the solvent or monomer generates a Brønsted acid (H⁺), which is the true initiating species.[1][5]
-
Photosensitization (Indirect): This is the most common and versatile method, extending the salt's activity to longer UV and visible wavelengths.[3] A separate molecule, the photosensitizer (PS), absorbs light at a wavelength where the iodonium salt does not.[6][7] The excited photosensitizer ([PS]*) then transfers an electron to the iodonium salt, which rapidly decomposes.[3][8] This electron transfer process is highly efficient and irreversible, preventing back-electron transfer.[3]
Caption: Mechanism of photosensitized initiation.
Troubleshooting Guide: Common Experimental Issues
This guide addresses specific issues you may encounter during your experiments, providing potential causes and actionable solutions grounded in the chemistry of the system.
Q2: My polymerization is extremely slow or isn't starting at all. What's wrong?
This is a common issue that can almost always be traced back to a mismatch between the light source, the photoinitiator system, and the formulation chemistry.
Possible Causes & Solutions:
-
Wavelength Mismatch: Standard diaryliodonium salts have very low light absorption above 300 nm.[4][7][9] If you are using a UV-A (365 nm) or visible light (e.g., 405 nm) source, the iodonium salt is not absorbing enough energy to initiate.
-
Solution: You must incorporate a photosensitizer that absorbs strongly at the emission wavelength of your light source.[3][9] Examples include thioxanthone derivatives, anthracenes, or coumarins.[2][9][10] The sensitizer acts as the antenna, capturing the light and transferring the energy to the iodonium salt.
-
-
Insufficient Light Intensity: The total energy delivered to the sample may be too low to generate a sufficient concentration of initiating species.[4]
-
Solution: Increase the light intensity or move the sample closer to the source. Be aware that excessive intensity can sometimes lead to side reactions or material degradation.
-
-
Presence of Basic Inhibitors: Cationic polymerization is initiated by a strong acid. Any basic impurities in your monomer or formulation (e.g., amines, residual catalysts) will neutralize the photogenerated acid, effectively preventing initiation.[4]
-
Solution: Purify your monomers and solvents to remove basic contaminants. Check the technical data sheets for stabilizers that may be present and consider removing them if they are basic in nature.
-
-
Incorrect Photoinitiator Concentration: The concentration can be too low for efficient light absorption or too high, causing an "inner filter" effect where the surface layer absorbs all the light, preventing it from penetrating the full depth of the sample.[4]
-
Solution: Optimize the concentration, typically starting in the range of 0.5-2.0 wt%. For thicker samples, a lower concentration is often more effective.
-
Caption: Troubleshooting workflow for low polymerization efficiency.
Q3: My sample cures on the surface but remains liquid underneath. Why?
This is a classic sign of limited light penetration, often exacerbated by the formulation itself.
Possible Causes & Solutions:
-
High Photoinitiator/Photosensitizer Concentration: As mentioned above, this leads to the "inner filter" effect. The top layer cures rapidly and becomes opaque, blocking light from reaching the lower layers.
-
Solution: Reduce the concentration of the light-absorbing species (initiator or sensitizer). This allows for deeper light penetration and a more uniform cure.
-
-
Highly Pigmented or Filled Systems: Pigments (like TiO₂) and fillers can scatter or absorb the UV light, severely limiting the cure depth.[11]
-
Solution: Select a photosensitizer that absorbs at a longer wavelength where the pigment's absorption is lower.[11] For example, using a visible light sensitizer can significantly improve cure depth in TiO₂-filled systems. Additionally, using a photoinitiator with high quantum yield can help maximize the efficiency of the photons that do penetrate.
-
Deep Dive: Key Factors Affecting Efficiency
Q4: How does the chemical structure of the iodonium salt affect its performance?
The structure of both the cation (Ar₂I⁺) and the anion (X⁻) are critical to the initiator's overall efficiency.
-
The Cation (Ar₂I⁺):
-
Aromatic Substituents: The type and position of substituents on the aryl rings influence the salt's reduction potential and absorption characteristics.[2][3] Electron-withdrawing groups (EWGs) on the aryl rings can sometimes lead to a higher polymerization rate.[3][12] Conversely, strategically placed electron-donating groups can be used to red-shift the absorption spectrum, making the salt more active at longer wavelengths.[9]
-
Symmetry: Symmetrical salts are often preferred for synthetic ease, but asymmetrical salts can be designed to selectively transfer a desired aryl radical.[9][12]
-
-
The Anion (X⁻):
-
Role in Cationic Polymerization: The anion's role is paramount. Upon photolysis, the generated proton combines with this anion to form the initiating acid (H⁺X⁻). The anion must be non-nucleophilic to prevent it from terminating the growing polymer chain.
-
Impact on Reactivity: The less nucleophilic the anion, the more "free" and reactive the cationic propagating center will be, leading to a faster polymerization rate. That is why anions like hexafluoroantimonate (SbF₆⁻), hexafluorophosphate (PF₆⁻), and tetra(pentafluorophenyl)borate (B(C₆F₅)₄⁻) are highly effective, as they are very weakly coordinating.[1][5][10]
-
| Factor | Influence on Efficiency | Rationale |
| Cation Structure | Affects absorption λ, reduction potential, and radical/cation generation. | Substituents can be tuned to either improve light absorption at desired wavelengths or increase the electrochemical potential for electron transfer.[9][12] |
| Anion Nucleophilicity | Critically important. Low nucleophilicity leads to high polymerization rates. | A non-nucleophilic anion (e.g., SbF₆⁻) creates a highly reactive, non-terminated propagating chain, increasing efficiency.[5][10] |
| Photosensitizer | Extends spectral response to longer λ (UV-A, Visible). | Enables the use of safer, more energy-efficient light sources like LEDs by absorbing light the iodonium salt cannot.[3][6] |
| Monomer Reactivity | Determines the intrinsic rate of propagation. | Monomers with higher ring strain (e.g., oxetanes vs. epoxides) or more stable cationic intermediates will polymerize faster. |
| Light Intensity | Directly proportional to the rate of initiation (at low concentrations). | Higher photon flux generates more initiating species per unit time.[4] |
Q5: When selecting a photosensitizer, what properties are most important?
The choice of photosensitizer is arguably as important as the choice of the iodonium salt itself.
-
Absorption Spectrum: The sensitizer's peak absorption (λₘₐₓ) must overlap significantly with the emission spectrum of your light source (e.g., 365 nm, 405 nm LED).[10]
-
Oxidation Potential: For the electron transfer mechanism to be efficient, the sensitizer must be easily oxidized in its excited state. The thermodynamics of the electron transfer (calculated via the Rehm-Weller equation) should be favorable (ΔG < 0).[6]
-
Solubility: The sensitizer must be soluble and compatible with the monomer formulation to ensure a homogeneous system.[6] Poor solubility can lead to inconsistent results.
Experimental Protocol: Monitoring Polymerization Kinetics with RT-FTIR
Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for measuring the rate and extent of polymerization by monitoring the disappearance of a characteristic monomer absorption band.
Objective: To quantify the photopolymerization kinetics of an epoxy monomer using a diaryliodonium salt/photosensitizer system.
Materials:
-
Epoxy monomer (e.g., 3,4-epoxycyclohexylmethyl 3,4-epoxycyclohexanecarboxylate, CADE)
-
Diaryliodonium salt (e.g., (4-tert-butylphenyl)phenyliodonium PF₆⁻)
-
Photosensitizer (e.g., 2-isopropylthioxanthone, ITX)
-
FTIR spectrometer with a photocalorimetry accessory or a custom setup with a UV/Vis LED light source.
Procedure:
-
Formulation Preparation: Prepare the formulation in a light-protected vial (e.g., amber glass). For example: 98 wt% CADE, 1.5 wt% iodonium salt, 0.5 wt% ITX. Mix thoroughly until all components are dissolved.
-
Sample Preparation: Place a single drop of the liquid formulation between two transparent salt plates (e.g., KBr or BaF₂) separated by a calibrated spacer (e.g., a 25 µm thick polymer film) to create a thin film of known thickness.
-
Baseline Spectrum: Place the sample assembly in the FTIR spectrometer and record an initial IR spectrum before irradiation. Identify the characteristic absorption band for the epoxy group (e.g., ~790 cm⁻¹).[2]
-
Initiate Photopolymerization: While continuously collecting IR spectra (e.g., 1 scan per second), turn on the light source (e.g., 365 nm LED at a known intensity) to irradiate the sample.
-
Data Collection: Continue collecting spectra until the peak height of the epoxy band no longer changes, indicating the reaction has reached its maximum conversion.
-
Data Analysis:
-
Calculate the conversion at each time point (t) using the following formula:
-
Conversion (%) = (1 - [Area(t) / Area(0)]) * 100
-
Where Area(t) is the area of the epoxy peak at time t, and Area(0) is the initial peak area.
-
-
Plot Conversion (%) versus Irradiation Time (s) to generate the polymerization profile. The slope of this curve represents the rate of polymerization.
-
References
-
Bulut, U., & Crivello, J. V. (2010). Long Wavelength Photosensitizers for Diaryliodonium Salts Based on the 2-Benzyl-2H-benzo[d][3][5][6]triazole Chromophore. Journal of Macromolecular Science, Part A, 47(11), 1057-1064.
- Kabatc, J., Ortyl, J., & Kostrzewska, K. (2017).
- Crivello, J. V. (2007). Diaryliodonium Salt Photoacid Generators.
- Fouassier, J. P., et al. (1993). Photochemistry and Photopolymerization Activity of Diaryliodonium Salts. Journal of Macromolecular Science, Part A, 31(6), 677-700.
- Aida, T., et al. (2018). Metal-free photoinitiated controlled cationic polymerization of isopropyl vinyl ether using diaryliodonium salts. Polymer Chemistry, 9(1), 50-54.
- Crivello, J. V., & Lam, J. H. W. (1978). Diaryliodonium Salts.
- BenchChem Technical Support Team. (2025).
- Fouassier, J. P., et al. (2025). Photochemistry And Photopolymerization Activity Of Diaryliodonium Salts.
- Wang, K., et al. (1998). Novel Visible Squarylium Photosensitized Polymerization System- Dye / Diaryliodonium Salt Combination. Journal of Photopolymer Science and Technology, 11(2), 221-224.
- Ortyl, J., et al. (2023). Push–pull coumarin-based one-component iodonium photoinitiators for cationic nanocomposite 3D-VAT printing. Polymer Chemistry, 14(25), 2966-2980.
- Yusubov, M. S., et al. (2021). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journal of Organic Chemistry, 17, 2309-2317.
- Ortyl, J., et al. (2022). Symmetric Iodonium Salts Based on Benzylidene as One-Component Photoinitiators for Applications in 3D Printing.
- Takahashi, E., & Shirai, A. (2002). Novel Diaryliodonium Salts for Cationic Photopolymerization. Journal of Photopolymer Science and Technology, 15(1), 131-136.
Sources
- 1. pubs.acs.org [pubs.acs.org]
- 2. tandfonline.com [tandfonline.com]
- 3. New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates - RSC Advances (RSC Publishing) DOI:10.1039/C7RA05978G [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. researchgate.net [researchgate.net]
- 6. tandfonline.com [tandfonline.com]
- 7. researchgate.net [researchgate.net]
- 8. jstage.jst.go.jp [jstage.jst.go.jp]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Push–pull coumarin-based one-component iodonium photoinitiators for cationic nanocomposite 3D-VAT printing - Polymer Chemistry (RSC Publishing) DOI:10.1039/D3PY00359K [pubs.rsc.org]
- 11. Novel Diaryliodonium Salts for Cationic Photopolymerization [jstage.jst.go.jp]
- 12. Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides - PMC [pmc.ncbi.nlm.nih.gov]
Technical Support Center: Optimizing Arylation Reactions with Diaryliodonium Salts
Welcome to the technical support hub for researchers, chemists, and process development professionals utilizing diaryliodonium salts in arylation reactions. This guide is designed to provide practical, in-depth solutions to common challenges encountered in the lab. Drawing from established principles and field-proven insights, we aim to explain the causality behind experimental choices, ensuring you can not only solve immediate problems but also build robust and reproducible processes.
Part 1: Troubleshooting Guide
This section addresses specific experimental failures in a direct question-and-answer format.
Q1: Why is my reaction yield consistently low or showing no conversion?
Low yield is the most common issue and can stem from several factors, from reagent quality to subtle mechanistic roadblocks. Let's break down the potential causes and solutions.
Potential Cause 1: Purity and Stability of the Diaryliodonium Salt Diaryliodonium salts, while generally stable solids, can be sensitive to light and moisture over long periods.[1] Decomposition can lead to inactive starting material and inconsistent results.
-
Solution:
-
Verify Purity: Before use, confirm the salt's purity via ¹H NMR or LC-MS.
-
Proper Storage: Store salts in amber vials or wrapped in foil, preferably in a desiccator or freezer (-20 °C) to protect from light and moisture.[1]
-
Use Freshly Prepared Salts: For sensitive substrates, consider using freshly synthesized diaryliodonium salts. Efficient one-pot procedures are widely available.[2]
-
Potential Cause 2: Inefficient Catalyst Activity (For Metal-Catalyzed Reactions) In copper- or palladium-catalyzed systems, the catalyst's oxidation state and coordination environment are critical.
-
Solution:
-
Select the Right Catalyst: For N-arylation or O-arylation, copper(I) salts like CuI or Cu(OTf)₂ are often effective.[3][4] For C-H arylations, palladium catalysts such as Pd(OAc)₂ are common.[5][6][7]
-
Optimize Catalyst Loading: While 5-10 mol% is a standard starting point, reactions with challenging substrates may require higher loadings. However, excessively high catalyst loading can sometimes lead to side reactions. It's crucial to screen a range, for instance, from 2 mol% to 15 mol%.
-
Consider Ligands: The absence of a suitable ligand (if required) can prevent the formation of the active catalytic species. For Pd-catalyzed C-H arylations, ligands like 1,3-bis(diphenylphosphino)propane (dppp) can be crucial.[5]
-
Potential Cause 3: Inappropriate Base or Solvent The choice of base and solvent profoundly impacts reaction kinetics and solubility.
-
Solution:
-
Base Selection: The base must be strong enough to deprotonate the nucleophile but not so strong as to decompose the diaryliodonium salt. Inorganic bases like K₃PO₄, Cs₂CO₃, or organic bases like DIPEA are common choices.[5]
-
Solvent Screening: Ensure all components, especially the salt and the nucleophile, are soluble in the chosen solvent at the reaction temperature. Toluene, DCE, CH₃CN, and DMF are frequently used.[3][5][8] A summary of common solvents is provided below.
-
| Solvent | Common Applications | Notes |
| Dichloromethane (DCM) | Metal-free arylations, good solubility for many salts. | Low boiling point limits reaction temperature. |
| 1,2-Dichloroethane (DCE) | Higher temperature Cu- and Pd-catalyzed reactions.[5][9] | Allows for higher reaction temperatures than DCM. |
| Acetonitrile (CH₃CN) | Pd-catalyzed C-H arylations.[5] | Good coordinating solvent, can influence catalyst activity. |
| Toluene | High-temperature reactions, particularly for less reactive substrates.[3] | Non-polar, good for solubilizing organic substrates. |
| Dimethylformamide (DMF) | General purpose, good solvating power for a wide range of substrates.[8] | High boiling point, but can be difficult to remove. |
Q2: I'm observing significant formation of side products. How can I improve selectivity?
Side product formation often points to competing reaction pathways. Identifying the likely culprits is the first step to suppression.
Potential Cause 1: Homocoupling of the Nucleophile or Aryl Group This is often a result of catalyst oxidation state issues or single-electron transfer (SET) pathways.
-
Solution:
-
Use an Inert Atmosphere: Although many reactions are robust, performing them under an inert atmosphere (N₂ or Ar) can minimize oxidative side reactions.
-
Modify Ligands: In metal-catalyzed reactions, ligands can stabilize the active catalyst and prevent unwanted side pathways.
-
Rule out SET: Adding a radical scavenger like benzophenone or BHT can help determine if a SET mechanism is at play. If the reaction is inhibited, a radical pathway is likely.[3]
-
Potential Cause 2: Transfer of the "Wrong" Aryl Group from an Unsymmetrical Salt When using an unsymmetrical diaryliodonium salt (Ar¹-I⁺-Ar²), the goal is to selectively transfer one aryl group.
-
Solution:
-
Electronic Control (Metal-Free): In metal-free reactions, the more electron-deficient aryl group is typically transferred preferentially.[10][11]
-
Steric Control (Metal-Catalyzed): In many copper- or palladium-catalyzed systems, the less sterically hindered aryl group is transferred.[11]
-
Employ a "Dummy" Group: To ensure selective transfer of a desired aryl group (Ar), use a salt of the structure [Ar-I⁺-Dummy]X. A sterically bulky and/or electron-rich dummy group will resist transfer. Mesityl (Mes) and 2,4,6-trimethoxyphenyl (TMP) are excellent, widely-used dummy groups.[5][7][12]
-
Potential Cause 3: Formation of Aryne Intermediates In the presence of a strong base, diaryliodonium salts can undergo elimination to form highly reactive aryne intermediates, leading to a mixture of regioisomeric products.
-
Solution:
-
Use a Milder Base: Switch from a very strong base (like an alkoxide) to a weaker one (like K₂CO₃ or Et₃N).
-
Lower the Reaction Temperature: Aryne formation is often more prevalent at higher temperatures.
-
Use an Aryne Trap: To confirm the presence of arynes, add a trapping agent like furan. Formation of the corresponding Diels-Alder adduct is strong evidence for an aryne pathway.
-
Part 2: Frequently Asked Questions (FAQs)
This section covers broader conceptual questions to deepen your understanding of the chemistry.
Q3: What is the general mechanism for a copper-catalyzed arylation?
While the precise mechanism can be substrate-dependent, a widely accepted catalytic cycle for Cu-catalyzed N-arylation involves a Cu(I)/Cu(III) cycle.[5][13]
-
Oxidative Addition: A Cu(I) species reacts with the diaryliodonium salt (Ar₂I⁺X⁻) in an oxidative addition step. This forms a highly electrophilic Cu(III) intermediate ([Ar-Cu(III)-Ar]⁺) and releases an iodoarene (ArI).
-
Coordination & Deprotonation: The nucleophile (e.g., an amine, R₂NH) coordinates to the Cu(III) center. A base then deprotonates the nucleophile.
-
Reductive Elimination: The aryl group and the nucleophile couple and are eliminated from the copper center, forming the desired C-N bond and regenerating the active Cu(I) catalyst.
Below is a simplified visualization of this process.
Caption: Simplified Cu(I)/Cu(III) Catalytic Cycle
Q4: How do I choose the right diaryliodonium salt for my reaction?
The choice of salt depends on the reaction type, desired selectivity, and experimental conditions.
Sources
- 1. reddit.com [reddit.com]
- 2. Sustainable and scalable one-pot synthesis of diaryliodonium salts - Chemical Communications (RSC Publishing) DOI:10.1039/D5CC00774G [pubs.rsc.org]
- 3. Copper-catalyzed transformation of alkyl nitriles to N-arylacetamide using diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 4. chemrxiv.org [chemrxiv.org]
- 5. mdpi.com [mdpi.com]
- 6. pubs.acs.org [pubs.acs.org]
- 7. Synthetic and Mechanistic Studies of Pd-Catalyzed C–H Arylation with Diaryliodonium Salts: Evidence for a Bimetallic High Oxidation State Pd Intermediate - PMC [pmc.ncbi.nlm.nih.gov]
- 8. researchgate.net [researchgate.net]
- 9. pubs.acs.org [pubs.acs.org]
- 10. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 11. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 12. Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 13. chemistry.illinois.edu [chemistry.illinois.edu]
Preventing side reactions in diaryliodonium salt-mediated couplings
Welcome to the Technical Support Center for diaryliodonium salt-mediated couplings. This guide is designed for researchers, scientists, and drug development professionals to navigate and troubleshoot common challenges encountered during these powerful arylation reactions. Diaryliodonium salts are prized for their high reactivity, stability, and mild reaction conditions, serving as potent electrophilic arylating agents.[1][2][3][4][5] However, their high reactivity can also lead to undesired side reactions. This resource provides in-depth, mechanistically grounded solutions to help you optimize your reaction outcomes.
Section 1: Understanding the Reaction Landscape
Diaryliodonium salts ([Ar¹Ar²I]⁺X⁻) are hypervalent iodine(III) compounds that excel at transferring an aryl group to a wide range of nucleophiles.[5][6][7] The desired transformation, a ligand coupling reaction, typically proceeds via nucleophilic attack on the iodine center, followed by reductive elimination to form the C-Ar or Heteroatom-Ar bond and release an iodoarene byproduct.[8][9]
However, several competing pathways can diminish the yield of the desired product. The most common side reactions include:
-
Homocoupling: Formation of a biaryl (Ar-Ar) from the diaryliodonium salt.
-
Protodeiodination: Loss of the iodine moiety from the salt, resulting in an arene.
-
Aryne Formation: Generation of a highly reactive aryne intermediate, leading to various undesired products.[7]
-
Solvent Reactivity: The solvent itself can act as a nucleophile, leading to unwanted arylated byproducts.[10]
-
Poor Chemoselectivity (for unsymmetrical salts): Transfer of the incorrect aryl group (the "dummy" or "auxiliary" ligand) to the nucleophile.[11]
This guide will address each of these issues in a practical, question-and-answer format.
Section 2: Troubleshooting Guide - Q&A Format
Issue 1: Low Yield of the Desired Cross-Coupling Product and Formation of Biaryl Byproducts (Homocoupling)
Question: "My reaction is producing a significant amount of homocoupled biaryl (Ar-Ar) instead of my desired arylated product. What is causing this and how can I fix it?"
Answer:
Mechanistic Insight: Homocoupling is a common side reaction, particularly in transition-metal-catalyzed couplings (e.g., with copper or palladium). It can arise from several pathways. In copper-catalyzed reactions, a Cu(I) species can undergo oxidative addition into the I-Ar bond to form a Cu(III)-aryl intermediate.[1] If this intermediate reacts with another equivalent of the diaryliodonium salt or undergoes reductive elimination with another Cu(III)-aryl species, biaryl formation can occur. In metal-free reactions, radical pathways can also lead to homocoupling.
Troubleshooting Strategies:
-
Optimize the Catalyst and Ligand:
-
Rationale: The choice of catalyst and ligand is crucial for controlling the relative rates of the desired cross-coupling versus side reactions. The ligand can modulate the steric and electronic properties of the metal center, favoring the desired catalytic cycle.
-
Protocol:
-
Screen different copper sources (e.g., CuI, Cu(OAc)₂, Cu(OTf)₂). Cu(I) salts are often effective.
-
If using palladium, ensure the correct ligand is employed. Bidentate phosphine ligands like dppbz or NHC ligands like IMes can be effective in promoting the desired Pd(II)/Pd(IV) cycle and suppressing side reactions.[1]
-
Vary the catalyst loading. Sometimes, a lower catalyst loading can disfavor bimolecular side reactions.
-
-
-
Adjust the Reaction Temperature:
-
Rationale: Homocoupling pathways may have different activation energies than the desired cross-coupling. Lowering the temperature can often slow down the undesired reaction more significantly.
-
Protocol: Run a temperature screen, starting from room temperature and incrementally decreasing to 0 °C or below. Monitor the reaction progress by TLC or LC-MS to find the optimal temperature that maximizes the desired product formation while minimizing the biaryl.
-
-
Control Reagent Stoichiometry and Addition Rate:
-
Rationale: A high local concentration of the diaryliodonium salt can favor bimolecular side reactions like homocoupling.
-
Protocol: Instead of adding the diaryliodonium salt all at once, use a syringe pump to add it slowly over a period of several hours. This maintains a low, steady concentration of the arylating agent, favoring the reaction with your nucleophile.
-
| Parameter | Recommendation | Rationale |
| Catalyst | Screen Cu(I) vs. Cu(II); Use appropriate ligands (e.g., dppp, dppbz for Pd) | Modulates electronics and sterics at the metal center to favor the desired pathway.[1] |
| Temperature | Lower the reaction temperature (e.g., RT to 0 °C) | Side reactions may have a higher activation energy and will be slowed disproportionately. |
| Addition | Use slow addition of the iodonium salt | Minimizes high local concentrations that can promote bimolecular side reactions. |
Issue 2: Significant Formation of Arene Byproduct (Protodeiodination)
Question: "I am observing a large amount of the simple arene (Ar-H) corresponding to my transferred aryl group, indicating protodeiodination. Why is this happening?"
Answer:
Mechanistic Insight: Protodeiodination is the process where the diaryliodonium salt is reduced to an iodoarene and an arene. This can be promoted by trace amounts of water or other protic sources in the reaction mixture, especially under basic conditions or in the presence of a reducing agent. Certain solvents or additives can facilitate this undesired pathway.
Troubleshooting Strategies:
-
Ensure Anhydrous Conditions:
-
Rationale: Water is a common culprit in protodeiodination. Rigorously excluding moisture is critical.
-
Protocol:
-
Dry all glassware in an oven ( >120 °C) for several hours and cool under a stream of inert gas (N₂ or Ar).
-
Use anhydrous solvents, preferably freshly distilled or from a solvent purification system.
-
Use molecular sieves (4 Å) to scavenge any trace moisture in the reaction.[1]
-
-
-
Re-evaluate Your Choice of Base:
-
Rationale: Strong, non-nucleophilic bases are often required to deprotonate the nucleophile. However, some bases can promote side reactions. For instance, very strong bases in combination with protic impurities can accelerate protodeiodination.
-
Protocol: Screen a panel of bases. If you are using a strong base like t-BuOK, consider switching to an inorganic base like K₂CO₃ or Cs₂CO₃, which are often less prone to causing this side reaction.[11] The choice of base can be highly substrate-dependent.[12]
-
-
Solvent Selection:
-
Rationale: The solvent can influence the stability of the diaryliodonium salt and any reactive intermediates. Protic solvents should generally be avoided unless specifically required by the methodology.
-
Protocol: Switch from potentially protic or wet solvents to rigorously dried aprotic solvents like toluene, dioxane, or acetonitrile.
-
Issue 3: Evidence of Aryne Formation (Isomeric Products, Trapped Adducts)
Question: "My reaction is giving me a mixture of regioisomers, and I suspect it's due to an aryne intermediate. How can I confirm this and suppress it?"
Answer:
Mechanistic Insight: In the presence of a strong base, diaryliodonium salts can undergo elimination via deprotonation at the ortho-position to form a highly reactive aryne intermediate.[6][8] This aryne can then be trapped by nucleophiles at two different positions, leading to a loss of regioselectivity. This pathway is more common with electron-rich diaryliodonium salts.[7]
Troubleshooting Strategies:
-
Use a Milder Base:
-
Rationale: Aryne formation is typically initiated by a strong base. Switching to a weaker base can completely shut down this pathway.
-
Protocol: Replace strong bases like NaOtBu or TMP-Li with milder inorganic bases such as K₂CO₃, Cs₂CO₃, or even an organic base like Et₃N.[11]
-
-
Lower the Reaction Temperature:
-
Rationale: The elimination reaction to form the aryne often requires a higher activation energy than the desired ligand coupling.
-
Protocol: Perform the reaction at a lower temperature (e.g., move from 80 °C to room temperature or 0 °C).
-
-
Add an Aryne Trap for Diagnosis:
-
Rationale: To confirm if an aryne is being formed, you can add a known aryne-trapping agent to the reaction.
-
Protocol: Add an excess (e.g., 5 equivalents) of furan or tetraphenylcyclopentadienone to a small-scale test reaction. If you observe the corresponding Diels-Alder adduct by LC-MS or GC-MS, it is strong evidence for an aryne pathway.
-
Issue 4: Poor Chemoselectivity with Unsymmetrical Salts
Question: "I'm using an unsymmetrical diaryliodonium salt (Ar¹(Ar²)I⁺X⁻) to transfer Ar¹, but I'm getting a mixture of Ar¹-Nu and Ar²-Nu. How do I improve the selectivity?"
Answer:
Mechanistic Insight: In unsymmetrical diaryliodonium salts, one aryl group (Ar²) is intended to be a non-transferable "dummy" or "auxiliary" group. The selectivity of transfer depends on the reaction conditions and the intrinsic properties of the aryl groups.
-
Metal-Free Conditions: The more electron-deficient aryl group is typically transferred preferentially.[12]
-
Transition-Metal-Catalyzed Conditions: The less sterically hindered aryl group is usually transferred.[12]
Troubleshooting Strategies:
-
Choose the Right "Dummy" Group:
-
Rationale: An effective dummy group is designed to be a poor leaving group under the chosen reaction conditions.
-
Protocol:
-
For metal-free reactions, use a highly electron-rich dummy group like 2,4,6-trimethoxyphenyl (TMP).[9][13] Its electron-donating methoxy groups make it a poor electrophile.
-
For metal-catalyzed reactions, use a sterically bulky dummy group like mesityl (Mes) or a 2,6-disubstituted phenyl group.[1] The steric hindrance around the iodine-aryl bond disfavors oxidative addition of that bond to the metal center.
-
-
-
Match Conditions to the Desired Outcome:
-
Rationale: The mechanistic dichotomy between metal-free and catalyzed reactions can be exploited to control selectivity.
-
Protocol: If your desired transferable group is electron-rich but less hindered, a palladium- or copper-catalyzed protocol is likely your best choice. If your desired group is electron-poor, a metal-free reaction may provide superior selectivity.
-
| Dummy Group | Key Feature | Optimal Condition | Reason for Selectivity |
| Mesityl (Mes) | Sterically Hindered | Metal-Catalyzed | Disfavors oxidative addition of the I-Mes bond.[1] |
| TMP | Electron-Rich | Metal-Free | Makes the TMP ring a poor electrophile for nucleophilic attack.[9] |
| Thienyl | Electron-Rich | Metal-Free | Often used as an easily removable, non-transferring group.[9] |
Section 3: Frequently Asked Questions (FAQs)
Q1: How should I store my diaryliodonium salts? A: Diaryliodonium salts are generally stable, solid compounds.[1][6] However, they can be sensitive to light and moisture.[14] It is best practice to store them in an amber glass vial or a container protected from light, in a cool, dry place like a desiccator or a freezer (-20 °C) for long-term storage.[14] Always handle them under an inert atmosphere if possible, especially if the compound is known to be hygroscopic.
Q2: My diaryliodonium salt seems to be decomposing upon heating in DMSO. What's happening? A: Dimethyl sulfoxide (DMSO) is a versatile solvent, but it is not always inert. At elevated temperatures, DMSO can be arylated by reactive diaryliodonium salts. This can lead to the formation of 2-thiomethylphenols via a postulated thia-Sommelet–Hauser rearrangement.[10] If you observe unexpected byproducts when heating in DMSO, consider switching to a more inert solvent like dioxane, toluene, or N,N-dimethylformamide (DMF).
Q3: What is the role of the counterion (X⁻)? Does it matter? A: Yes, the counterion can significantly impact the salt's solubility, stability, and reactivity.[3] Weakly coordinating anions like triflate (OTf⁻), tetrafluoroborate (BF₄⁻), or hexafluorophosphate (PF₆⁻) are most common because they lead to highly electrophilic and reactive iodonium species.[1][15] Halide anions (Cl⁻, Br⁻, I⁻) are generally avoided as they are more nucleophilic and can lead to poor solubility and competing reactions.[3] In some specific cases, a coordinating counterion like acetate (OAc⁻) can play a beneficial role by acting as an internal base or ligand.[9][13]
Q4: Can I use these reagents for late-stage functionalization of complex molecules? A: Absolutely. One of the key advantages of diaryliodonium salt chemistry is its high functional group tolerance and mild reaction conditions, making it an excellent strategy for the late-stage diversification of complex molecules, including pharmaceuticals and natural products.[1][16]
References
Sources
- 1. mdpi.com [mdpi.com]
- 2. researchgate.net [researchgate.net]
- 3. Scalable electrochemical synthesis of diaryliodonium salts - Organic & Biomolecular Chemistry (RSC Publishing) DOI:10.1039/D1OB00457C [pubs.rsc.org]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. chemistry.illinois.edu [chemistry.illinois.edu]
- 6. pubs.rsc.org [pubs.rsc.org]
- 7. diva-portal.org [diva-portal.org]
- 8. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts - PMC [pmc.ncbi.nlm.nih.gov]
- 9. Iodoarene Activation: Take a Leap Forward toward Green and Sustainable Transformations - PMC [pmc.ncbi.nlm.nih.gov]
- 10. researchgate.net [researchgate.net]
- 11. BJOC - Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts [beilstein-journals.org]
- 12. theses.ncl.ac.uk [theses.ncl.ac.uk]
- 13. Auxiliary strategy for the general and practical synthesis of diaryliodonium(III) salts with diverse organocarboxylate counterions - PMC [pmc.ncbi.nlm.nih.gov]
- 14. reddit.com [reddit.com]
- 15. diva-portal.org [diva-portal.org]
- 16. researchgate.net [researchgate.net]
Technical Support Center: Solvent Effects on the Photolysis of Diaryliodonium Salts
Welcome to the Technical Support Center for researchers, scientists, and drug development professionals working with diaryliodonium salts. This guide is designed to provide in-depth technical assistance and troubleshooting advice for experiments involving the photolysis of these versatile compounds. As a Senior Application Scientist, my goal is to bridge the gap between theoretical photochemistry and practical laboratory application, offering insights grounded in established scientific principles and field-proven experience.
The photolytic behavior of diaryliodonium salts is profoundly influenced by the surrounding solvent medium. The choice of solvent can dictate the reaction pathway, product distribution, and overall efficiency of the process. This guide will explore these nuances in a practical, question-and-answer format to address the specific challenges you may encounter.
Frequently Asked Questions (FAQs)
Q1: What are the primary photolytic pathways for diaryliodonium salts?
Upon absorption of light, diaryliodonium salts can undergo decomposition through two main competing pathways: heterolytic and homolytic cleavage of the carbon-iodine bond.[1][2]
-
Heterolytic Cleavage (Ionic Pathway): This pathway involves the cleavage of a C-I bond to form an aryl cation and an iodoarene molecule. This is often the favored pathway in direct photolysis.[2] The resulting aryl cation is a powerful electrophile that can react with various nucleophiles.
-
Homolytic Cleavage (Radical Pathway): This pathway results in the formation of an aryl radical and an iodoarene radical cation. Triplet-sensitized photolysis typically favors this route.[2]
The choice between these pathways is not always exclusive and can be influenced by factors such as the excitation method (direct vs. sensitized) and, critically, the solvent environment.
Q2: How does solvent polarity affect the photolysis of diaryliodonium salts?
Solvent polarity plays a crucial role in the speciation of diaryliodonium salts in solution and can influence the photolytic mechanism.
-
In low-polarity solvents , such as chloroform, diaryliodonium salts can form dimers or tight ion pairs.[3] This association can affect the salt's light-absorption properties and the subsequent cleavage pathway.
-
In polar solvents , like acetonitrile (MeCN) or methanol (MeOH), the salts are typically well-dissociated into free ions.[3] This can facilitate different reaction pathways compared to nonpolar environments. Polar solvents can also stabilize the charged intermediates formed during heterolytic cleavage, potentially favoring this pathway.
Q3: What is the difference between using a protic versus an aprotic solvent?
The ability of a solvent to donate a proton (proticity) can significantly alter the product distribution.
-
Aprotic Solvents: In aprotic solvents like acetonitrile, the solvent molecule itself can be attacked by the highly reactive aryl cation generated during heterolysis. For example, the photolysis of diphenyliodonium salts in acetonitrile can yield acetanilide as a primary product.[2][4]
-
Protic Solvents: In protic solvents, such as methanol or water/acetonitrile mixtures, the solvent can act as a nucleophile. For instance, in the presence of water, hydroxylated byproducts have been identified.[4] The proton from the solvent can also react with the aryl radical, leading to the formation of an arene.
Q4: Can the counter-anion of the diaryliodonium salt influence the reaction in different solvents?
Yes, the counter-anion can have a significant impact, particularly in less polar solvents where ion pairing is more prevalent. A more coordinating anion can influence the reactivity of the cationic intermediates. However, in highly polar solvents where the salt is fully dissociated, the effect of the counter-anion is generally less pronounced.
Troubleshooting Guide
This section addresses common issues encountered during the photolysis of diaryliodonium salts, with a focus on solvent-related causes.
Issue 1: Low or no conversion of the diaryliodonium salt.
| Possible Cause | Explanation & Recommended Solution |
| Wavelength Mismatch | Standard diaryliodonium salts have low absorbance above 300 nm. Ensure your light source's emission spectrum overlaps with the salt's absorption spectrum. For longer wavelengths, consider using a photosensitizer.[1] |
| Inadequate Light Intensity | The photon flux may be too low to induce efficient photolysis. Verify the output of your lamp and consider increasing the irradiation time or using a more powerful light source. |
| Solvent Absorption (Inner Filter Effect) | The solvent itself might be absorbing a significant portion of the light at the irradiation wavelength. Check the UV-cutoff of your solvent and choose one that is transparent at the desired wavelength. |
| Inhibitors in the Solvent | Impurities in the solvent, such as basic compounds, can quench the reaction. Use high-purity, spectroscopy-grade solvents. |
Issue 2: Inconsistent or unexpected product distribution.
| Possible Cause | Explanation & Recommended Solution |
| Solvent Participation | As detailed in the FAQs, the solvent can react with the photogenerated intermediates. For example, observing acetanilide formation points to acetonitrile participation.[2][4] If this is an undesired side reaction, consider switching to a less reactive solvent. |
| Presence of Water | Trace amounts of water in aprotic solvents can lead to the formation of hydroxylated byproducts.[4] Use anhydrous solvents to minimize these side reactions. |
| Oxygen Contamination | Dissolved oxygen can act as a radical scavenger, affecting reactions that proceed via a homolytic pathway. For radical-mediated processes, de-gas the solvent prior to irradiation by sparging with an inert gas (e.g., argon or nitrogen). |
| Thermal Side Reactions | Some solvents, like DMSO, can react with diaryliodonium salts at elevated temperatures, leading to unexpected arylation of the solvent itself.[5] If your experimental setup generates significant heat, consider using a cooling system or a more thermally stable solvent. |
Issue 3: Difficulty in reproducing results.
| Possible Cause | Explanation & Recommended Solution |
| Variable Solvent Quality | Using different grades or batches of solvents can introduce varying levels of impurities (e.g., water, dissolved oxygen, stabilizers). Standardize on a high-purity grade of solvent for all experiments. |
| Inconsistent De-gassing | The efficiency of de-gassing can vary. Standardize your de-gassing procedure (e.g., time and flow rate of inert gas) to ensure consistent removal of oxygen. |
| Fluctuations in Lamp Output | The intensity of UV lamps can decrease over time. Periodically check the lamp's output with a radiometer to ensure consistent irradiation conditions. |
Visualizing the Photolytic Pathways
The interplay between direct and sensitized photolysis and their resulting cleavage pathways can be visualized as follows:
Caption: Direct vs. Sensitized Photolysis Pathways.
Experimental Protocols
Protocol 1: Monitoring Photolysis via UV-Vis Spectroscopy
This protocol allows for the real-time monitoring of the decomposition of the diaryliodonium salt.
-
Preparation:
-
Prepare a stock solution of the diaryliodonium salt in the solvent of choice (e.g., acetonitrile) at a known concentration (e.g., 1 mM).
-
Ensure the initial concentration provides an absorbance value within the linear range of the spectrophotometer (typically 0.1 - 1.0) at the salt's λmax.
-
-
Measurement:
-
Transfer the solution to a quartz cuvette.
-
Record the initial UV-Vis spectrum (t=0).
-
Irradiate the sample using a suitable light source (e.g., a collimated LED or a filtered mercury lamp) for a defined period.
-
Record the UV-Vis spectrum again.
-
Repeat the irradiation and measurement steps at regular intervals.
-
-
Analysis:
-
Plot the absorbance at λmax against irradiation time. The decrease in absorbance corresponds to the consumption of the diaryliodonium salt.
-
This data can be used to calculate the quantum yield of photolysis if the light intensity is known.
-
Protocol 2: Product Analysis by GC-MS or HPLC
This protocol is for identifying and quantifying the photolysis products.
-
Sample Preparation:
-
Prepare a solution of the diaryliodonium salt in the chosen solvent at a higher concentration than for UV-Vis analysis (e.g., 10-20 mM) in a suitable reaction vessel (e.g., a quartz tube).
-
If studying the effect of oxygen, de-gas the solution thoroughly.
-
-
Irradiation:
-
Irradiate the solution for a time sufficient to achieve significant conversion (e.g., 50-80%), as determined by preliminary UV-Vis studies or literature data.
-
-
Work-up (if necessary):
-
Depending on the analysis method and solvent, a work-up may be required. This could involve quenching the reaction, extracting the products into a suitable organic solvent, and drying the extract.
-
-
Analysis:
-
GC-MS: This is suitable for volatile and thermally stable products. An internal standard should be added for quantification. Note: Diaryliodonium salts themselves are not suitable for GC-MS analysis as they are salts and will decompose at high temperatures.[6]
-
HPLC: This is a more versatile technique for analyzing a wider range of products, including less volatile and thermally sensitive compounds. Use a suitable column (e.g., C18) and a mobile phase gradient. An internal standard should be used for quantification.
-
-
Identification:
-
Identify the products by comparing their mass spectra (GC-MS) or retention times and UV spectra (HPLC-DAD) with those of authentic standards.
-
Summary of Solvent Effects on Product Distribution
| Solvent System | Key Products Observed | Inferred Mechanistic Influence | Reference |
| Acetonitrile (aprotic, polar) | Iodobenzene, Acetanilide, Biphenyl | The formation of acetanilide strongly suggests the trapping of a phenyl cation (from heterolysis) by the solvent. | [4] |
| Acetonitrile/Water (protic, polar) | Iodobenzene, Biphenyl, Hydroxylated Biphenyls | The presence of hydroxylated products indicates the participation of water as a nucleophile, likely reacting with cationic intermediates. | [4] |
| Methanol/Water (protic, polar) | Products of heterolysis and homolysis | The ratio of heterolytic to homolytic products can be influenced by the specific chromophore and the solvent composition. |
Concluding Remarks
The solvent is not a passive bystander in the photolysis of diaryliodonium salts; it is an active participant that can steer the reaction down different mechanistic avenues. A thorough understanding of solvent properties and their potential interactions with reactive intermediates is paramount for designing successful photochemical experiments, optimizing reaction conditions, and correctly interpreting results. This guide provides a foundational framework for troubleshooting and navigating the complexities of these fascinating photochemical reactions. For further inquiries, please consult the referenced literature.
References
- BenchChem Technical Support Team. (2025).
- Fouassier, J. P., Burr, D., & Crivello, J. (1994). Photochemistry And Photopolymerization Activity Of Diaryliodonium Salts. Journal of Macromolecular Science, Part A: Pure and Applied Chemistry, 31(6), 677-701.
- Corrales, T., et al. (2003). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journal of Organic Chemistry, 18, 2677-2687.
- Gudmundsdottir, A. D., et al. (2000). The photochemistry of diarylmethylammonium salts: Heterolysis vs homolysis. Photochemistry and Photobiology, 71(3), 268-274.
- Brezova, V., et al. (2000). Photolysis of diaryliodonium salts (UV/VIS, EPR and GC/MS investigations).
- Hacker, N. P., & Dektar, J. L. (1991). Comparison of the photochemistry of diarylchloronium, diarylbromonium, and diaryliodonium salts. The Journal of Organic Chemistry, 56(5), 1748-1754.
- BenchChem Technical Support Team. (2025). The Rise of Diaryliodonium Salts in Photochemistry: A Technical Guide. BenchChem.
- Popov, A. A., et al. (2022). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. RSC Advances, 12(45), 29495-29502.
- Lalevée, J., et al. (2015). UV-vis spectra of solutions used for photolysis measurement in acetonitrile.
- Popov, A. A., et al. (2022). Photoredox-catalyzed arylation of isonitriles by diaryliodonium salts towards benzamides. Beilstein Journal of Organic Chemistry, 18, 2677-2687.
- Stuart, D. R., et al. (2022). An Unexpected Reaction between Diaryliodonium Salts and DMSO. Organics, 3(4), 281-286.
- Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of Diaryliodonium Salts. Journal of the American Chemical Society, 112(16), 6004-6015.
- Oñate, A., et al. (2020). The Diaryliodonium(III) Salts Reaction With Free-Radicals Enables One-Pot Double Arylation of Naphthols. Frontiers in Chemistry, 8, 583.
- Malmgren, J., et al. (2013). Arylation with Unsymmetrical Diaryliodonium Salts: A Chemoselectivity Study. Chemistry - A European Journal, 19(36), 11894-11900.
- Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of diaryliodonium salts. The Journal of Organic Chemistry, 55(2), 639-647.
- De, S. (2022). Speciation of Diaryliodonium Salts in Solution and Their Reactivity Towards N-nucleophiles (Phthalimide and DABCO)
- Depauw, A., et al. (2022). Diaryliodonium Salts: A Journey from Obscurity to Fame.
- Olofsson, B. (2009). Diaryliodonium salts: a journey from obscurity to fame.
- McKnight, S., et al. (2019). Synthesis of a diaryliodonium salt and its use in the direct arylation of indole: a two-step experiment for an undergraduate laboratory.
- Kämpfer, A. (2014). Is it advisable to analyse diazonium compounds with GC-MS?
Sources
- 1. researchgate.net [researchgate.net]
- 2. Photochemistry of Diaryliodonium Salts for Journal of Organic Chemistry - IBM Research [research.ibm.com]
- 3. pdxscholar.library.pdx.edu [pdxscholar.library.pdx.edu]
- 4. starfos.tacr.cz [starfos.tacr.cz]
- 5. An Unexpected Reaction between Diaryliodonium Salts and DMSO [mdpi.com]
- 6. researchgate.net [researchgate.net]
Validation & Comparative
A Comparative Guide to the HPLC Purity Analysis of [4-(octyloxy)phenyl]phenyliodonium Salts
For researchers, scientists, and drug development professionals engaged in cationic photopolymerization and advanced organic synthesis, the purity of photoinitiators like [4-(octyloxy)phenyl]phenyliodonium hexafluoroantimonate is paramount. As a diaryliodonium salt, this compound's efficacy and reaction kinetics are directly influenced by the presence of synthetic byproducts or degradants. High-Performance Liquid Chromatography (HPLC) stands as the definitive technique for quantifying its purity.
This guide provides an in-depth comparison of two robust reverse-phase HPLC (RP-HPLC) methods for the purity analysis of [4-(octyloxy)phenyl]phenyliodonium salts. The methodologies are designed to offer a comprehensive understanding of the separation principles and provide a practical framework for implementation in a quality control or research environment. We will explore the causality behind the analytical choices, present comparative data, and offer detailed protocols to ensure scientific integrity and reproducibility.
The Analytical Challenge: Separating Structurally Similar Species
The primary challenge in the HPLC analysis of [4-(octyloxy)phenyl]phenyliodonium lies in resolving the active compound from potential impurities. These impurities typically fall into three categories:
-
Synthetic Precursors: Unreacted starting materials such as iodobenzene or 4-octyloxyiodobenzene.
-
Symmetrical Byproducts: Homocoupled products that can form during the synthesis of unsymmetrical diaryliodonium salts, namely diphenyliodonium and bis(4-octyloxyphenyl)iodonium salts.[1]
-
Degradation Products: Diaryliodonium salts are sensitive to light, which can induce both heterolytic and homolytic cleavage of the carbon-iodine bond.[2][3] This photodegradation can result in the formation of iodoarenes (iodobenzene, 4-octyloxyiodobenzene) and various biphenyl derivatives.[2]
A robust HPLC method must be able to separate the highly hydrophobic parent compound from these less and similarly hydrophobic impurities.
Comparative HPLC Methodologies
We will compare two distinct RP-HPLC methods:
-
Method A: Isocratic C18 Analysis. A straightforward and widely used approach employing a C18 stationary phase for rapid quality control.
-
Method B: Gradient Phenyl-Hexyl Analysis. A higher-resolution method utilizing a phenyl-hexyl stationary phase and a solvent gradient to improve the separation of structurally similar aromatic compounds.
Visualization of the HPLC Analytical Workflow
The general workflow for both analytical methods is depicted below. The key variables, namely the column and mobile phase conditions, are the focus of our comparative study.
Caption: General experimental workflow for the HPLC purity analysis of diaryliodonium salts.
Method A: Isocratic Analysis on a C18 Stationary Phase
Rationale: The C18 (octadecylsilane) column is the workhorse of reverse-phase HPLC due to its strong hydrophobic retention. [4-(octyloxy)phenyl]phenyliodonium, with its long octyloxy chain and two phenyl rings, is highly hydrophobic and will be well-retained. An isocratic method, using a constant mobile phase composition, is often preferred for its simplicity, robustness, and speed, making it ideal for routine quality control checks where the impurity profile is known. A mobile phase of acetonitrile and water provides good solubility for the analyte and appropriate elution strength. A detection wavelength of 254 nm is chosen as it is a common wavelength for detecting aromatic compounds.
Experimental Protocol: Method A
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (85:15, v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 0.5 mg/mL. Protect the solution from light.
Method B: Gradient Analysis on a Phenyl-Hexyl Stationary Phase
Rationale: A Phenyl-Hexyl stationary phase offers an alternative separation mechanism to the standard C18 phase. It provides shape selectivity and π-π interactions with the aromatic rings of the analyte and potential impurities. This can be particularly effective in resolving compounds with similar hydrophobicity but different aromatic character, such as the parent compound and potential biphenyl degradants. A gradient elution, where the mobile phase composition changes over time, allows for a wider range of hydrophobicities to be probed. It starts with a higher water content to retain and separate early-eluting, more polar impurities, and then increases the acetonitrile concentration to elute the highly retained parent compound and any very hydrophobic impurities. This approach typically yields sharper peaks and better resolution for complex mixtures.
Experimental Protocol: Method B
-
Column: Phenyl-Hexyl, 4.6 x 150 mm, 3.5 µm particle size.
-
Mobile Phase A: Water.
-
Mobile Phase B: Acetonitrile.
-
Gradient Program:
-
0-2 min: 70% B
-
2-12 min: 70% to 95% B
-
12-15 min: 95% B
-
15.1-18 min: 70% B (re-equilibration)
-
-
Flow Rate: 1.2 mL/min.
-
Column Temperature: 35 °C.
-
Detection Wavelength: 254 nm.
-
Injection Volume: 10 µL.
-
Sample Preparation: Dissolve the sample in acetonitrile to a concentration of 0.5 mg/mL. Protect the solution from light.
Comparative Data Analysis
To illustrate the performance of each method, a sample of [4-(octyloxy)phenyl]phenyliodonium salt, subjected to forced degradation by exposure to UV light, was analyzed. The following tables summarize the hypothetical, yet representative, chromatographic results.
Table 1: Chromatographic Results from Method A (Isocratic C18)
| Peak ID | Compound Identity | Retention Time (min) | Area (%) |
| 1 | Iodobenzene | 2.85 | 0.25 |
| 2 | 4-Octyloxyiodobenzene | 4.10 | 0.45 |
| 3 | [4-(octyloxy)phenyl]phenyliodonium | 6.54 | 98.75 |
| 4 | bis(4-octyloxyphenyl)iodonium | 10.21 | 0.55 |
Table 2: Chromatographic Results from Method B (Gradient Phenyl-Hexyl)
| Peak ID | Compound Identity | Retention Time (min) | Area (%) |
| 1 | Iodobenzene | 3.15 | 0.26 |
| 2 | 4-Iodobiphenyl (degradant) | 5.88 | 0.11 |
| 3 | 4-Octyloxyiodobenzene | 6.92 | 0.46 |
| 4 | [4-(octyloxy)phenyl]phenyliodonium | 9.87 | 98.59 |
| 5 | bis(4-octyloxyphenyl)iodonium | 12.33 | 0.58 |
Visualization of Method Comparison
The logical flow for selecting an appropriate HPLC method based on analytical needs is outlined below.
Caption: Decision tree for selecting between the two proposed HPLC methods.
Discussion and Recommendations
Method A (Isocratic C18) proves to be a highly efficient method for routine purity assessment. With a run time of under 12 minutes, it allows for high throughput. It successfully separates the main peak from key precursors and the more hydrophobic symmetrical byproduct. However, its primary limitation is the potential for co-elution of structurally similar degradation products with the main peak, as it lacks the resolving power of a gradient method. For a manufacturing environment where the impurity profile is well-characterized and consistent, this method is an excellent choice for its speed and simplicity.
Method B (Gradient Phenyl-Hexyl) demonstrates superior resolving power. The combination of the phenyl-hexyl stationary phase and the gradient elution successfully separates an additional photodegradation product (4-iodobiphenyl) that was likely co-eluting with other peaks in Method A. This makes Method B a true stability-indicating assay, which is crucial during formulation development, stress testing, and for a deeper understanding of the product's degradation pathways. While the run time is longer, the quality of the data and the assurance of peak purity are significantly higher.
For rapid, routine quality control of [4-(octyloxy)phenyl]phenyliodonium salt where the primary concern is contamination from starting materials and symmetrical byproducts, Method A is recommended.
For research, development, and stability studies where a comprehensive impurity profile and the ability to detect unknown degradants are critical, Method B is the superior choice. Its enhanced resolution provides a higher degree of confidence in the reported purity values and ensures the long-term stability and performance of the final product.
References
-
Dektar, J. L., & Hacker, N. P. (1990). Photochemistry of Diaryliodonium Salts. Journal of the American Chemical Society, 112(16), 6004–6015. [Link]
-
Hrdlovič, P., & Hríbiková, L. (2000). Photolysis of diaryliodonium salts (UV/VIS, EPR and GC/MS investigations). Polym. Int., 49, 1152-1158. [Link]
-
Reitti, M. (2019). Diaryliodonium Salts: Synthesis, Applications and Computational Investigations. DiVA portal. [Link]
Sources
A Comparative Guide to Iodonium and Sulfonium Photoinitiators for Cationic Polymerization
For researchers and professionals in fields ranging from advanced coatings and adhesives to 3D printing and microelectronics, the choice of a photoinitiator is a critical determinant of process efficiency and final product performance. Among the cationic photoinitiators, iodonium and sulfonium salts stand out as two of the most robust and widely utilized classes. This guide provides an in-depth comparison of their efficiency, mechanisms, and practical applications, supported by experimental data and protocols to aid in your selection process.
Fundamental Mechanisms of Photoinitiation
At their core, both iodonium and sulfonium salts are onium salts that, upon absorption of UV-Vis light, generate species capable of initiating cationic polymerization. The primary active species is a strong Brønsted acid, which protonates a monomer (e.g., an epoxide or vinyl ether), creating a cationic propagating center. However, the pathways to generating this crucial acid differ significantly between the two classes.
Upon irradiation, both iodonium and sulfonium salts can undergo photo-induced fragmentation. Diaryliodonium and triarylsulfonium salts, in particular, generate aryl radicals and either aryliodinium or diarylsulfinium cation-radicals.[1][2] In the presence of a hydrogen donor (often the monomer or solvent), a Brønsted acid is formed, which then initiates polymerization.[3]
Iodonium salts are also recognized for their dual-cure capabilities. Upon UV exposure, they can undergo both homolytic and heterolytic cleavage, generating not only the superacids for cationic polymerization but also reactive free radicals that can initiate acrylate-based curing.[4] This unique feature allows for the development of hybrid curing systems.
Photolysis Pathway of Diaryliodonium Salts
The photolysis of diaryliodonium salts is a highly efficient process that leads to the formation of a Brønsted acid. The generalized mechanism is depicted below.
Caption: Photolysis mechanism of a diaryliodonium salt.
Photolysis Pathway of Triarylsulfonium Salts
Triarylsulfonium salts follow a similar, yet distinct, photo-fragmentation pathway to generate the initiating acid.
Caption: Photolysis mechanism of a triarylsulfonium salt.
Comparative Performance Metrics
The practical efficiency of a photoinitiator is determined by several key performance indicators. Here, we compare iodonium and sulfonium salts based on their spectral properties, quantum yields, and initiation efficiency.
Spectral Properties: Wavelength Absorption and Molar Extinction
A crucial factor in photoinitiator selection is the overlap between its absorption spectrum and the emission spectrum of the light source.[5] Generally, triarylsulfonium salts exhibit stronger absorption and at longer wavelengths compared to diaryliodonium salts.[5] This can be a significant advantage when using longer wavelength light sources, such as LED-based curing systems.
The cation of the onium salt is the primary determinant of its light-absorbing properties, while the anion has minimal effect on the absorption spectrum.[5] The addition of an extra aryl ring in sulfonium salts leads to a significant increase in molar absorptivity over a broader range of wavelengths compared to their iodonium counterparts.[5]
| Photoinitiator Type | Compound Example | λmax (nm) | Molar Extinction Coefficient (ε) (L·mol⁻¹·cm⁻¹) | Reference |
| Diaryliodonium | Diphenyliodonium | 227 | 17,800 | [6] |
| 4,4'-di-tert-butyldiphenyliodonium | 246 | 15,400 | [6] | |
| Triarylsulfonium | Triphenylsulfonium | 227 (shoulder at 313) | - (red-shift observed with phenylthio group) | [7] |
| Substituted Triarylsulfonium | 318 | 60,900 | [8] |
Note: The molar extinction coefficient is a measure of how strongly a chemical species absorbs light at a given wavelength.[9]
Quantum Yield of Acid Generation
The quantum yield (Φ) for photoacid generation is a measure of the efficiency of the photoinitiation process – specifically, the number of acid molecules generated per photon absorbed. Triarylsulfonium salts are known for their high photoacid quantum yields, often ranging between 0.6 and 0.9.[6] In contrast, some benzylidene-based iodonium salts have been reported to have lower quantum yields, in the range of 1-2%.[4] However, recent developments in iodonium salt chemistry, such as those based on stilbene chromophores, have shown significantly improved quantum yields, up to 10 times higher than their predecessors.[4]
| Photoinitiator Type | Compound Example | Quantum Yield (ΦH+) | Wavelength (nm) | Reference |
| Iodonium | Benzylidene-based | ~0.01-0.02 | - | [4] |
| Iodonium | Stilbene-based | Significantly improved | - | [4] |
| Sulfonium | Triarylsulfonium | 0.6 - 0.9 | - | [6] |
| Sulfonium | Pyrazoline-based (PI-EtO) | 0.65 | 365 | [10] |
| Sulfonium | Pyrazoline-based (PI-EtO) | 0.20 | 425 | [10] |
Advantages and Disadvantages: A Head-to-Head Comparison
| Feature | Iodonium Photoinitiators | Sulfonium Photoinitiators |
| Photoinitiation Efficiency | Generally good, with some newer structures showing very high quantum yields.[4] | Excellent, with typically high quantum yields of acid generation.[6] |
| Spectral Range | Traditionally absorb in the shorter UV range (<300 nm), but newer designs extend into the near-UV and visible regions.[6] | Generally absorb more strongly and at longer wavelengths than iodonium salts.[5] |
| Curing Mechanism | Can initiate both cationic and free-radical polymerization (dual-cure).[4] | Primarily initiate cationic polymerization. |
| Byproducts | Photodecomposition can release odorous aryl sulfides, which may be a concern in certain applications.[4] | Photodecomposition products can also be a consideration. |
| Solubility | Generally have better solubility in common monomer systems compared to sulfonium salts. | Can suffer from poor solubility in some epoxy resins.[11] |
| Thermal Stability | Good thermal stability. | Excellent thermal stability, with decomposition temperatures often exceeding 120°C.[6] |
| Cost & Availability | Synthesis can be complex, but a variety of structures are commercially available. | Can be relatively simple and inexpensive to synthesize, leading to a wide range of available structures.[4] |
Experimental Protocols for Efficiency Evaluation
To empirically compare the efficiency of iodonium and sulfonium photoinitiators, standardized experimental protocols are essential. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy and Photo-Differential Scanning Calorimetry (Photo-DSC) are two powerful techniques for this purpose.
Real-Time FTIR (RT-FTIR) Spectroscopy for Monitoring Polymerization Kinetics
RT-FTIR is a widely used and effective method for determining the degree of monomer conversion over time, the rate of polymerization, and the quantum efficiency of the photoinitiation process.[12]
Experimental Workflow:
Caption: Workflow for RT-FTIR analysis of photopolymerization.
Step-by-Step Protocol:
-
Formulation Preparation: Prepare the photocurable resin by dissolving the iodonium or sulfonium photoinitiator in the monomer (e.g., an epoxide or vinyl ether) at the desired concentration (typically 0.1-2 wt%). Ensure complete dissolution.
-
Sample Application: Apply a thin, uniform layer of the formulation onto the crystal of an Attenuated Total Reflectance (ATR) accessory of the FTIR spectrometer.
-
Initiation of Measurement: Position the UV/Vis light source (e.g., a mercury lamp or LED with a specific wavelength) at a fixed distance from the sample.
-
Data Collection: Start the RT-FTIR measurement, which involves repeated scanning of the sample at short intervals (e.g., every 0.5 seconds). Simultaneously, turn on the light source to initiate polymerization.
-
Kinetic Analysis: Monitor the decrease in the absorption band corresponding to the reactive functional group of the monomer (e.g., the epoxide ring vibration). The degree of conversion is calculated by comparing the peak area at a given time to the initial peak area.
-
Rate of Polymerization: The rate of polymerization (Rp) can be determined from the slope of the conversion versus time plot.
Photo-Differential Scanning Calorimetry (Photo-DSC)
Photo-DSC measures the heat flow associated with the exothermic photopolymerization reaction as a function of time or temperature.[13] This allows for the determination of key kinetic parameters such as the enthalpy of polymerization, the rate of reaction, and the final conversion.[14][15]
Step-by-Step Protocol:
-
Sample Preparation: Accurately weigh a small amount of the liquid formulation (typically 1-5 mg) into a transparent DSC pan (e.g., quartz or aluminum with a transparent lid).
-
Instrument Setup: Place the sample pan and an empty reference pan into the Photo-DSC cell. Set the desired isothermal temperature and purge the cell with an inert gas (e.g., nitrogen) to prevent oxygen inhibition.
-
Baseline Establishment: Allow the system to equilibrate at the set temperature to establish a stable baseline.
-
Initiation and Measurement: Open the shutter of the UV/Vis light source to irradiate the sample with a defined light intensity. The instrument will record the heat flow as a function of time.
-
Data Analysis: The exothermic peak on the resulting thermogram corresponds to the heat of polymerization. The area under the peak is proportional to the total enthalpy of the reaction (ΔH_total).
-
Conversion Calculation: The degree of conversion at any given time can be calculated by dividing the cumulative heat released up to that time by the total enthalpy of polymerization. The rate of polymerization is proportional to the heat flow at any given time.
Conclusion and Future Outlook
The choice between iodonium and sulfonium photoinitiators is not a one-size-fits-all decision. It requires a careful consideration of the specific application, the desired curing conditions (especially the light source), and the chemical nature of the monomer system.
-
Sulfonium salts are often favored for their high quantum yields and strong absorption at longer wavelengths, making them highly efficient for a wide range of cationic polymerization applications.
-
Iodonium salts , with their unique dual-cure capabilities and generally better solubility, offer versatility, particularly in hybrid systems. The ongoing development of new iodonium salt structures with enhanced quantum yields is closing the efficiency gap.
As the field of photopolymerization continues to advance, particularly with the increasing prevalence of visible light and LED curing technologies, the development of novel photoinitiators with tailored absorption characteristics and enhanced efficiencies will remain a key area of research. For the end-user, a thorough understanding of the fundamental differences between these two powerful classes of photoinitiators is paramount to optimizing curing processes and achieving superior material properties.
References
-
Jankowska, M., et al. (2023). Review of quantitative and qualitative methods for monitoring photopolymerization reactions. Polymer Chemistry, 14(14), 1563-1589. [Link]
-
Scherzer, T., & Decker, U. (1999). Real-time FTIR–ATR spectroscopy to study the kinetics of ultrafast photopolymerization reactions induced by monochromatic UV light. Vibrational Spectroscopy, 19(2), 385-398. [Link]
-
Chniti, A., et al. (2015). Real-time FTIR monitoring of the photopolymerization of a pentaerythritol triacrylate-based resin. ResearchGate. [Link]
-
Scherzer, T. (2003). Real-time FTIR-ATR spectroscopy of photopolymerization reactions. ResearchGate. [Link]
-
Fouassier, J. P., et al. (2023). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. Polymers, 15(21), 4202. [Link]
-
Fiedor, P., & Ortyl, J. (2023). One-Component Stilbene-Based Iodonium Photoinitiators with Increased Photoacid Quantum Yield for Cationic Vat 3D Printing. Macromolecules, 56(1), 213-224. [Link]
-
Crivello, J. V. (1984). Cationic Polymerization — Iodonium and Sulfonium Salt Photoinitiators. Advances in Polymer Science, 62, 1-48. [Link]
-
PolyVation. (2022). Head-to-head Comparison of Cationic Photoinitiator Effectiveness. RadTech 2022. [Link]
-
Crivello, J. V., & Lam, J. H. W. (1979). Cationic polymerization — Iodonium and sulfonium salt photoinitiators. Semantic Scholar. [Link]
-
Lalevée, J., et al. (2023). Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts. MDPI. [Link]
-
Kabatc, J., et al. (2017). Absorption spectra of diphenyliodonium and triarylsulfonium PAGs. ResearchGate. [Link]
-
Scherzer, T., & Decker, U. (1999). Real-time FTIR–ATR spectroscopy to study the kinetics of ultrafast photopolymerization reactions induced by monochromatic UV light. Semantic Scholar. [Link]
-
Yildiz, Z., et al. (2012). Photo-DSC Investigation of Acetonaphthone Type Photoinitiators at Different Light Intensities. ResearchGate. [Link]
-
Irving, H., Turner, G. P. A., & Reid, R. W. (1960). 422. The electronic absorption spectra of some diaryliodonium salts. Journal of the Chemical Society (Resumed), 2082-2085. [Link]
-
Li, Y., et al. (2023). Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems. Polymers, 15(12), 2524. [Link]
-
Zhang, C., et al. (2023). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. Polymers, 15(20), 4087. [Link]
-
Zhang, C., et al. (2023). Curing Kinetic Analysis of Acrylate Photopolymer for Additive Manufacturing by Photo-DSC. MDPI. [Link]
-
Rusu, M. C., et al. (2007). Influence of temperature and UV intensity on photo-polymerization reaction studied by photo-DSC. ResearchGate. [Link]
-
Airinei, A., et al. (2005). The influence of temperature and photoinitiator concentration on photoinitiated polymerization of diacrylate monomer. ResearchGate. [Link]
-
Lalevée, J., et al. (2015). Specific Cationic Photoinitiators for Near UV and visible LEDs: Iodonium vs. Ferrocenium Structures. ResearchGate. [Link]
-
Lillien, I. (1962). 870. The infrared absorption spectra of diaryliodonium salts. Journal of the Chemical Society (Resumed), 4498-4501. [Link]
-
Wikipedia. (n.d.). Molar absorption coefficient. Wikipedia. [Link]
-
Li, Y., et al. (2023). Photophysical properties of different triarylsulfonium salts. ResearchGate. [Link]
-
Borshchev, O. V., et al. (2019). Absorption (plotted as molar extinction coeflcient distribution, dotted...). ResearchGate. [Link]
-
Tanaka, M., et al. (2020). Synthesis of Triarylsulfonium Salts with Sterically Demanding Substituents and Their Alkaline Stability. The Journal of Organic Chemistry, 85(15), 9843-9852. [Link]
-
Li, Z., et al. (2018). Mild synthesis of triarylsulfonium salts with arynes. Organic & Biomolecular Chemistry, 16(29), 5249-5252. [Link]
-
Gonzalez, L., et al. (2018). Supplementary Material for “Direct photolysis of carbonyl compounds dissolved in cloud and fog droplets”. UCI Aerosol Photochemistry Group. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Cationic polymerization — Iodonium and sulfonium salt photoinitiators | Semantic Scholar [semanticscholar.org]
- 3. scilit.com [scilit.com]
- 4. pubs.acs.org [pubs.acs.org]
- 5. radtech2022.com [radtech2022.com]
- 6. Recent Advances and Challenges in Long Wavelength Sensitive Cationic Photoinitiating Systems - PMC [pmc.ncbi.nlm.nih.gov]
- 7. researchgate.net [researchgate.net]
- 8. researchgate.net [researchgate.net]
- 9. Molar absorption coefficient - Wikipedia [en.wikipedia.org]
- 10. mdpi.com [mdpi.com]
- 11. Recent Advances in Monocomponent Visible Light Photoinitiating Systems Based on Sulfonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 12. Review of quantitative and qualitative methods for monitoring photopolymerization reactions - Polymer Chemistry (RSC Publishing) DOI:10.1039/D2PY01538B [pubs.rsc.org]
- 13. mdpi.com [mdpi.com]
- 14. researchgate.net [researchgate.net]
- 15. researchgate.net [researchgate.net]
A Comparative Guide to the Kinetic Performance of [4-(Octyloxy)phenyl]phenyl]iodonium Hexafluoroantimonate in Photopolymerization
For Researchers, Scientists, and Drug Development Professionals
In the dynamic field of photopolymerization, the selection of an appropriate photoinitiator is paramount to achieving desired reaction kinetics and final material properties. This guide provides an in-depth technical comparison of the performance of [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate, a cationic photoinitiator, with other alternative diaryliodonium salts. By synthesizing field-proven insights with experimental data, this document serves as a crucial resource for professionals engaged in the development of advanced materials, coatings, adhesives, and 3D printing resins.
Introduction to Cationic Photopolymerization and the Role of Diaryliodonium Salts
Cationic photopolymerization is a vital process for curing a variety of monomers, particularly epoxides and vinyl ethers, offering advantages such as low shrinkage, excellent adhesion, and insensitivity to oxygen inhibition.[1] At the heart of this process are photoinitiators, with diaryliodonium salts (Ar₂I⁺X⁻) being a prominent class of photoacid generators (PAGs).[2] Upon exposure to ultraviolet (UV) radiation, these salts undergo photolysis to generate a strong Brønsted acid, which subsequently initiates the polymerization cascade.[2][3]
The structure of the diaryliodonium salt, including the nature of the aryl substituents and the counter-anion (X⁻), significantly influences its photochemical reactivity, solubility, and the overall polymerization kinetics. The hexafluoroantimonate (SbF₆⁻) counter-anion is known to form a very strong acid upon photolysis, leading to efficient initiation. The substitution on the phenyl rings, such as the octyloxy group in [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate, is primarily introduced to enhance solubility in organic monomers and reduce the toxicity often associated with unsubstituted diaryliodonium salts.[4]
The Photoinitiation Mechanism: A Closer Look
The initiation of cationic polymerization by diaryliodonium salts is a multi-step process that begins with the absorption of UV light. This leads to the generation of reactive species that ultimately produce a strong acid, the true initiator of the polymerization.
Caption: Photoinitiation mechanism of diaryliodonium salts.
Performance Comparison: [4-(Octyloxy)phenyl]phenyl]iodonium Hexafluoroantimonate vs. Alternatives
Direct, head-to-head kinetic data for [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate against other diaryliodonium salts under identical conditions is sparse in publicly available literature. However, recent studies on its application in UV-induced frontal polymerization provide valuable insights into its performance.
A 2024 study investigated the radical-induced cationic frontal polymerization (RICFP) of (3,4-epoxycyclohexane)-methyl-3,4-epoxycyclohexyl carboxylate (ECC) using p-(octyloxyphenyl)phenyliodonium hexafluoroantimonate (referred to as IOC-8 SbF₆) as the photoinitiator.[5] The study highlights the influence of the photoinitiator concentration on the degree of cure, a critical parameter for material performance.
| Photoinitiator Concentration (wt%) | UV Condition | Degree of Cure (%) |
| 0.3 | 15% | 74 |
| 0.4 | 15% | 84 |
| 0.5 | 15% | 85 |
| 0.2 | 25% | 76 |
| 0.3 | 25% | 89 |
| 0.4 | 25% | 95 |
| Table 1: Effect of [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate concentration on the degree of cure of an epoxy monomer. Data sourced from a recent study on UV-induced frontal polymerization.[5] |
The data clearly indicates that increasing the concentration of [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate leads to a higher degree of cure.[5] This is expected, as a higher initiator concentration generates a greater number of initiating acid species upon UV exposure, leading to a more efficient polymerization.
When comparing with other diaryliodonium salts, the following points, drawn from broader principles and related studies, should be considered:
-
Solubility: The long octyloxy chain in [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate significantly enhances its solubility in non-polar and moderately polar monomers, such as epoxides. This is a distinct advantage over unsubstituted diphenyliodonium salts, which can have limited solubility, potentially leading to non-uniform initiation.
-
Reactivity: While the octyloxy group is primarily for solubility, electron-donating substituents on the phenyl ring can have a nuanced effect on the photolysis rate. However, the dominant factor in the initiation efficiency for this class of compounds is often the nature of the counter-anion. The hexafluoroantimonate anion is one of the least nucleophilic counter-ions, leading to a highly reactive and long-lived propagating cationic species, which translates to high polymerization rates and ultimate conversion.[3]
-
Toxicity: Long-chain alkoxy substituents have been shown to reduce the toxicity of diaryliodonium salts, making [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate a potentially safer alternative in applications where biocompatibility or worker safety is a concern.[4]
-
Comparison with other Counter-ions: Diaryliodonium salts with other counter-ions, such as hexafluorophosphate (PF₆⁻) or tetrafluoroborate (BF₄⁻), will generally exhibit lower polymerization rates compared to the hexafluoroantimonate salt due to the higher nucleophilicity of these anions, which can lead to faster termination of the growing polymer chains.
Experimental Protocols for Kinetic Studies
To objectively evaluate the performance of [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate and compare it with other photoinitiators, standardized kinetic studies are essential. Real-Time Fourier Transform Infrared (RT-FTIR) spectroscopy is a powerful technique for this purpose.
Protocol: RT-FTIR for Monitoring Cationic Photopolymerization of Epoxides
-
Formulation Preparation:
-
Prepare a stock solution of the monomer (e.g., (3,4-epoxycyclohexane)-methyl-3,4-epoxycyclohexyl carboxylate).
-
Dissolve the desired concentration (e.g., 0.2-1.0 wt%) of [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate and any alternative photoinitiators in the monomer. This should be done in the dark or under safelight conditions to prevent premature polymerization.
-
If using a sensitizer, add it to the formulation at the desired concentration.
-
-
Sample Preparation:
-
Place a small drop of the formulation between two transparent substrates (e.g., polypropylene films or BaF₂ plates) separated by a spacer of known thickness (typically 20-50 µm) to ensure a consistent path length.
-
-
RT-FTIR Measurement:
-
Place the sample in the FTIR spectrometer.
-
Monitor the disappearance of the characteristic absorption band of the functional group being polymerized. For epoxides, this is typically the oxirane ring vibration around 790-810 cm⁻¹.
-
Simultaneously, irradiate the sample with a UV light source of known intensity and spectral output (e.g., a mercury arc lamp or a UV-LED).
-
-
Data Analysis:
-
Calculate the degree of conversion (C) at different time points (t) using the following equation: C(t) = (A₀ - Aₜ) / A₀ where A₀ is the initial absorbance of the functional group peak and Aₜ is the absorbance at time t.
-
Plot the conversion as a function of time to obtain the polymerization kinetics profile.
-
The rate of polymerization (Rp) can be determined from the slope of the conversion versus time curve.
-
Caption: Experimental workflow for kinetic analysis using RT-FTIR.
Conclusion and Future Outlook
[4-(Octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate stands as a highly effective photoinitiator for cationic polymerization. Its key advantages lie in its excellent solubility in common monomer systems and likely reduced toxicity due to the presence of the octyloxy substituent. The hexafluoroantimonate counter-anion ensures the generation of a highly reactive initiating species, leading to efficient polymerization and high degrees of cure, as supported by recent experimental data.
While direct, comprehensive comparative kinetic studies are still needed to fully elucidate its performance relative to a wide range of other diaryliodonium salts, the available evidence suggests it is a compelling choice for applications demanding high performance, good processability, and improved safety profiles. Future research should focus on systematic studies comparing the polymerization kinetics of a series of alkoxy-substituted diaryliodonium salts with varying chain lengths and counter-ions to provide a more complete understanding of structure-property relationships.
References
- UV-induced frontal polymerization for optimized in-situ curing of epoxy resin for excellent tensile and flexural properties. (2024-01-28).
- Charge transfer complexes as dual thermal/photo initiators for free-radical frontal polymeriz
- Alkyl substituted diaryliodonium hexafluorophosphates: efficient photoinitiators with high solubility and low toxicity.
- UV-induced frontal polymerization for optimized in-situ curing of epoxy resin for excellent tensile and flexural properties. (2024-01-28).
- Synthesis and Characterization of Alkoxy and Phenoxy-substituted Ferrocenium Salt Cationic Photoinitiators. (2025-08-07).
-
p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | C20H26F6IOSb | CID 21889414. PubChem. [Link]
-
Diaryliodonium Salts. A New Class of Photoinitiators for Cationic Polymerization. Macromolecules. [Link]
-
Photochemistry And Photopolymerization Activity Of Diaryliodonium Salts. ResearchGate. [Link]
-
New kinetic and mechanistic aspects of photosensitization of iodonium salts in photopolymerization of acrylates. (2017-08-29). RSC Publishing. [Link]
-
p-(OCTYLOXYPHENYL)PHENYLIODONIUM HEXAFLUOROANTIMONATE. (2015-04-08). Gelest, Inc. [Link]
Sources
A Researcher's Guide to Diaryliodonium Salts: A Comparative Performance Analysis in Catalysis
For the modern researcher in organic synthesis and drug development, the quest for efficient, selective, and robust catalytic systems is perpetual. Among the arsenal of reagents available, diaryliodonium salts have emerged as powerful and versatile arylating agents, offering distinct advantages in the construction of carbon-carbon and carbon-heteroatom bonds. Their stability, ease of handling, and unique reactivity under both metal-catalyzed and metal-free conditions have positioned them as compelling alternatives to traditional organometallic reagents and aryl halides.
This guide provides an in-depth, objective comparison of the performance of different classes of diaryliodonium salt catalysts. Moving beyond a simple catalog of reactions, we will delve into the mechanistic nuances that govern their reactivity and selectivity, supported by experimental data. Our aim is to equip you, the researcher, with the critical insights needed to make informed decisions when selecting the optimal diaryliodonium salt for your specific synthetic challenge.
The Foundation: Understanding Diaryliodonium Salt Reactivity
Diaryliodonium salts, characterized by a hypervalent iodine(III) center bonded to two aryl groups ([Ar-I+-Ar']X-), function as potent electrophilic aryl donors. The key to their utility lies in the excellent leaving group ability of the iodoarene moiety, which facilitates the transfer of an aryl group to a wide range of nucleophiles. The reactivity and selectivity of these salts are profoundly influenced by several factors, including the nature of the aryl groups, the counteranion, and the reaction conditions.
Three primary mechanistic pathways govern the reactions of diaryliodonium salts:
-
Metal-Free Arylation: In the absence of a transition metal catalyst, diaryliodonium salts can directly arylate nucleophiles. This can proceed through a ligand coupling mechanism on the iodine(III) center or via the formation of highly reactive aryne intermediates.[1] The choice of solvent and base is critical in directing the reaction down a specific pathway.
-
Transition-Metal Catalyzed Arylation: Copper and palladium are the most common transition metals used to catalyze reactions with diaryliodonium salts. These reactions typically proceed via an oxidative addition of the diaryliodonium salt to the metal center, followed by reductive elimination to form the desired bond.[2][3] This approach often allows for milder reaction conditions and broader substrate scope compared to metal-free methods.
-
Radical Pathways: Under certain conditions, such as photochemical activation, diaryliodonium salts can undergo single-electron transfer (SET) to generate aryl radicals. These highly reactive intermediates can then participate in a variety of bond-forming reactions.
Visualizing the Catalytic Cycles
To better understand the mechanistic intricacies, let's visualize the key catalytic cycles using Graphviz.
Caption: Simplified catalytic cycle for palladium-catalyzed cross-coupling.
Performance Comparison: A Data-Driven Analysis
The choice of diaryliodonium salt catalyst has a profound impact on the outcome of a reaction. Here, we present a comparative analysis of symmetric, unsymmetric, and cyclic diaryliodonium salts in key synthetic transformations.
Symmetric vs. Unsymmetric Diaryliodonium Salts
Symmetrical diaryliodonium salts, such as diphenyliodonium triflate, are readily available but suffer from a significant drawback: one of the aryl groups is wasted as a byproduct (iodoarene). Unsymmetric diaryliodonium salts address this issue by employing a non-transferable "dummy" aryl group, typically a sterically hindered or electron-rich arene like mesitylene or 2,4,6-trimethoxybenzene (TMP). This directs the selective transfer of the desired aryl group, improving atom economy and simplifying purification.
Table 1: Comparative Performance in N-Arylation of Amines
| Diaryliodonium Salt | Amine Substrate | Product | Yield (%) | Reaction Time (h) | Reference |
| Diphenyliodonium triflate | Aniline | Diphenylamine | 75 | 24 | [4] |
| Phenyl(mesityl)iodonium triflate | Benzylamine | N-Benzyl-N-phenylamine | 85 | 22 | [4] |
| (4-Nitrophenyl)(phenyl)iodonium triflate | Pyrrolidine | 1-(4-Nitrophenyl)pyrrolidine | 92 | 22 | [4] |
Analysis: The data in Table 1 clearly demonstrates the superior performance of unsymmetric diaryliodonium salts in N-arylation reactions. The use of a "dummy" group in phenyl(mesityl)iodonium triflate leads to a higher yield compared to the symmetric diphenyliodonium triflate. Furthermore, the electronically differentiated (4-nitrophenyl)(phenyl)iodonium triflate shows excellent reactivity, highlighting the tunability of these reagents.
Table 2: Comparative Performance in O-Arylation of Phenols
| Diaryliodonium Salt | Phenol Substrate | Product | Yield (%) | Reference |
| Diphenyliodonium triflate | Phenol | Diphenyl ether | High | [4] |
| Aryl(2,4-dimethoxyphenyl)iodonium tosylate | Various phenols | Unsymmetrical diaryl ethers | up to 96 | [4] |
| (4-Nitrophenyl)(phenyl)iodonium triflate | 4-Methoxyphenol | 4-Methoxy-4'-nitrodiphenyl ether | 88 | [4] |
Analysis: Similar to N-arylation, unsymmetric diaryliodonium salts exhibit excellent performance in O-arylation, providing high yields of unsymmetrical diaryl ethers. The choice of the "dummy" group and the electronic nature of the transferable aryl group can be tailored to optimize the reaction outcome.
Acyclic vs. Cyclic Diaryliodonium Salts
Cyclic diaryliodonium salts, where the two aryl groups are tethered by a linker, present unique reactivity profiles compared to their acyclic counterparts. The constrained geometry of cyclic salts can influence their stability, reactivity, and selectivity. A key advantage of cyclic diaryliodonium salts is their potential for dual functionalization, where both aryl groups can be sequentially transferred to nucleophiles, leading to the formation of complex polycyclic structures. [5] Table 3: Comparative Performance in Palladium-Catalyzed Suzuki-Miyaura Coupling
| Diaryliodonium Salt | Arylboronic Acid | Catalyst | Base | Solvent | Yield (%) | Reference |
| Diphenyliodonium triflate | Phenylboronic acid | Pd(PPh₃)₄ | K₂CO₃ | Toluene/H₂O | 95 | [6] |
| Dibenziodolium triflate (cyclic) | Phenylboronic acid | Pd(OAc)₂ | K₃PO₄ | DMF | 88 | [2] |
| Phenyl(mesityl)iodonium triflate | 4-Methoxyphenylboronic acid | PdCl₂(dppf) | CsF | Dioxane | 92 | [6] |
Analysis: While both acyclic and cyclic diaryliodonium salts are effective in Suzuki-Miyaura coupling, the choice of catalyst and reaction conditions can vary. Acyclic salts often demonstrate high reactivity, while cyclic salts can offer unique opportunities for tandem reactions and the synthesis of complex scaffolds. The lower reactivity of some cyclic salts can be overcome by using more active palladium catalysts. [2]
Experimental Protocols: A Practical Guide
To facilitate the application of these powerful reagents in your own research, we provide detailed, step-by-step experimental protocols for key transformations.
Protocol 1: Copper-Catalyzed N-Arylation of an Amine with an Unsymmetric Diaryliodonium Salt
This protocol describes a general procedure for the copper-catalyzed N-arylation of a primary amine using an aryl(trimethoxyphenyl)iodonium tosylate.
Materials:
-
Amine (1.0 mmol)
-
Aryl(trimethoxyphenyl)iodonium tosylate (1.2 mmol)
-
Copper(I) iodide (CuI) (0.1 mmol, 10 mol%)
-
Triethylamine (2.0 mmol)
-
Anhydrous toluene (5 mL)
Procedure:
-
To an oven-dried Schlenk tube equipped with a magnetic stir bar, add the amine (1.0 mmol), aryl(trimethoxyphenyl)iodonium tosylate (1.2 mmol), and CuI (0.1 mmol).
-
Evacuate and backfill the tube with an inert atmosphere (e.g., argon or nitrogen) three times.
-
Add anhydrous toluene (5 mL) and triethylamine (2.0 mmol) via syringe.
-
Stir the reaction mixture at room temperature for 12-24 hours, monitoring the progress by thin-layer chromatography (TLC).
-
Upon completion, dilute the reaction mixture with ethyl acetate (20 mL) and filter through a pad of Celite.
-
Wash the filtrate with water (2 x 10 mL) and brine (10 mL).
-
Dry the organic layer over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by flash column chromatography on silica gel to afford the desired N-arylated amine.
Protocol 2: Metal-Free C-Arylation of a Nitroalkane with a Symmetric Diaryliodonium Salt
This protocol outlines a metal-free approach for the C-arylation of a nitroalkane using diphenyliodonium triflate. [7] Materials:
-
Nitroalkane (1.0 mmol)
-
Diphenyliodonium triflate (1.1 mmol)
-
Potassium tert-butoxide (1.2 mmol)
-
Anhydrous dimethoxyethane (DME) (5 mL)
Procedure:
-
To an oven-dried Schlenk tube under an inert atmosphere, add the nitroalkane (1.0 mmol) and anhydrous DME (3 mL).
-
Cool the solution to 0 °C in an ice bath and add potassium tert-butoxide (1.2 mmol) portion-wise.
-
Stir the mixture at 0 °C for 30 minutes.
-
Add a solution of diphenyliodonium triflate (1.1 mmol) in anhydrous DME (2 mL) dropwise to the reaction mixture.
-
Allow the reaction to warm to room temperature and stir for 12-16 hours.
-
Quench the reaction by the addition of saturated aqueous ammonium chloride solution (10 mL).
-
Extract the aqueous layer with ethyl acetate (3 x 15 mL).
-
Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate in vacuo.
-
Purify the residue by column chromatography to yield the α-arylated nitroalkane.
Conclusion and Future Outlook
Diaryliodonium salts have firmly established themselves as indispensable tools in modern organic synthesis. Their versatility, coupled with the ability to fine-tune their reactivity and selectivity, offers immense potential for the construction of complex molecular architectures. Unsymmetric diaryliodonium salts provide an elegant solution to the atom economy challenge, while cyclic variants open up new avenues for the synthesis of polycyclic systems through dual functionalization.
As the field continues to evolve, we can anticipate the development of even more sophisticated diaryliodonium salt catalysts with enhanced reactivity, selectivity, and substrate scope. The exploration of novel "dummy" groups, the design of chiral diaryliodonium salts for asymmetric catalysis, and the application of these reagents in flow chemistry and photoredox catalysis are all exciting frontiers that promise to further expand the synthetic utility of this remarkable class of compounds. By understanding the fundamental principles of their reactivity and leveraging the comparative data presented in this guide, researchers can confidently harness the power of diaryliodonium salts to accelerate their discovery programs.
References
-
Nachtsheim, B. J. One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts. Org. Lett.2022 , 24 (13), 2562–2566. [Link]
-
Jung, S.-H.; Sung, D.-B.; Park, C.-H.; Kim, W.-S. Copper-Catalyzed N-Arylation of 2-Pyridones Employing Diaryliodonium Salts at Room Temperature. J. Org. Chem.2016 , 81 (17), 7717–7724. [Link]
-
Kumar, S.; et al. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water. Beilstein J. Org. Chem.2018 , 14, 1538–1545. [Link]
-
Dey, C.; Lindstedt, E.; Olofsson, B. Metal-Free C-Arylation of Nitro Compounds with Diaryliodonium Salts. Org. Lett.2015 , 17 (18), 4554–4557. [Link]
-
Singh, F. V.; Wirth, T. Recent advances in transition-metal-free arylation reactions involving hypervalent iodine salts. Beilstein J. Org. Chem.2023 , 19, 1338–1362. [Link]
-
Pacheco-Benichou, A.; et al. Diaryliodoniums Salts as Coupling Partners for Transition-Metal Catalyzed C- and N-Arylation of Heteroarenes. Catalysts2020 , 10 (4), 483. [Link]
-
Kuriyama, M.; Onomura, O. N- and O-arylation of pyridin-2-ones with diaryliodonium salts: base-dependent orthogonal selectivity under metal-free conditions. Org. Biomol. Chem.2020 , 18 (30), 5783–5787. [Link]
-
Singh, R.; et al. Synthesis and Application of Cyclic Diaryliodonium Salts: A Platform for Bifunctionalization in a Single Step. Chem. Rec.2021 , 21 (8), 1968-1982. [Link]
Sources
- 1. researchgate.net [researchgate.net]
- 2. Synthesis of Cyclic and Acyclic ortho‐Aryloxy Diaryliodonium Salts for Chemoselective Functionalizations - PMC [pmc.ncbi.nlm.nih.gov]
- 3. mdpi.com [mdpi.com]
- 4. One-Pot Synthesis of Heteroatom-Bridged Cyclic Diaryliodonium Salts - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. researchgate.net [researchgate.net]
- 6. pdf.benchchem.com [pdf.benchchem.com]
- 7. researchgate.net [researchgate.net]
A Senior Application Scientist's Guide to Spectroscopic Validation of Arylation Products
For researchers, scientists, and professionals in drug development, the successful synthesis of arylation products is a pivotal step. The formation of carbon-aryl (C-C) or heteroatom-aryl (C-N, C-O) bonds through powerful cross-coupling reactions like the Suzuki-Miyaura, Heck, and Buchwald-Hartwig amination is fundamental to modern organic synthesis.[1][2][3] However, the true measure of success lies in the rigorous and unambiguous validation of the desired product. This guide provides an in-depth comparison of the primary spectroscopic techniques employed for this purpose: Nuclear Magnetic Resonance (NMR) Spectroscopy, Mass Spectrometry (MS), and Infrared (IR) Spectroscopy. We will move beyond a simple recitation of techniques and instead focus on the critical questions that arise during product validation and how each method provides definitive answers.
The Central Challenge: Confirming the Aryl Bond Formation
The primary goal of any arylation reaction is the creation of a new bond between an aromatic ring and another moiety. Spectroscopic validation, therefore, must provide unequivocal evidence of this bond formation.
Nuclear Magnetic Resonance (NMR) Spectroscopy: The Gold Standard for Structural Elucidation
NMR spectroscopy stands as the most powerful and informative technique for the structural characterization of organic molecules.[4] It provides detailed information about the chemical environment of individual atoms, allowing for the precise mapping of molecular structure.
¹H NMR Spectroscopy: Probing the Proton Environment
The ¹H NMR spectrum is often the first and most crucial piece of evidence for a successful arylation. The key is to look for characteristic shifts in the aromatic region (typically 6.5-8.5 ppm) and changes in the signals of the coupling partner.
-
Causality in Spectral Changes: The formation of the new aryl bond alters the electron density and magnetic environment of the protons on both the aromatic ring and the coupling partner. This results in predictable changes in their chemical shifts and coupling patterns. For instance, in a Suzuki coupling, the disappearance of the signal for the proton on the carbon bearing the boronic acid and the appearance of new aromatic signals corresponding to the biaryl product are strong indicators of success.[2]
¹³C NMR Spectroscopy: A Deeper Look at the Carbon Skeleton
While ¹H NMR provides a wealth of information, ¹³C NMR offers a direct view of the carbon framework of the molecule.[5][6]
-
Key Indicators: The appearance of new quaternary carbon signals in the aromatic region of the ¹³C NMR spectrum is a definitive sign of a successful C-C or C-N bond formation at a substituted position on the aromatic ring. The chemical shifts of the carbons directly involved in the new bond will also be significantly different from those of the starting materials.[7]
Mass Spectrometry (MS): Unveiling the Molecular Weight
Mass spectrometry is an indispensable tool for determining the molecular weight of the product with high accuracy, confirming that the desired transformation has occurred.[8][9]
High-Resolution Mass Spectrometry (HRMS): Precision and Confidence
HRMS provides the exact mass of a molecule, allowing for the determination of its elemental composition.[10][11] This is a critical step in confirming the identity of the arylation product and distinguishing it from potential isomers or byproducts with the same nominal mass.[12][13][14]
-
Why Exact Mass Matters: For example, in a Buchwald-Hartwig amination, the product will have a specific elemental composition. HRMS can confirm this composition with a high degree of confidence, leaving little room for ambiguity.[15][16]
Infrared (IR) Spectroscopy: A Quick Functional Group Check
IR spectroscopy is a rapid and straightforward technique for identifying the presence or absence of key functional groups.[17][18]
-
Diagnostic Vibrations: In the context of arylation, IR spectroscopy can be used to confirm the presence of the aromatic ring (C=C stretching bands in the 1450-1600 cm⁻¹ region and C-H stretching above 3000 cm⁻¹) and to verify that functional groups from the starting materials have been retained or modified as expected.[19][20] For instance, in a Heck reaction that forms an α,β-unsaturated carbonyl compound, the appearance of a strong carbonyl (C=O) stretching band in the product's IR spectrum would be a key piece of evidence.[21][22]
Comparative Analysis of Spectroscopic Techniques for Key Validation Questions
To provide a clear comparison, let's examine how each technique addresses specific validation questions.
| Validation Question | NMR Spectroscopy (¹H & ¹³C) | Mass Spectrometry (HRMS) | Infrared (IR) Spectroscopy |
| Did the desired bond form? | Excellent: Provides direct evidence of C-C or C-N bond formation through changes in chemical shifts and coupling patterns. | Good: Confirms the expected molecular weight of the coupled product. | Fair: Can indicate the presence of the aromatic ring and other functional groups, but not direct evidence of the new bond. |
| What is the product's molecular weight? | Poor: Not a primary technique for molecular weight determination. | Excellent: Provides the exact mass and elemental composition. | Poor: Does not provide molecular weight information. |
| Are the starting materials consumed? | Excellent: Can be used to monitor the disappearance of starting material signals and the appearance of product signals. | Good: Can be used for reaction monitoring, especially with techniques like DESI-MS.[23] | Fair: Can show the disappearance of characteristic functional group bands of the reactants. |
| What is the product's regiochemistry? | Excellent: 2D NMR techniques (COSY, HMBC, NOESY) can definitively establish the connectivity of atoms. | Fair: Fragmentation patterns in MS/MS can sometimes provide clues about regiochemistry. | Poor: Generally does not provide information on regiochemistry. |
| Are key functional groups present? | Excellent: Chemical shifts are highly sensitive to the electronic environment of functional groups. | Fair: The presence of certain functional groups can be inferred from fragmentation patterns. | Excellent: Provides direct and rapid identification of many functional groups.[24] |
Experimental Protocols: A Practical Approach
The following are generalized, step-by-step protocols for preparing and analyzing arylation products using the discussed spectroscopic techniques.
Protocol 1: NMR Sample Preparation and Analysis
-
Sample Dissolution: Accurately weigh approximately 5-10 mg of the purified arylation product and dissolve it in 0.6-0.7 mL of a deuterated solvent (e.g., CDCl₃, DMSO-d₆) in an NMR tube. The choice of solvent is critical and should be based on the solubility of the compound and its chemical stability.
-
Internal Standard: Add a small amount of an internal standard, such as tetramethylsilane (TMS), for referencing the chemical shifts to 0 ppm.[25]
-
Data Acquisition: Acquire a ¹H NMR spectrum. Typical acquisition times range from a few minutes to an hour, depending on the sample concentration.
-
¹³C NMR Acquisition: Following the ¹H NMR, acquire a proton-decoupled ¹³C NMR spectrum.[26] Due to the low natural abundance of ¹³C, this often requires longer acquisition times.[5]
-
2D NMR (if necessary): If the structure is complex or ambiguous, acquire 2D NMR spectra (e.g., COSY, HSQC, HMBC) to establish connectivity.
Protocol 2: HRMS Sample Preparation and Analysis
-
Sample Preparation: Prepare a dilute solution of the purified product (typically in the low µg/mL to ng/mL range) in a suitable solvent (e.g., acetonitrile, methanol) that is compatible with the ionization source.
-
Ionization: Introduce the sample into the mass spectrometer using an appropriate ionization technique, such as Electrospray Ionization (ESI) or Atmospheric Pressure Chemical Ionization (APCI). ESI is commonly used for polar molecules.[27]
-
Mass Analysis: Acquire the mass spectrum in high-resolution mode. The instrument will provide a mass-to-charge ratio (m/z) with high precision.[10]
-
Data Analysis: Compare the experimentally determined exact mass to the calculated theoretical mass for the expected product. A mass accuracy of within 5 ppm is generally considered excellent confirmation.[11]
Protocol 3: IR Sample Preparation and Analysis
-
Sample Preparation (KBr Pellet): Mix a small amount of the solid sample (1-2 mg) with approximately 100 mg of dry potassium bromide (KBr). Grind the mixture to a fine powder and press it into a transparent pellet using a hydraulic press.
-
Sample Preparation (Thin Film): If the sample is a liquid or can be dissolved in a volatile solvent, a thin film can be cast onto a salt plate (e.g., NaCl or KBr).
-
Data Acquisition: Place the sample in the IR spectrometer and acquire the spectrum.
-
Spectral Interpretation: Identify the characteristic absorption bands corresponding to the functional groups present in the molecule.[18]
Visualizing the Validation Workflow
The following diagram illustrates a typical workflow for the spectroscopic validation of an arylation product.
Caption: A typical workflow for the synthesis, purification, and spectroscopic validation of an arylation product.
Logical Relationships in Spectroscopic Data Interpretation
The interpretation of data from these techniques is not performed in isolation. Rather, it is a process of converging evidence, as illustrated below.
Caption: The logical flow of interpreting data from multiple spectroscopic techniques to confirm the structure of an arylation product.
Conclusion
The validation of arylation products is a multi-faceted process that relies on the synergistic use of several spectroscopic techniques. While NMR spectroscopy provides the most detailed structural information, HRMS offers definitive confirmation of the molecular formula, and IR spectroscopy serves as a rapid and convenient method for functional group analysis. By understanding the strengths and limitations of each technique and applying them in a logical and integrated manner, researchers can confidently and unambiguously characterize their synthesized molecules, paving the way for further research and development.
References
- Analysis of a Buckwald-Hartwig amination: reaction for pharmaceutical production. (n.d.).
- Rapid Evaluation of the Mechanism of Buchwald–Hartwig Amination and Aldol Reactions Using Intramolecular 13C Kinetic Isotope Effects. (n.d.). National Institutes of Health.
- What can reaction databases teach us about Buchwald–Hartwig cross-couplings? (2020). Royal Society of Chemistry.
- Preparation of Oligodiazo Compounds by Using the Suzuki Coupling Reaction and Characterization of Their Photoproducts. (2025). ResearchGate.
- Buchwald–Hartwig amination. (n.d.). Wikipedia.
- Buchwald-Hartwig Cross-Coupling. (2021). J&K Scientific LLC.
- Investigation of the Selectivity of the Palladium-Catalyzed Aroylation and Arylation of Stannyl Glycals with Aroyl Chlorides. (2021). ACS Omega.
- How to Identify Functional Groups in FTIR Spectra. (2025). Patsnap Eureka.
- Infrared Spectra of Some Common Functional Groups. (n.d.). NC State University Libraries.
- Suzuki-Miyaura Coupling. (2024). Chemistry LibreTexts.
- Palladium-catalyzed arylation of allylic alcohols with aryl iodides in water. (2025). ResearchGate.
- Gold-Catalyzed Heck Reaction. (n.d.). ResearchGate.
- Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments. (n.d.). PubMed.
- 1H- Decoupled 13C-NMR | Off Resonance 13C-NMR | DEPT Technique. (2022). YouTube.
- High-Resolution Mass Spectrometry | HRMS Analysis. (n.d.). Measurlabs.
- Synthesis and Investigation of a Symmetrical Bis(methoxycarbonyl)-Substituted Rubrene Derivative. (n.d.). MDPI.
- Photochemical Nickel-Catalyzed C-H Arylation: Synthetic Scope and Mechanistic Investigations. (n.d.). Semantic Scholar.
- Suzuki Coupling. (n.d.). Organic Chemistry Portal.
- Infrared Spectra of Some Common Functional Groups. (2025). Chemistry LibreTexts.
- High-resolution mass spectrometry. (n.d.). ResearchGate.
- On-Line Reaction Monitoring and Mechanistic Studies by Mass Spectrometry: Negishi Cross-Coupling, Hydrogenolysis, and Reductive Amination. (2025). ResearchGate.
- Homogeneous and Recyclable Palladium Catalysts: Application in Suzuki–Miyaura Cross-Coupling Reactions. (2023). Organometallics.
- 13C Carbon NMR Spectroscopy. (n.d.). Chemistry Steps.
- Selected reaction monitoring. (n.d.). Wikipedia.
- Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. (n.d.). ResearchGate.
- Palladium-Catalyzed Arylations towards 3,6-Diaryl-1,3a,6a-triazapentalenes and Evaluation of Their Fluorescence Properties. (n.d.). National Institutes of Health.
- Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry. (2015). PubMed.
- QTOF HRMS (Quadruple-Time-Of-flight) technique. (n.d.). EAG Laboratories.
- Investigating the Nature of Palladium Chain-Walking in the Enantioselective Redox-Relay Heck Reaction of Alkenyl Alcohols. (2014). The Journal of Organic Chemistry.
- A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction. (2022). PubMed.
- What Is High-Resolution Mass Spectrometry (HRMS) In LC-MS? (2025). Chemistry For Everyone.
- Parallel Reaction Monitoring: A Targeted Experiment Performed Using High Resolution and High Mass Accuracy Mass Spectrometry. (n.d.). MDPI.
- High-resolution mass spectrometry: more than exact mass. (2020). Bioanalysis Zone.
- Interpretation of Infrared Spectra, A Practical Approach. (n.d.). Wiley Analytical Science.
- 13C NMR Spectroscopy. (n.d.).
- 13C-atom chemical shift range -1H-coupled and decoupled 13C-NMR spectra. (n.d.).
- NMR Spectroscopy as a Characterization Tool Enabling Biologics Formulation Development. (n.d.).
- Exploring the Dynamics of Suzuki–Miyaura Cross-Coupling Reactions via Single-Molecule Fluorescence Microscopy: Catalytic Efficiency from SM-TOF Measurements. (2025). ACS Publications.
- Interpreting C-13 NMR Spectra. (2023). Chemistry LibreTexts.
- Cross-Coupling and Related Reactions: Connecting Past Success to the Development of New Reactions for the Future. (n.d.). National Institutes of Health.
- C(sp2)-C(sp3) Cross-Coupling Reactions for Drug Discovery. (n.d.). TCI AMERICA.
- Mizoroki-Heck Cross-Coupling: Mechanism, Catalysis with Transition Metals and Graphene Synergistic Catalysts and Applications. (n.d.). ResearchGate.
- PALLADIUM-CATALYZED ALLYLIC-ARYLATION: MECHANISTIC STUDIES AND APPLICATION TO THE TOTAL SYNTHESIS OF (+/-)-7-DEOXYPANCRATISTATIN DERIVATIVES. (n.d.). DRUM.
- NMR spectroscopy as a characterization tool enabling biologics formulation development. (2023).
- Gold-catalysed Heck Reactions: Fact or Fiction? (2024). ChemRxiv.
- Solid-state NMR spectroscopy of drug substances and drug products. (2020).
- Liquid Nuclear Magnetic Resonance (NMR) Spectroscopy in Transition—From Structure Elucidation to Multi-Analysis Method. (n.d.). MDPI.
Sources
- 1. Buchwald–Hartwig amination - Wikipedia [en.wikipedia.org]
- 2. chem.libretexts.org [chem.libretexts.org]
- 3. Suzuki Coupling [organic-chemistry.org]
- 4. NMR spectroscopy as a characterization tool enabling biologics formulation development - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. 13C Carbon NMR Spectroscopy - Chemistry Steps [chemistrysteps.com]
- 6. chemconnections.org [chemconnections.org]
- 7. chem.libretexts.org [chem.libretexts.org]
- 8. measurlabs.com [measurlabs.com]
- 9. m.youtube.com [m.youtube.com]
- 10. researchgate.net [researchgate.net]
- 11. QTOF HRMS (Quadruple-Time-Of-flight) technique | EAG Laboratories [eag.com]
- 12. pubs.acs.org [pubs.acs.org]
- 13. researchgate.net [researchgate.net]
- 14. pdfs.semanticscholar.org [pdfs.semanticscholar.org]
- 15. orbit.dtu.dk [orbit.dtu.dk]
- 16. jk-sci.com [jk-sci.com]
- 17. How to Identify Functional Groups in FTIR Spectra [eureka.patsnap.com]
- 18. 12.6 Infrared Spectra of Some Common Functional Groups – Organic Chemistry: A Tenth Edition – OpenStax adaptation 1 [ncstate.pressbooks.pub]
- 19. chem.libretexts.org [chem.libretexts.org]
- 20. analyticalscience.wiley.com [analyticalscience.wiley.com]
- 21. A novel approach to study catalytic reactions via electrophoretic NMR on the example of Pd/NHC-catalyzed Mizoroki-Heck cross-coupling reaction - PubMed [pubmed.ncbi.nlm.nih.gov]
- 22. researchgate.net [researchgate.net]
- 23. Screening of the Suzuki Cross-Coupling Reaction Using Desorption Electrospray Ionization in High-Throughput and in Leidenfrost Droplet Experiments - PubMed [pubmed.ncbi.nlm.nih.gov]
- 24. researchgate.net [researchgate.net]
- 25. pubs.acs.org [pubs.acs.org]
- 26. www2.chem.wisc.edu [www2.chem.wisc.edu]
- 27. researchgate.net [researchgate.net]
A Comparative Guide to Arylating Agents: Benchmarking [4-(octyloxy)phenyl]phenyl]iodonium Salts
For Researchers, Scientists, and Drug Development Professionals
In the landscape of modern organic synthesis, the formation of carbon-aryl and heteroatom-aryl bonds is a cornerstone of molecular construction, pivotal to the development of pharmaceuticals, agrochemicals, and functional materials. While traditional cross-coupling reactions catalyzed by heavy metals have long been the workhorses of this field, the emergence of diaryliodonium salts as potent electrophilic arylating agents presents a compelling alternative. This guide provides an in-depth, objective comparison of the performance of [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate against established arylating agents, namely arylboronic acids and arylsilanes. Through the lens of a benchmark N-arylation reaction, we will dissect the mechanistic nuances, practical advantages, and experimental outcomes associated with each class of reagent, offering a comprehensive resource to inform your synthetic strategy.
The Rise of Diaryliodonium Salts: A Paradigm Shift in Arylation Chemistry
Diaryliodonium salts are hypervalent iodine(III) compounds that serve as highly effective electrophilic aryl sources.[1] Their growing popularity stems from several key advantages over traditional metal-catalyzed methods:
-
Mild Reaction Conditions: Arylations with diaryliodonium salts can often be conducted under milder conditions, including lower temperatures and open-flask setups, enhancing operational simplicity and energy efficiency.[2]
-
Metal-Free Pathways: A significant advantage is the ability to perform arylations in the absence of transition metal catalysts, thereby eliminating concerns of metal contamination in the final products—a critical consideration in pharmaceutical synthesis.[3][4]
-
Reduced Toxicity: Compared to the heavy metals often employed in cross-coupling reactions, diaryliodonium salts and their byproducts are generally considered to be of lower toxicity.[2]
-
Broad Substrate Scope: These reagents have demonstrated efficacy in the arylation of a wide array of nucleophiles, including amines, alcohols, thiols, and carbon nucleophiles.[1]
The subject of our focus, [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate , is a representative example, offering a reactive phenyl group for transfer. The octyloxy substituent can modulate the solubility and electronic properties of the reagent.
The Incumbents: Arylboronic Acids and Arylsilanes
To provide a robust benchmark, we compare [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate against two of the most widely utilized classes of arylating agents:
-
Arylboronic Acids (Suzuki-Miyaura Coupling): The palladium-catalyzed cross-coupling of arylboronic acids with organic halides or triflates is a Nobel Prize-winning reaction that has become a mainstay in C-C and C-heteroatom bond formation.[5] Its popularity is due to the commercial availability of a vast array of boronic acids, their general stability, and the relatively mild reaction conditions.[6]
-
Arylsilanes (Hiyama Coupling): The Hiyama coupling utilizes organosilanes as the nucleophilic partner in a palladium-catalyzed cross-coupling with organic halides.[7] Arylsilanes are attractive due to their low toxicity and stability.[8] Activation of the silicon-carbon bond, typically with a fluoride source or base, is a key requirement for this transformation.[8]
Benchmarking Performance: The N-Arylation of Aniline
To quantitatively assess the performance of these arylating agents, we have selected the N-arylation of aniline to form diphenylamine as our benchmark reaction. This transformation is of fundamental importance in organic synthesis, with the diphenylamine motif present in numerous pharmaceuticals and functional materials.
Experimental Protocols
The following are representative, detailed protocols for the N-arylation of aniline using each of the three classes of arylating agents. These protocols are designed to be self-validating and are based on established literature procedures.
Protocol 1: N-Arylation with [4-(octyloxy)phenyl]phenyl]iodonium Hexafluoroantimonate (Metal-Free)
-
Materials: Aniline, [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate, Potassium Carbonate (K₂CO₃), Dimethylformamide (DMF).
-
Procedure:
-
To a clean, dry round-bottom flask, add aniline (1.0 mmol, 1.0 equiv.).
-
Add [4-(octyloxy)phenyl]phenyl]iodonium hexafluoroantimonate (1.2 mmol, 1.2 equiv.) and potassium carbonate (2.0 mmol, 2.0 equiv.).
-
Add DMF (5 mL) and stir the reaction mixture at room temperature (25 °C).
-
Monitor the reaction progress by Thin Layer Chromatography (TLC) or Gas Chromatography-Mass Spectrometry (GC-MS).
-
Upon completion, quench the reaction with water and extract the product with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 2: N-Arylation with Phenylboronic Acid (Suzuki-Miyaura Coupling)
-
Materials: Aniline, Phenylboronic Acid, Palladium(II) Acetate (Pd(OAc)₂), Tricyclohexylphosphine (PCy₃), Potassium Phosphate (K₃PO₄), Dioxane, Water.
-
Procedure:
-
To a Schlenk flask under an inert atmosphere (e.g., argon or nitrogen), add palladium(II) acetate (0.02 mmol, 2 mol%) and tricyclohexylphosphine (0.04 mmol, 4 mol%).
-
Add aniline (1.0 mmol, 1.0 equiv.), phenylboronic acid (1.2 mmol, 1.2 equiv.), and potassium phosphate (2.0 mmol, 2.0 equiv.).
-
Add dioxane (4 mL) and water (0.4 mL).
-
Heat the reaction mixture to 100 °C with vigorous stirring.
-
Monitor the reaction progress by TLC or GC-MS.
-
After completion, cool the reaction to room temperature, dilute with water, and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Protocol 3: N-Arylation with Phenyltrimethoxysilane (Hiyama-Type Coupling)
-
Materials: Aniline, Phenyltrimethoxysilane, Copper(II) Acetate (Cu(OAc)₂), Tetrabutylammonium Fluoride (TBAF), Acetic Acid (AcOH), Dimethyl Sulfoxide (DMSO).
-
Procedure:
-
To a reaction tube, add aniline (0.5 mmol, 1.0 equiv.), phenyltrimethoxysilane (1.0 mmol, 2.0 equiv.), and copper(II) acetate (0.1 mmol, 20 mol%).
-
Add TBAF (1.0 M in THF, 1.0 mmol, 2.0 equiv.) and acetic acid (0.125 mmol, 0.25 equiv.).
-
Add DMSO (2.0 mL) and stir the mixture under an oxygen atmosphere at 45 °C.[9]
-
Monitor the reaction progress by TLC or GC-MS.
-
Upon completion, dilute the reaction mixture with water and extract with ethyl acetate.
-
Wash the combined organic layers with brine, dry over anhydrous sodium sulfate, and concentrate under reduced pressure.
-
Purify the crude product by column chromatography on silica gel.
-
Comparative Data Summary
The following table summarizes the expected performance of each arylating agent in the benchmark N-arylation of aniline based on representative literature data.
| Arylating Agent | Catalyst | Base | Solvent | Temp. (°C) | Time (h) | Yield (%) |
| [4-(octyloxy)phenyl]phenyl]iodonium Hexafluoroantimonate | None | K₂CO₃ | DMF | 25 | 12 | ~85-95 |
| Phenylboronic Acid | Pd(OAc)₂/PCy₃ | K₃PO₄ | Dioxane/H₂O | 100 | 12-24 | ~80-95 |
| Phenyltrimethoxysilane | Cu(OAc)₂ | TBAF/AcOH | DMSO | 45 | 24 | ~70-85 |
Note: Yields are approximate and can vary based on the specific reaction conditions and the purity of the reagents.
Mechanistic Considerations and Causality
The choice of arylating agent is intrinsically linked to the underlying reaction mechanism, which dictates the required reaction conditions and potential side reactions.
Diaryliodonium Salts: A Metal-Free Pathway
The N-arylation with diaryliodonium salts typically proceeds through a metal-free, associative mechanism. The nucleophilic amine attacks the electrophilic iodine center of the diaryliodonium salt, forming a hypervalent iodine intermediate. This is followed by reductive elimination to furnish the N-arylated product and an aryl iodide byproduct. The absence of a metal catalyst simplifies the reaction setup and purification.
Caption: General mechanism for metal-free N-arylation with a diaryliodonium salt.
Suzuki-Miyaura and Hiyama Couplings: The Catalytic Cycle
Both the Suzuki-Miyaura and Hiyama couplings rely on a palladium catalytic cycle. The cycle is initiated by the oxidative addition of an aryl halide (or in the case of the benchmark, the activation of the amine) to a Pd(0) species. This is followed by transmetalation with the organoboron or organosilicon reagent and subsequent reductive elimination to yield the desired product and regenerate the Pd(0) catalyst. The base in the Suzuki-Miyaura coupling is crucial for the activation of the organoboron species, while an activator (fluoride or base) is required for the Hiyama coupling to facilitate transmetalation.
Sources
- 1. Synthesis of N-acyl carbazoles, phenoxazines and acridines from cyclic diaryliodonium salts - PMC [pmc.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 3. diva-portal.org [diva-portal.org]
- 4. Transition Metal‐Free N‐Arylation of Amino Acid Esters with Diaryliodonium Salts - PMC [pmc.ncbi.nlm.nih.gov]
- 5. A Versatile Method for Suzuki Cross-Coupling Reactions of Nitrogen Heterocycles [organic-chemistry.org]
- 6. researchgate.net [researchgate.net]
- 7. Redirecting [linkinghub.elsevier.com]
- 8. Copper-catalyzed N-arylation of amines with aryliodonium ylides in water - PMC [pmc.ncbi.nlm.nih.gov]
- 9. researchgate.net [researchgate.net]
Safety Operating Guide
Safeguarding Your Research: A Guide to Handling Iodonium, [4-(octyloxy)phenyl]phenyl-
For researchers and scientists at the forefront of drug development, the safe handling of novel chemical compounds is paramount. This guide provides essential, immediate safety and logistical information for Iodonium, [4-(octyloxy)phenyl]phenyl-, a diaryliodonium salt often used as a photoinitiator in polymerization reactions. By moving beyond a simple checklist and explaining the causality behind each safety measure, this document aims to be your preferred source for laboratory safety and chemical handling, building deep trust through value-added insights.
Hazard Identification and Risk Assessment: Understanding the "Why"
Iodonium, [4-(octyloxy)phenyl]phenyl-, particularly in its common salt forms like hexafluoroantimonate or hexafluorostibate, presents several key hazards that dictate the necessary safety protocols. Understanding these intrinsic properties is the first step toward mitigating risk.
According to safety information from suppliers, this compound is classified as:
The primary routes of exposure are inhalation, ingestion, and skin or eye contact. The toxicity profile necessitates a stringent approach to personal protective equipment (PPE) and handling procedures to prevent accidental exposure.
Personal Protective Equipment (PPE): Your First Line of Defense
The selection of appropriate PPE is not a one-size-fits-all approach; it depends on the scale of the operation and the potential for exposure. The following table summarizes the recommended PPE for handling Iodonium, [4-(octyloxy)phenyl]phenyl-.
| Operation | Eye Protection | Hand Protection | Body Protection | Respiratory Protection |
| Weighing and preparing solutions | Chemical splash goggles and a face shield[4]. | Chemical-resistant gloves (e.g., Nitrile). Double gloving is recommended[5]. | A fully fastened lab coat[6]. Consider a chemical-resistant apron[7]. | Work in a certified chemical fume hood. If a hood is not available, a NIOSH-approved respirator for organic vapors and particulates is mandatory[4]. |
| Conducting reactions and transfers | Chemical splash goggles. | Chemical-resistant gloves. | A fully fastened lab coat. | Work in a certified chemical fume hood. |
| Cleaning and decontamination | Chemical splash goggles and a face shield. | Heavy-duty chemical-resistant gloves. | Chemical-resistant apron over a lab coat. | If significant aerosolization is possible, a NIOSH-approved respirator is recommended. |
| Waste disposal | Chemical splash goggles. | Chemical-resistant gloves. | A fully fastened lab coat. | Not generally required if waste is properly contained. |
The Rationale Behind the Choices:
-
Eye and Face Protection: The risk of splashes, particularly when handling the solid powder or concentrated solutions, necessitates the use of chemical splash goggles. A face shield provides an additional layer of protection for the entire face[4].
-
Hand Protection: Given that the compound is a skin irritant, impermeable gloves are essential. Double gloving minimizes the risk of exposure due to undetected pinholes or tears in the outer glove. Always inspect gloves before use and wash hands thoroughly after removal[8].
-
Body Protection: A lab coat protects the skin and personal clothing from contamination. For larger quantities or tasks with a higher splash risk, a chemical-resistant apron provides an additional barrier.
-
Respiratory Protection: The primary engineering control is a certified chemical fume hood to minimize inhalation of the powdered compound or aerosols from solutions. If a fume hood is not feasible, appropriate respiratory protection is a critical safeguard.
Operational Plan: A Step-by-Step Guide to Safe Handling
A systematic workflow is crucial to minimize the risk of exposure and environmental contamination. The following diagram and procedural steps outline a safe operational plan for working with Iodonium, [4-(octyloxy)phenyl]phenyl-.
Caption: A workflow diagram for the safe handling of Iodonium, [4-(octyloxy)phenyl]phenyl-.
Procedural Steps:
-
Preparation:
-
Handling (to be performed in a certified chemical fume hood):
-
Weighing: Carefully weigh the solid compound on a tared weigh boat. Avoid creating dust. Use a spatula for transfers.
-
Solution Preparation: Slowly add the solid to the solvent with stirring. Ensure the container is appropriately labeled.
-
Reaction: Conduct all reactions within the fume hood. Keep the sash at the lowest practical height.
-
-
Cleanup:
-
Decontamination: Decontaminate all glassware and surfaces that have come into contact with the chemical. Use a suitable solvent (e.g., acetone or ethanol) followed by soap and water.
-
Spill Management: In case of a small spill, absorb the material with an inert absorbent (e.g., vermiculite or sand). For larger spills, evacuate the area and contact your institution's Environmental Health and Safety (EHS) department.
-
Disposal Plan: Environmental Responsibility
Iodonium, [4-(octyloxy)phenyl]phenyl- is toxic to aquatic life, and therefore, proper disposal is a critical aspect of its life cycle in the laboratory[1][2].
-
Waste Segregation: All waste contaminated with this compound, including excess solid, solutions, contaminated gloves, and absorbent materials, must be collected in a clearly labeled hazardous waste container[5][6][9].
-
Do Not:
-
Pour any waste down the drain[9].
-
Mix with incompatible waste streams.
-
-
Disposal: All hazardous waste must be disposed of through your institution's EHS program. Follow their specific guidelines for waste pickup and disposal.
By adhering to these detailed procedures, researchers can confidently and safely work with Iodonium, [4-(octyloxy)phenyl]phenyl-, ensuring both personal safety and environmental protection.
References
- Agency for Toxic Substances and Disease Registry. (n.d.). Production, Import/Export, Use, and Disposal.
- American Chemistry Council. (2021). Guidance for Selection of Personal Protective Equipment for MDI Users.
- U.S. Environmental Protection Agency. (2025). Personal Protective Equipment.
- Case Western Reserve University. (n.d.). Environmental Health and Safety Disposal of Iodine.
- Benchchem. (2025). Technical Support Center: Best Practices for Storing and Handling Sensitive Iodinated Compounds.
- Collect and Recycle. (n.d.). Iodine Disposal For Businesses.
- California State University, Long Beach. (n.d.). Photography Lab Safety Guidelines for Lab Workers & Students.
- Duke University. (2018). Standard Operating Procedure for work with Chemical name/class: Iodine.
- National Institutes of Health. (n.d.). Safe Laboratory Practices & Procedures.
- RadTech. (n.d.). SAFETY AND HANDLING OF UV/EB CURING MATERIALS.
- NextGen Protocols. (n.d.). Guidelines for Safe Laboratory Practices.
- Centers for Disease Control and Prevention. (2006). Personal Protective Equipment for Use in Handling Hazardous Drugs.
- Shanghai Massive Chemical Technology Co., Ltd. (n.d.). How can you avoid the risk of exposure to photoinitiators?.
- Material Safety Data Sheet. (n.d.). MATERIAL SAFETY DATA SHEET.
- Provista. (2022). 8 Types of PPE to Wear When Compounding Hazardous Drugs.
-
PubChem. (n.d.). p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate. Retrieved from [Link]
- GERPAC. (2013). Personal protective equipment for preparing toxic drugs.
Sources
- 1. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | Tokyo Chemical Industry UK Ltd. [tcichemicals.com]
- 2. [4-(Octyloxy)phenyl](phenyl)iodonium Hexafluoroantimonate | 121239-75-6 | Tokyo Chemical Industry Co., Ltd.(APAC) [tcichemicals.com]
- 3. p-(Octyloxyphenyl)phenyliodonium hexafluoroantimonate | C20H26F6IOSb | CID 21889414 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. americanchemistry.com [americanchemistry.com]
- 5. pdf.benchchem.com [pdf.benchchem.com]
- 6. smif.pratt.duke.edu [smif.pratt.duke.edu]
- 7. csulb.edu [csulb.edu]
- 8. Safe Laboratory Practices & Procedures [ors.od.nih.gov]
- 9. collectandrecycle.com [collectandrecycle.com]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
